2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHZELVODHMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406107 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74944-29-9 | |
| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine nucleus is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and pharmacological activities.[1] Its rigid, planar structure and distribution of nitrogen atoms make it an ideal framework for designing molecules that can interact with various biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anti-cancer, anti-viral, anti-microbial, and anti-inflammatory properties.[1]
Within this important class of compounds, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde stands out as a critical synthetic intermediate.[2] The aldehyde functional group at the C3 position serves as a versatile handle for further molecular elaboration, enabling the synthesis of a diverse library of derivatives, such as Schiff bases and chalcones, for drug discovery and development programs.[3][4] This guide provides a detailed, mechanistically-grounded overview of the predominant and most reliable synthetic pathway to this key intermediate, intended for researchers and professionals in medicinal chemistry and drug development.
Core Synthetic Strategy: A Sequential Annulation and Formylation Approach
The most robust and widely adopted strategy for the is a two-stage process. This approach offers high yields and excellent control over regioselectivity.
-
Stage 1: Heterocyclic Core Construction. Synthesis of the 2-phenylimidazo[1,2-a]pyrimidine scaffold via the cyclocondensation of 2-aminopyrimidine and an appropriate α-haloketone.
-
Stage 2: C3-Position Functionalization. Introduction of the carbaldehyde group at the electron-rich C3 position of the bicyclic system using an electrophilic formylation reaction.
This sequential methodology is favored due to the commercial availability of the starting materials and the high efficiency of each step.
Caption: Reaction mechanism for the formation of the core scaffold.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine
This protocol is a synthesized consensus from established literature procedures. [1][5] Materials:
-
2-Aminopyrimidine (1.0 eq)
-
2-Bromoacetophenone (1.0 eq)
-
Acetone or Isopropanol (solvent)
Procedure:
-
To a solution of 2-aminopyrimidine (0.105 mol) in acetone (150 mL), add 2-bromoacetophenone (0.105 mol). [5]2. Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). [5]3. Upon completion, cool the mixture to room temperature. The resulting precipitate is the hydrobromide salt of the intermediate.
-
Filter the solid and wash with cold acetone.
-
The solid is then treated with a base (e.g., dropwise addition of 15% dilute ammonia or sodium carbonate solution) to neutralize the salt and adjust the pH to ~8. [5]6. The free base, 2-phenylimidazo[1,2-a]pyrimidine, precipitates out of the solution.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from ethanol to obtain the purified product. A typical yield is around 90%. [5] Causality and Justification:
-
Solvent Choice: Acetone or isopropanol are effective solvents for this reaction, providing good solubility for the reactants while allowing for easy precipitation of the product salt upon formation.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization/dehydration steps.
-
Neutralization Step: The initial product of the cyclization is a hydrobromide salt. Neutralization with a mild base is crucial to deprotonate the pyrimidine nitrogen and isolate the final, neutral heterocyclic product.
Part II: Formylation via the Vilsmeier-Haack Reaction
With the 2-phenylimidazo[1,2-a]pyrimidine core synthesized, the next critical step is the introduction of the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for this transformation, offering excellent regioselectivity and high yields. [4][6][7][8][9]This reaction utilizes a Vilsmeier reagent, generated in situ from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃). [10]
Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds through a two-part mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. [10]2. Electrophilic Attack: The imidazo[1,2-a]pyrimidine ring is electron-rich. The C3 position is the most nucleophilic site due to resonance stabilization, making it highly susceptible to attack by the electrophilic Vilsmeier reagent. This attack forms an iminium ion intermediate.
-
Hydrolysis: During aqueous workup, the iminium ion is readily hydrolyzed to yield the final 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. [10]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocols: Conventional vs. Microwave-Assisted Synthesis
Recent advancements have introduced greener and more efficient methods for this reaction. [8][9]Below is a comparison of the conventional method and a modern microwave-assisted approach.
Protocol 1: Conventional Vilsmeier-Haack Formylation
[7] Materials:
-
2-Phenylimidazo[1,2-a]pyrimidine (10 mmol)
-
N,N-Dimethylformamide (DMF) (26 mmol)
-
Phosphorus oxychloride (POCl₃) (26 mmol)
-
Dichloromethane (DCM) for extraction
-
Sodium Carbonate (Na₂CO₃) solution for neutralization
Procedure:
-
Cool DMF (1.9 g, 26 mmol) to 0°C (273 K) in an ice bath.
-
Slowly add POCl₃ (4.0 g, 26 mmol) to the cooled DMF while stirring to form the Vilsmeier reagent.
-
Add the 2-phenylimidazo[1,2-a]pyrimidine (10 mmol) portionwise to the reagent mixture.
-
Heat the reaction mixture to 100°C (373 K) and maintain for 1 hour.
-
Cool the mixture back to 0°C and carefully neutralize with a saturated Na₂CO₃ solution until the solution is basic.
-
Extract the product into dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final product.
Protocol 2: Microwave-Assisted Green Synthesis
-
2-Phenylimidazo[1,2-a]pyrimidine (0.01 mol)
-
DMF (0.06 mol)
-
POCl₃ (0.04 mol)
-
Glycerol (10 mL, as a green solvent)
Procedure:
-
Prepare the Vilsmeier reagent at 0-5°C by slowly adding POCl₃ (3.74 mL) to a stirred solution of DMF (4.6 mL) in glycerol (10 mL). [9]2. Slowly add the 2-phenylimidazo[1,2-a]pyrimidine to the reagent, maintaining the temperature below 5°C. [9]3. Place the reaction mixture in a microwave synthesizer and irradiate at 400 watts until the reaction reaches completion (typically monitored by TLC), maintaining a temperature of approximately 90°C. [6][8][9]4. After completion, cool the mixture and pour it onto crushed ice.
-
Neutralize with a suitable base.
-
Filter the resulting precipitate, wash with water, and dry to obtain the product.
Data Summary: Comparison of Synthetic Methods
The microwave-assisted method in a green solvent like glycerol offers significant advantages over the conventional approach.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Solvent | DMF (reagent & solvent) | Glycerol | [7][9] |
| Heating | Conventional (100°C) | Microwave (400W, 90°C) | [7][8] |
| Reaction Time | 1 hour | 5-10 minutes | [7][8] |
| Yield | ~60% | >90% | [7][8] |
| Workup | Solvent extraction required | Simple filtration | [7][9] |
| Advantages | Established, well-understood | High yield, short time, clean profile, green solvent | [8][9] |
Conclusion
The is most effectively accomplished via a two-stage process involving the initial construction of the heterocyclic core followed by a regioselective Vilsmeier-Haack formylation. While traditional methods are reliable, modern protocols utilizing microwave irradiation in green solvents like glycerol represent a significant improvement, offering higher yields, drastically reduced reaction times, and a more environmentally benign footprint. [8][9]This makes the microwave-assisted Vilsmeier-Haack reaction the superior choice for researchers and drug development professionals seeking to efficiently produce this valuable synthetic intermediate.
References
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
- One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives.
- Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde.PMC.
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehydes in glycerol.Taylor & Francis Online.
- (PDF) ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.PubMed Central.
- One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions.PubMed.
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions.MDPI.
- 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
- Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol.
- Imidazo[1,2-a]pyrimidine-3-carbaldehyde.MySkinRecipes.
- Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- Vilsmeier–Haack reaction.Wikipedia.
- 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis.ChemicalBook.
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2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows for interaction with a multitude of biological targets. This guide focuses on a key derivative, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a versatile synthetic intermediate. We will provide an in-depth exploration of its physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity. This document serves as a technical resource for researchers in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven protocols to leverage this compound's synthetic potential.
Core Physicochemical and Spectroscopic Profile
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a stable, crystalline solid at room temperature. Its core structure consists of a bicyclic imidazo[1,2-a]pyrimidine system, with a phenyl group at the C2 position and a crucial formyl (aldehyde) group at the C3 position. This aldehyde functionality is the primary site of chemical reactivity, making the compound a valuable building block for more complex molecules.
Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 74944-29-9 | [1] |
| Molecular Formula | C₁₃H₉N₃O | |
| Molecular Weight | 223.23 g/mol | |
| Appearance | White to light brown powder/solid | |
| Melting Point | 173-175 °C | |
| Purity | Typically ≥98% | [2] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) will be the most downfield signal, typically appearing as a singlet around δ 10.0-10.2 ppm.[3] The protons of the phenyl ring will appear in the aromatic region (δ 7.4-8.0 ppm). The three protons on the pyrimidine ring system will also resonate in the aromatic region, with their specific shifts and coupling patterns determined by their electronic environment.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The most characteristic signal in the ¹³C NMR spectrum is the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield around δ 180-185 ppm.[3] The remaining aromatic and heterocyclic carbons will resonate in the typical δ 110-160 ppm range.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. The most prominent and diagnostic absorption will be the strong C=O stretching vibration of the aldehyde group, expected around 1680-1700 cm⁻¹. Additional key peaks will include C-H stretching from the aromatic rings (~3000-3100 cm⁻¹) and C=C/C=N stretching vibrations within the heterocyclic and phenyl rings (1400-1600 cm⁻¹).[4]
-
Mass Spectrometry (MS): In mass spectrometry, the compound is expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight (m/z ≈ 223 or 224).[5]
Synthesis and Mechanistic Insight
The most reliable and widely adopted method for synthesizing 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is the Vilsmeier-Haack reaction .[6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring. The substrate for this reaction, 2-phenylimidazo[1,2-a]pyrimidine, is itself readily synthesized by the condensation of 2-aminopyrimidine with 2-bromo-1-phenylethanone.[8]
The Vilsmeier-Haack Formylation Mechanism
The causality behind this reaction involves two key stages. First is the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (like N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[9][10] In the second stage, the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product.[11]
Caption: Vilsmeier-Haack reaction workflow.
Protocol: Microwave-Assisted Synthesis in Glycerol
This modern protocol utilizes microwave irradiation and glycerol as a green, non-toxic solvent, offering significant advantages in terms of reaction time and environmental impact over traditional methods.[6]
Materials:
-
2-phenylimidazo[1,2-a]pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Glycerol (as solvent)
-
N,N-Dimethylformamide (DMF) (2.0 eq)
-
Microwave reactor
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Step-by-Step Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, carefully prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to a solution of DMF (2.0 eq) in glycerol at 0-5 °C with constant stirring.
-
Substrate Addition: To the freshly prepared reagent, add 2-phenylimidazo[1,2-a]pyrimidine (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 400 watts until the reaction reaches completion (typically monitored by TLC), often within 10-15 minutes.[6]
-
Quenching and Neutralization: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Derivatization
The synthetic value of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde lies in the reactivity of its aldehyde group. This group is an electrophilic center that readily participates in a variety of nucleophilic addition and condensation reactions, serving as a gateway to a diverse library of derivatives.
Caption: Major reaction pathways for derivatization.
Knoevenagel Condensation
A classic application is the Knoevenagel condensation with active methylene compounds (e.g., malononitrile, diethyl malonate) to form α,β-unsaturated systems. This reaction is fundamental for extending the carbon chain and introducing new functionalities.[12]
Representative Protocol (Knoevenagel Condensation):
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or triethylamine (TEA).[13]
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired vinyl-dinitrile derivative.
Formation of Schiff Bases and Hydrazones
Condensation with primary amines or hydrazines yields Schiff bases (imines) and hydrazones, respectively. These derivatives are of immense interest in medicinal chemistry, as the resulting C=N bond can be crucial for biological activity, often acting as a pharmacophore that interacts with enzyme active sites.[14][15]
Applications in Research and Development
The imidazo[1,2-a]pyrimidine core is a well-established scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[5][16]
-
Medicinal Chemistry: The title compound is a key starting material for synthesizing libraries of novel compounds to be screened for various therapeutic targets. Known activities of the scaffold include antimicrobial, antifungal, anti-inflammatory, and potential anticancer effects.[5][16][17] The aldehyde allows for the systematic modification of the C3 position to explore structure-activity relationships (SAR).
-
Materials Science: Heterocyclic compounds with conjugated π-systems and available nitrogen atoms are excellent ligands for metal coordination. The related 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been successfully immobilized on silica surfaces to create effective adsorbents for heavy metal ions like Cu(II) from aqueous solutions.[18] This demonstrates a clear potential for the title compound in the development of new functional materials for environmental remediation or catalysis.
Conclusion
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the rich reactivity of its aldehyde group, provides chemists with a powerful tool for constructing complex molecular architectures. Its relevance spans from the development of next-generation therapeutics to the design of advanced functional materials. This guide has provided the core chemical properties, reliable synthetic protocols, and an overview of the derivatization potential necessary for researchers to fully exploit the capabilities of this valuable intermediate.
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Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(5), o927. Available at: [Link]
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Heravi, M. M., et al. (2013). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 18(5), 5649-5657. Available at: [Link]
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Molbank. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2022(2), M1382. Available at: [Link]
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Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28163-28186. Available at: [Link]
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The Royal Society of Chemistry. (2020). Copper- and DMF-Mediated Switchable Oxidative C–H Cyanation and Formylation of Imidazo[1,2-a]pyridines Using Ammonium Iodide - Supporting Information. Retrieved January 21, 2026, from [Link]
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Avallone, E., et al. (1998). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Archiv der Pharmazie, 331(9), 273-276. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1251-1262. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives. Retrieved January 21, 2026, from [Link]
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New Journal of Chemistry. (2019). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry, 43(35), 14041-14047. Available at: [Link]
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PubMed. (2008). 2-Phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o927. Available at: [Link]
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Molecules. (2020). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Molecules, 25(5), 1103. Available at: [Link]
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The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine nucleus, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, making it a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the imidazo[1,2-a]pyrimidine core, with a focus on its anticancer, anti-inflammatory, and antimicrobial properties.
I. The Chemistry of Imidazo[1,2-a]pyrimidines: Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyrimidine core is typically achieved through the condensation of a 2-aminopyrimidine with an α-haloketone. This classical approach has been refined over the years, and several one-pot, multi-component reactions have been developed to improve efficiency and structural diversity.
Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine[1]
This protocol outlines a solvent-free, one-pot synthesis of 2-phenylimidazo[1,2-a]pyrimidine from acetophenone, [Bmim]Br3 (1-butyl-3-methylimidazolium tribromide), and 2-aminopyridine.
Materials:
-
Acetophenone
-
[Bmim]Br3
-
2-Aminopyrimidine
-
Sodium Carbonate (Na2CO3)
Procedure:
-
To 2 mmol of acetophenone, slowly add 2 mmol of [Bmim]Br3 (1 drop every 5 seconds) with continuous stirring for 5 minutes at room temperature (30 °C).
-
Add 1.1 mmol of Na2CO3 and 2.4 mmol of 2-aminopyrimidine to the mixture.
-
Continue stirring the reaction mixture at room temperature for 40 minutes.
-
Upon completion of the reaction (monitored by TLC), the solid product is isolated.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 2-phenylimidazo[1,2-a]pyrimidine.
This method offers several advantages, including being environmentally friendly, having a simple methodology, ease of product isolation, and providing high yields.[1]
II. Anticancer Activity: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyrimidine scaffold has demonstrated significant potential in the development of novel anticancer agents. Its derivatives have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways involved in cell growth, survival, and apoptosis.[2]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A primary mechanism through which imidazo[1,2-a]pyrimidine derivatives exert their anticancer effects is by inhibiting the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] This pathway is frequently hyperactivated in many human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.
Imidazo[1,2-a]pyrimidine-based compounds have been shown to bind to the ATP-binding site of PI3K, leading to the downregulation of downstream effectors like Akt and mTOR. This inhibition results in cell cycle arrest and the induction of apoptosis in cancer cells.
Mechanism of Action: c-KIT Kinase Inhibition
Certain 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have emerged as potent inhibitors of the c-KIT receptor tyrosine kinase.[5][6][7] Mutations leading to the constitutive activation of c-KIT are a driving force in several cancers, including gastrointestinal stromal tumors (GIST).[7] These derivatives have shown excellent inhibitory activity, with IC50 values in the nanomolar range, against both wild-type and imatinib-resistant mutant forms of c-KIT.[5][6][8]
Table 1: c-KIT Inhibition by 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine Derivatives [8]
| Compound | c-KIT (V654A) IC50 (nM) | GIST 430/654 IC50 (nM) |
| A60 | 8 | 70 |
| A73 | 4 | 98 |
| A75 | 8.5 | 59 |
| A84 | 2.8 | 48 |
| A99 | 8.2 | 62 |
| A100 | 9.2 | 38 |
| A102 | 9.8 | 46 |
| A120 | 2.9 | 52 |
| A252 | 2.2 | 47 |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)[3][10][11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Culture medium
-
Imidazo[1,2-a]pyrimidine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrimidine derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
III. Anti-inflammatory Activity: Modulating Inflammatory Pathways
Imidazo[1,2-a]pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[9][10]
Mechanism of Action: Inhibition of COX and STAT3/NF-κB/iNOS/COX-2 Signaling
The anti-inflammatory effects of this scaffold are attributed, in part, to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of prostaglandin synthesis.[10] Furthermore, some derivatives have been shown to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[11][12][13] This pathway plays a crucial role in the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators.
IV. Antimicrobial and Antiviral Activity: A Broad Spectrum of Action
The imidazo[1,2-a]pyrimidine core has also been explored for its potential as an antimicrobial and antiviral agent.
Antimicrobial Activity
Derivatives of this scaffold have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal strains.[14][15][16][17] The mechanism of action is still under investigation, but some studies suggest that these compounds may target essential bacterial enzymes. For example, in Staphylococcus aureus, pyruvate carboxylase has been identified as a potential target.[18]
Table 2: Minimum Inhibitory Concentration (MIC) of Imidazo[1,2-a]pyrimidine Derivatives [14][19]
| Compound | S. aureus (mg/mL) | B. subtilis (mg/mL) | C. albicans (mg/mL) |
| 3g | 5 | 2.5 | 5 |
| 3j | / | / | 15 |
| 3k | / | / | 15.6 |
Antiviral Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyrimidines as inhibitors of the influenza A virus.[2] The mechanism of action is believed to involve the inhibition of the viral hemagglutinin (HA) protein, which is crucial for the virus's entry into host cells.[8][20] By blocking HA-mediated membrane fusion, these compounds can effectively halt the viral replication cycle.
V. Conclusion and Future Perspectives
The imidazo[1,2-a]pyrimidine core represents a highly versatile and promising scaffold in drug discovery. Its synthetic accessibility and diverse range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, make it an attractive starting point for the development of novel therapeutics. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of pharmacokinetic properties will undoubtedly lead to the discovery of new and effective drugs based on this privileged heterocyclic system.
VI. References
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Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
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ATCC. (n.d.). MTT Cell Proliferation Assay.
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Azizi, N., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(5), 5613-5620.
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Biorbyt. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of immunological methods, 160(1), 81-88.
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Daironas, J. V., & Sokoltsova, I. V. (2013). A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. Bioinorganic Chemistry and Applications, 2013, 141469.
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de la Guardia, C., et al. (2022). Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses. Journal of Medicinal Chemistry, 65(21), 14104-14120.
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Dorsch, D., et al. (2021). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Patent WO 2021/013864 A1.
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Horton, T. (n.d.). MTT Cell Assay Protocol.
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Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13-18.
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Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 11(6), 219-224.
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ChemicalBook. (n.d.). 2-PHENYLIMIDAZO[1,2-A]PYRIMIDINE synthesis.
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Mecha-Perez, F., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(10), 5058.
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Kumar, A., et al. (2013). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 5(5), 140-148.
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ResearchGate. (n.d.). Schematic representation of the PI3K/Akt/mTOR pathway.
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Rani, P., et al. (2017). 3D quantitatve structure activity relationship of tetrahydroimidazo [1,2-a] pyrimidine as antimicrobial agents. Marmara Pharmaceutical Journal, 21(3), 644-653.
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Engineered Science Publisher. (n.d.). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach.
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Ling, Y., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 246, 114967.
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Nagaraj, A., et al. (2025). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Advanced Scientific Research, 16(12), 13-18.
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Cui, J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][21]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7071-7092.
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Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 378-382.
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Mecha-Perez, F., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058.
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Revankar, G. R., et al. (1975). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of medicinal chemistry, 18(12), 1253-1255.
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Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113418.
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Poglani, G. (2013). Quantitative structure activity relationship (QSAR) studies on a series of imidazole derivatives as novel ORL1 receptor antagonists. Journal of Saudi Chemical Society, 17(3), 269-276.
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Kosiakova, I., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 2806-2817.
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ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway.
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ERIC. (2017). EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
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Da Settimo, A., et al. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Journal of medicinal chemistry, 40(19), 3109-3118.
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Mecha-Perez, F., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5058.
-
Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113418.
-
Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. Oncology Letters, 18(1), 830-837.
-
Ghandadi, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Biomedicine & Pharmacotherapy, 153, 113418.
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Lanza, C. A., et al. (1987). Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica, 42(1), 3-14.
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Bayanati, M., et al. (2023). Novel Benzo[22][23]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation. Scientific Reports, 13(1), 779.
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El-Sayed, M. A. A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1285, 135478.
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 626-645.
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Wikipedia. (n.d.). PI3K/AKT/mTOR pathway.
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ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway.
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A Technical Guide to the Vilsmeier-Haack Synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block in medicinal chemistry. We will delve into the reaction's mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss critical parameters for process optimization and troubleshooting.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in drug discovery, forming the structural basis for a wide range of biologically active compounds. Its derivatives have demonstrated a vast spectrum of pharmacological properties, including anti-inflammatory, antiviral, and antibacterial activities.[1][2] The 2-phenyl substituted variant, in particular, is a precursor to molecules with high affinity for benzodiazepine receptors, highlighting its importance in neuroscience and therapeutic development.[3]
The introduction of a carbaldehyde group at the C3 position via the Vilsmeier-Haack reaction unlocks a versatile chemical handle for further molecular elaboration, making this specific synthesis a cornerstone for building libraries of novel drug candidates.[4][5] This guide serves as a comprehensive resource for chemists aiming to perform this synthesis with high efficiency and purity.
The Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by an electrophilic aromatic substitution on the substrate.[8]
Formation of the Vilsmeier Reagent
The process begins with the reaction between a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[9] The lone pair of electrons on the oxygen atom of DMF performs a nucleophilic attack on the electrophilic phosphorus atom of POCl₃.[9] This initial step generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride).[10][11] This reagent is the active formylating agent in the reaction.
Caption: Figure 1. Formation of the Vilsmeier Reagent.
Regioselectivity on the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine ring system is electron-rich and readily undergoes electrophilic substitution. The key question is one of regioselectivity: where will the electrophile add? The five-membered imidazole ring is more activated than the six-membered pyridine ring.[12] Computational and experimental studies show that electrophilic attack preferentially occurs at the C3 position.[12][13]
This preference can be rationalized by examining the stability of the cationic intermediate (the sigma complex) formed upon attack.[12][13] When the Vilsmeier reagent attacks the C3 position, the resulting intermediate can delocalize the positive charge while maintaining the aromaticity of the six-membered pyridine ring, a more stable arrangement.[12] Attack at other positions, such as C2, would lead to less stable intermediates where the aromaticity is disrupted more significantly.[13]
Detailed Experimental Protocol
This protocol is a robust method for the Vilsmeier-Haack synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[14]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Role |
| 2-phenylimidazo[1,2-a]pyridine | C₁₃H₁₀N₂ | 194.24 | 1.94 g (10 mmol, 1.0 equiv) | Substrate |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 1.9 g (26 mmol, 2.6 equiv) | Reagent/Solvent |
| Phosphorus oxychloride | POCl₃ | 153.33 | 4.0 g (26 mmol, 2.6 equiv) | Reagent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | Extraction Solvent |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | As needed (sat. solution) | Neutralization |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | As needed | Chromatography |
Step-by-Step Procedure
Step 1: Preparation of the Vilsmeier Reagent (In Situ)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (1.9 g, 26 mmol).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (4.0 g, 26 mmol) dropwise to the cooled DMF with vigorous stirring over 15-20 minutes. Maintain the temperature below 5 °C during the addition, as the reaction is exothermic.[15]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid precipitate (the Vilsmeier reagent) may be observed.
Step 2: Formylation Reaction
-
Add 2-phenylimidazo[1,2-a]pyridine (1.94 g, 10 mmol) portion-wise to the pre-formed Vilsmeier reagent at 0 °C.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to 100 °C (373 K) using an oil bath.[14]
-
Maintain the reaction at this temperature for 1 hour, monitoring the progress by Thin-Layer Chromatography (TLC).[14][15]
Step 3: Work-up and Isolation
-
After the reaction is complete (as indicated by TLC), cool the mixture back down to 0 °C in an ice-water bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice (~50 g) in a separate beaker with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~7-8.[14]
-
Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 25 mL).[14]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[14]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Step 4: Purification
-
The resulting crude solid should be purified by column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid. A typical yield is around 60%.[14]
Caption: Figure 2. Experimental Workflow.
Optimization and Troubleshooting
| Parameter | Standard Condition | Potential Issue | Optimization/Solution | Rationale |
| Reagent Quality | Anhydrous DMF, fresh POCl₃ | Low or no yield | Use freshly distilled POCl₃ and anhydrous grade DMF. Ensure all glassware is oven-dried. | The Vilsmeier reagent is highly sensitive to moisture and will decompose, preventing the reaction.[15][16] |
| Temperature | 100 °C | Incomplete reaction | Increase reaction time or slightly increase temperature (e.g., to 110 °C). | The reactivity of the substrate dictates the required temperature. While imidazo[1,2-a]pyridines are reactive, ensuring sufficient thermal energy can drive the reaction to completion.[11] |
| Stoichiometry | 2.6 equiv POCl₃/DMF | Low yield | Increase the equivalents of the Vilsmeier reagent to 3.0-3.5 equivalents. | An excess of the formylating agent can help drive the equilibrium towards the product, especially if any reagent decomposition occurs.[16] |
| Work-up | Quenching on ice, Na₂CO₃ neutralization | Difficult work-up, low isolated yield | Pour the reaction mixture slowly into a vigorously stirred ice/water solution. Add the neutralization base slowly to control effervescence. | The hydrolysis of the intermediate iminium salt can be exothermic. Slow and controlled quenching and neutralization prevent side reactions and improve product stability.[16] |
Conclusion
The Vilsmeier-Haack synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is a reliable and crucial transformation for medicinal chemists. A thorough understanding of the reaction mechanism, particularly the formation of the Vilsmeier reagent and the regioselectivity of the electrophilic attack, is paramount for success. By adhering to a validated protocol that emphasizes anhydrous conditions, careful temperature control, and a meticulous work-up, researchers can consistently obtain this valuable building block in good yield. The optimization strategies discussed provide a framework for troubleshooting and adapting the reaction to ensure high efficiency and purity, paving the way for the discovery of novel therapeutics.
References
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
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PubMed. (1997). Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. Retrieved from [Link]
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PMC. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
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NIH. (n.d.). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Retrieved from [Link]
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ACS Omega. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]
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ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NIH. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
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Chemical Papers. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane. Retrieved from [Link]
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A Technical Guide to the Multifaceted Mechanisms of Action of Imidazo[1,2-a]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique physicochemical properties and structural resemblance to endogenous purines have enabled the development of derivatives with a remarkable breadth of biological activities.[1] These compounds have been investigated for their therapeutic potential as anticancer, anti-inflammatory, anxiolytic, and antimicrobial agents.[1][2][3]
This guide provides a comprehensive exploration of the core mechanisms of action through which imidazo[1,2-a]pyrimidine derivatives exert their pharmacological effects. Moving beyond a simple catalog of activities, we delve into the specific molecular targets and signaling pathways they modulate. Furthermore, we furnish detailed, field-proven experimental protocols to empower researchers to validate these mechanisms, ensuring a robust and reliable drug development process.
Part 1: Core Mechanisms of Action
The therapeutic versatility of the imidazo[1,2-a]pyrimidine core stems from its ability to interact with a diverse array of biological targets. The following sections dissect the primary mechanisms that have been elucidated through extensive research.
Modulation of GABA-A Receptors for Neurological Disorders
The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of inhibitory neurotransmission in the central nervous system.[4] It is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride influx, leading to hyperpolarization of the neuron and a reduction in its excitability.
Imidazo[1,2-a]pyrimidine derivatives have been identified as potent and selective ligands for the benzodiazepine (BZ) binding site on the GABA-A receptor.[5][6] Acting as positive allosteric modulators (PAMs), they enhance the effect of GABA, leading to anxiolytic and anticonvulsant effects.[1][7] A key aspect of their mechanism is functional selectivity. The specific subunit composition of the pentameric GABA-A receptor influences ligand affinity and efficacy. Researchers have successfully developed imidazo[1,2-a]pyrimidine derivatives that selectively target α2/α3-containing receptors, which are associated with anxiolysis, while having lower activity at α1-containing receptors, which are linked to sedation.[4][5][6] This subtype selectivity is a critical consideration in developing anxiolytics with improved side-effect profiles.
Caption: GABA-A receptor modulation by Imidazo[1,2-a]pyrimidine derivatives.
Inhibition of Protein Kinases in Oncology
The dysregulation of protein kinase signaling is a hallmark of cancer. Imidazo[1,2-a]pyridine and pyrimidine scaffolds have proven to be highly effective templates for the design of potent kinase inhibitors.[8][9]
1.2.1 The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is common in many cancers. Several imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit this pathway, particularly PI3Kα.[9][10] This inhibition blocks downstream signaling, reducing the levels of phosphorylated Akt (p-Akt) and mTOR (p-mTOR).[10] The ultimate cellular consequences include the induction of cell cycle arrest, often mediated by an increase in inhibitors like p53 and p21, and apoptosis, evidenced by the activation of caspases.[10][11][12]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyrimidines.
1.2.2 Other Oncogenic Kinases
The versatility of the scaffold allows it to target a range of other kinases critical to cancer progression. Derivatives have been developed as inhibitors of:
-
Cyclin-Dependent Kinases (CDKs): Causing cell cycle arrest.[13]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): A key driver in many tumors.[14]
-
c-KIT: Particularly in the context of imatinib-resistant gastrointestinal stromal tumors (GIST).[15]
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is fundamental during embryonic development and for adult tissue maintenance. Its dysregulation is a primary driver of colorectal cancer and other malignancies.[16][17] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. Wnt signaling inactivates this complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates target genes like c-myc and cyclin D1.[16][17] Certain imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of this pathway, functioning downstream of the destruction complex to prevent the nuclear accumulation of β-catenin and subsequently downregulating its target genes.[16]
Mechanisms of Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases. Imidazo[1,2-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties.[18][19] A key mechanism is the selective inhibition of cyclooxygenase-2 (COX-2).[20] COX-2 is an inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic strategy to reduce inflammatory pain and swelling while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[20] Other studies suggest that their anti-inflammatory effects may also involve modulating leukocyte functions.[18][21]
Part 2: Experimental Methodologies for Mechanism of Action Studies
Elucidating the precise mechanism of action is a cornerstone of drug development. The following protocols represent a logical, self-validating workflow for identifying a compound's direct target and characterizing its downstream cellular effects.
Primary Target Identification and Engagement
Expertise & Experience: Before investigating downstream signaling, it is imperative to prove that a compound physically binds to its intended target within a physiological environment. Assays using purified recombinant proteins are useful but can be misleading, as they lack the complexity of the cellular milieu (e.g., ATP concentrations, scaffolding proteins, cellular compartmentalization). The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in intact cells or tissues.[22][23][24]
2.1.1 Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm that an imidazo[1,2-a]pyrimidine derivative binds to its putative target protein in cells, thereby stabilizing it against heat-induced denaturation.
-
Cell Culture and Treatment:
-
Culture target cells (e.g., a cancer cell line for a kinase inhibitor) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension. Treat aliquots with various concentrations of the test compound or vehicle (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).
-
-
Thermal Challenge:
-
Heat the treated cell aliquots across a range of temperatures for a short duration (e.g., 3 minutes). A typical range might be 40°C to 70°C in 2-3°C increments.[25] This step is critical for identifying the optimal melt temperature.
-
Immediately cool the samples at room temperature for 3 minutes.[25]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting with a validated antibody.
-
Interpretation: A stabilizing compound will result in more of the target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control, causing a "shift" in the melting curve. This provides direct evidence of target engagement.[23]
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
2.1.2 Protocol: Kinase Inhibitor Profiling with Kinobeads
Expertise & Experience: For kinase inhibitors, determining selectivity is as important as determining potency. A highly potent but non-selective inhibitor will likely cause significant off-target effects and toxicity. Chemical proteomics using "kinobeads"—an affinity resin with immobilized, non-selective kinase inhibitors—is a powerful, unbiased method to profile an inhibitor against hundreds of endogenous kinases simultaneously.[26][27][28]
-
Lysate Preparation: Prepare a protein lysate from a cell line or a combination of cell lines known to express a broad range of kinases.[27]
-
Competitive Binding: Aliquot the lysate. To each aliquot, add the imidazo[1,2-a]pyrimidine inhibitor at varying concentrations (typically a log-scale dilution series) or a vehicle control. Incubate to allow the inhibitor to bind to its targets.
-
Kinobeads Pulldown: Add the kinobeads slurry to each aliquot. The beads will bind kinases whose ATP-binding sites are not already occupied by the free inhibitor from step 2.
-
Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., label-free quantification).
-
Data Analysis:
-
Identify and quantify the kinases captured in each sample.
-
For each kinase, plot its abundance on the beads as a function of the free inhibitor concentration. This generates a competition-binding curve.
-
Interpretation: Potent binding of the inhibitor to a specific kinase will prevent that kinase from binding to the beads, resulting in a dose-dependent decrease in its signal. The concentration at which binding is reduced by 50% (IC50) can be determined, providing a comprehensive selectivity profile.[26]
-
Characterizing Downstream Cellular Effects
2.2.1 Protocol: Cellular Assay for Pathway Inhibition (Western Blot)
This protocol assesses whether target engagement (confirmed by CETSA) translates to functional inhibition of a signaling pathway.
-
Cell Treatment: Plate cells and allow them to adhere. Starve them of serum if necessary to reduce basal pathway activation. Treat cells with a dose-response of the imidazo[1,2-a]pyrimidine inhibitor for a relevant time period (e.g., 2-24 hours). Include appropriate positive and negative controls.
-
Lysis: Wash cells with cold PBS and lyse with a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the phosphorylated (active) form of a key downstream substrate (e.g., p-Akt) and the total protein (e.g., total Akt).
-
Use a loading control (e.g., β-actin or GAPDH) to confirm equal loading.
-
Incubate with the appropriate secondary antibody and visualize using chemiluminescence.
-
Interpretation: A successful inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total protein and loading control.[11]
-
Summary of Biological Activities
To provide a comparative overview, the table below summarizes the activity of representative imidazo[1,2-a]pyrimidine derivatives against various biological targets.
| Compound Class/Example | Primary Target(s) | Biological Activity/Potency | Therapeutic Area | Reference(s) |
| Substituted Imidazo[1,2-a]pyridines | PI3Kα / Akt / mTOR | IC50 = 2 nM (PI3Kα); Induces apoptosis | Cancer | [10] |
| Imidazo[1,2-a]pyrimidine 14k | GABA-A α2/α3 subtypes | Anxiolytic with minimal sedation | Anxiety Disorders | [4][6] |
| Imidazo[1,2-a]pyridine-based | c-KIT (V654A mutant) | Nanomolar IC50 values | Cancer (GIST) | [15] |
| Benzo[2][25]imidazo[1,2-a]pyrimidine 5a | COX-2 | IC50 = 0.05 µM | Inflammation | [20] |
| Imidazo[1,2-a]pyridine-3-carboxamides | Wnt/β-catenin Pathway | Downregulates c-myc and cyclin D1 | Cancer | [16] |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine | QcrB (cytochrome bc1) | MIC90 = 0.069–0.174 µM vs M.tb | Tuberculosis | [29] |
Conclusion
The imidazo[1,2-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its ability to be chemically modified to engage a wide range of distinct biological targets—from neurotransmitter receptors in the brain to essential metabolic enzymes in bacteria and critical signaling kinases in cancer cells—is remarkable. Understanding the precise molecular mechanisms is not an academic exercise; it is fundamental to designing safer, more effective medicines. The integrated approach of confirming direct target engagement with methods like CETSA, defining selectivity with proteomics, and verifying downstream functional consequences provides the rigorous, self-validating framework necessary to advance these promising compounds from the laboratory to the clinic.
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. Available at: [Link]
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Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. PubMed. Available at: [Link]
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Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. ResearchGate. Available at: [Link]
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The Ascendancy of Imidazo[1,2-a]pyrimidines: A Technical Guide to Novel Compound Discovery
Foreword: The Allure of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that, through a combination of favorable physicochemical properties and versatile synthetic accessibility, demonstrate a remarkable propensity for binding to a wide array of biological targets. The imidazo[1,2-a]pyrimidine core is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a multitude of enzymes and receptors, while its unique electronic and steric features provide a foundation for developing highly potent and selective therapeutic agents.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery of novel imidazo[1,2-a]pyrimidine compounds, from rational design and synthesis to biological evaluation and lead optimization.
I. Strategic Synthesis: Building the Core and Its Analogs
The synthetic accessibility of the imidazo[1,2-a]pyrimidine scaffold is a cornerstone of its utility in drug discovery. The choice of synthetic route is a critical decision, dictated by the desired substitution patterns, scalability, and the need for atom economy.
The Enduring Legacy of the Chichibabin Reaction
The classical Chichibabin reaction, involving the condensation of a 2-aminopyrimidine with an α-haloketone, remains a robust and widely employed method for the construction of the imidazo[1,2-a]pyrimidine core.[2] Its primary advantage lies in the ready availability of a diverse pool of starting materials, allowing for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo ring.
Modern Synthetic Innovations
While the Chichibabin reaction is a workhorse, contemporary medicinal chemistry demands more efficient and environmentally benign methodologies. Recent years have seen the emergence of several innovative approaches:
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of imidazo[1,2-a]pyrimidine derivatives.[1] This high-speed, solvent-free, or solvent-minimal approach is particularly amenable to the rapid generation of compound libraries for high-throughput screening.
-
Multi-Component Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step. One-pot syntheses of imidazo[1,2-a]pyrimidines from simple, commercially available starting materials streamline the synthetic process and enhance overall efficiency.[3]
-
Catalytic Approaches: The use of catalysts, such as alumina (Al2O3) or iodine, can facilitate the cyclization reaction under milder conditions, often without the need for harsh reagents or solvents.[1][4]
The strategic selection of a synthetic route is not merely a matter of convenience; it is intrinsically linked to the overall goals of the drug discovery program. For instance, a library synthesis for initial screening might prioritize the speed and simplicity of a microwave-assisted MCR, while a late-stage lead optimization campaign might necessitate a more convergent and high-yielding classical route.
II. Charting the Biological Landscape: Key Targets and Therapeutic Potential
The imidazo[1,2-a]pyrimidine scaffold has demonstrated a remarkable breadth of biological activity, with compounds exhibiting potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][5] This versatility stems from the scaffold's ability to mimic the purine core, allowing it to interact with a wide range of ATP-binding sites in enzymes, particularly kinases.
Oncology: A Prominent Frontier
The development of novel anticancer agents remains a primary focus for imidazo[1,2-a]pyrimidine research. Several key biological targets have been identified:
-
Kinase Inhibition: Many imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are often dysregulated in cancer.[6]
-
c-KIT: A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have shown significant inhibitory activity against c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST).[7][8][9] Notably, some of these compounds have demonstrated efficacy against imatinib-resistant mutations.[7][8]
-
CDK2: Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[10]
-
KRAS: Novel imidazo[1,2-a]pyrimidine compounds are being investigated as inhibitors of oncogenic KRAS mutations, which are prevalent in many difficult-to-treat cancers.[11]
-
-
Apoptosis Induction: Some imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt pathway, and upregulating pro-apoptotic proteins like p53 and p21.[12]
Beyond Oncology: A Spectrum of Activity
The therapeutic potential of imidazo[1,2-a]pyrimidines extends beyond cancer:
-
Antimicrobial Activity: A significant number of imidazo[1,2-a]pyrimidine derivatives have demonstrated broad-spectrum antibacterial and antifungal activity.[1][13] Their mechanism of action is often attributed to the inhibition of essential microbial enzymes.
-
Anti-inflammatory Effects: Certain derivatives have exhibited anti-inflammatory properties, with some showing selectivity for COX-2 inhibition.[14][15]
-
Antiviral Potential: The antiviral properties of imidazo[1,2-a]pyrimidines have been explored, with some compounds showing activity against viruses such as HIV and hepatitis C.[5]
The following diagram illustrates the general workflow for the discovery of novel imidazo[1,2-a]pyrimidine compounds, from initial library synthesis to preclinical evaluation.
Caption: A generalized workflow for the discovery of novel imidazo[1,2-a]pyrimidine drug candidates.
III. The Art of the Assay: Methodologies for Biological Evaluation
The successful discovery of novel imidazo[1,2-a]pyrimidine compounds is critically dependent on the implementation of robust and relevant biological assays. The choice of assay will be dictated by the specific biological target and the desired therapeutic application.
Protocol: Representative Kinase Inhibition Assay (e.g., for c-KIT)
This protocol provides a generalized framework for assessing the inhibitory activity of novel imidazo[1,2-a]pyrimidine compounds against a target kinase, such as c-KIT.
Objective: To determine the IC50 value of test compounds against the target kinase.
Materials:
-
Recombinant human c-KIT enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., imatinib)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, positive control, and DMSO (vehicle control) to the appropriate wells.
-
Add the c-KIT enzyme to all wells except for the negative control wells.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for a further 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validation: The inclusion of both positive and negative controls is essential for validating the assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screening data.
IV. From Hit to Lead: Navigating the Path of Optimization
The identification of a "hit" compound from a primary screen is merely the beginning of a long and intricate journey. The process of transforming a hit into a viable drug candidate, known as lead optimization, involves a multifaceted approach to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity.
Structure-Activity Relationship (SAR) Studies: The Key to Rational Design
Systematic modification of the hit compound's structure and the subsequent evaluation of the biological activity of the resulting analogs are central to establishing a robust SAR. This iterative process provides invaluable insights into the key structural features required for optimal target engagement. For imidazo[1,2-a]pyrimidines, SAR studies often focus on exploring the substitution patterns at various positions of the bicyclic core.
| Position | General SAR Observations |
| 2-position | Often substituted with aryl or heteroaryl groups. Modifications can significantly impact potency and selectivity. |
| 3-position | A key position for introducing diversity. Substitution with various functional groups can modulate biological activity and physicochemical properties. |
| 5- and 7-positions | Substitution on the pyrimidine ring can influence potency and pharmacokinetic properties.[16] |
ADMET Profiling: Predicting In Vivo Success
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for de-risking a drug discovery program. In silico models and in vitro assays are employed to predict a compound's likely in vivo behavior. Key parameters to evaluate include:
-
Solubility: Poor aqueous solubility can limit oral bioavailability.
-
Permeability: The ability to cross biological membranes is essential for reaching the target site.
-
Metabolic Stability: Rapid metabolism can lead to a short in vivo half-life.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity.[7][8]
-
Hepatotoxicity: The potential for liver damage is a major safety concern.[1]
The following diagram illustrates the interplay of factors in the hit-to-lead optimization process.
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A Technical Guide to the Physicochemical Profile of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Introduction
The fused heterocyclic system of imidazo[1,2-a]pyrimidine serves as a privileged scaffold in modern medicinal chemistry.[1] These structures are recognized as structural analogs of purines and are integral to compounds exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Within this class, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (CAS No. 74944-29-9) emerges as a pivotal synthetic intermediate. The aldehyde functional group at the C3 position provides a versatile handle for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery programs.[1][3]
This technical guide provides a comprehensive overview of the core physical and chemical parameters of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, and chemical utility.
Section 1: Core Physicochemical Parameters
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The key physicochemical data for 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde are summarized below.
Table 1: Summary of Physicochemical Properties
| Parameter | Value | Source(s) |
| CAS Number | 74944-29-9 | [4] |
| Molecular Formula | C₁₃H₉N₃O | [4] |
| Molecular Weight | 223.23 g/mol | [4] |
| Appearance | Powder | |
| Melting Point | 173-175 °C | |
| Density | 1.28 g/cm³ | [4] |
| LogP | 2.20880 | [4] |
| Index of Refraction | 1.68 | [4] |
| InChI Key | PEDHZELVODHMGJ-UHFFFAOYSA-N |
Section 2: Synthesis and Mechanistic Insights
The introduction of a carbaldehyde group at the C3 position of the 2-phenylimidazo[1,2-a]pyrimidine core is most effectively achieved via an electrophilic substitution reaction. The Vilsmeier-Haack reaction is the standard and most reliable method for this transformation, utilizing the parent heterocycle, 2-phenylimidazo[1,2-a]pyrimidine, as the starting material.[5][6]
Expert Rationale: The imidazo[1,2-a]pyrimidine ring system is electron-rich, making it susceptible to electrophilic attack. The C3 position is particularly activated, analogous to the C3 position of indole. The Vilsmeier reagent, a mild electrophile generated in-situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is perfectly suited for this formylation, providing high regioselectivity and good yields without requiring harsh conditions that could degrade the heterocyclic core.
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- 6. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Scaffold: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde in Modern Drug Discovery
Introduction: A Privileged Heterocycle in Medicinal Chemistry
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of drug discovery. Among these, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention due to its structural resemblance to endogenous purines, allowing it to interact with a wide array of biological targets.[1][2][3] This bicyclic heteroaromatic system is present in several clinically used drugs, highlighting its therapeutic potential. The introduction of a phenyl group at the 2-position and a reactive carbaldehyde at the 3-position, yielding 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, creates a versatile platform for the synthesis of diverse molecular libraries with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]
The aldehyde functionality at the C-3 position is a particularly attractive feature for medicinal chemists. It serves as a synthetic handle for the facile introduction of various pharmacophores through reactions such as the formation of Schiff bases, enabling the fine-tuning of the molecule's biological activity.[6][7] This application note will provide an in-depth exploration of the applications of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde in drug discovery, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and drug development professionals.
I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation
Derivatives of the 2-phenylimidazo[1,2-a]pyrimidine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.
Mechanistic Insights: A Multi-pronged Attack on Cancer Cells
The anticancer activity of 2-phenylimidazo[1,2-a]pyrimidine derivatives is often attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. One of the key mechanisms is the induction of apoptosis , or programmed cell death. Studies on related imidazo[1,2-a]pyridine derivatives have shown that these compounds can trigger apoptosis by upregulating pro-apoptotic proteins like Bax and p53, while downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the balance of apoptotic regulators leads to the activation of caspases, a family of proteases that execute the apoptotic program.[9]
Furthermore, these compounds have been identified as potent kinase inhibitors . Kinases are enzymes that play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Derivatives of the imidazo[1,2-a]pyrimidine scaffold have been shown to inhibit various kinases, including those involved in the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[9] By blocking these signaling cascades, these compounds can effectively halt the uncontrolled proliferation of cancer cells. Some derivatives have also been identified as inhibitors of c-KIT, a receptor tyrosine kinase implicated in gastrointestinal stromal tumors.[10]
The structural similarity of the imidazo[1,2-a]pyrimidine core to purines also allows these compounds to function as ATP-competitive inhibitors in the kinase active site.[11]
Figure 1: Simplified signaling pathway of anticancer activity.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound from the stock solution in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
| Derivative | Cell Line | IC50 (µM) | Reference |
| Schiff Base of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | MCF-7 | Data not available in provided search results | [7][12] |
| Schiff Base of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | HCT116 | Data not available in provided search results | [7] |
| Imidazo[1,2-a]pyridine Derivative 5b | HCT-116 | 3.5 - 61.1 | [9] |
| Pyrido[2,3-d]pyrimidine Derivative 6b | PC-3 | Not specified | [8] |
| Pyrido[2,3-d]pyrimidine Derivative 8d | MCF-7 | Not specified | [8] |
Table 1: Reported IC50 values of related imidazo[1,2-a]pyrimidine derivatives against various cancer cell lines. (Note: Specific IC50 values for derivatives of the exact topic compound were not found in the provided search results, but related compounds show significant activity).
II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and even cancer. The imidazo[1,2-a]pyrimidine scaffold has shown promise in the development of novel anti-inflammatory agents.
Mechanistic Insights: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of 2-phenylimidazo[1,2-a]pyrimidine derivatives are primarily linked to their ability to inhibit the activity of cyclooxygenase (COX) enzymes .[13][14] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.
Figure 2: Mechanism of anti-inflammatory action.
Protocol 2: In Vivo Anti-inflammatory Activity Assessment using the Carrageenan-Induced Paw Edema Model
This protocol describes the evaluation of the in vivo anti-inflammatory activity of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives in a rat model.[15]
Principle: The injection of carrageenan into the paw of a rat induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Wistar rats (150-200 g)
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group, and treatment groups receiving different doses of the test compound. Administer the test compounds and the positive control orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
| Derivative | Dose | % Inhibition of Edema | Reference |
| Imidazo[1,2-b]pyridazine-3-carboxylic acids | Not specified | High analgesic activity, lower anti-inflammatory activity | [15] |
| 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid | Not specified | Superior to indomethacin | [14] |
Table 2: Reported in vivo anti-inflammatory activity of related imidazo[1,2-a]pyrimidine derivatives.
III. Antimicrobial and Antiviral Applications: A Broad Spectrum of Activity
The imidazo[1,2-a]pyrimidine scaffold has also been explored for its potential to combat infectious diseases.
Mechanistic Insights: Disrupting Microbial Growth and Viral Entry
The antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives is believed to stem from their ability to interfere with essential microbial processes.[5][16] While the exact mechanisms are still under investigation for many derivatives, potential targets include enzymes involved in DNA replication, cell wall synthesis, or protein synthesis. The structural similarity to purines may allow these compounds to act as antimetabolites, disrupting nucleic acid synthesis.
In the context of antiviral research, recent studies have explored the potential of imidazo[1,2-a]pyrimidine Schiff base derivatives as inhibitors of SARS-CoV-2 cell entry by targeting the human ACE2 receptor and the viral spike protein.[4]
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the minimum inhibitory concentration (MIC) of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives against various microbial strains.
Principle: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative stock solution (in DMSO)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum but no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
| Derivative Type | Microorganism | Activity | Reference |
| Schiff Bases | E. coli, S. aureus, C. albicans | Varied, some showed marked activity | |
| Imidazo[1,2-a]pyrimidines | Gram-positive and Gram-negative bacteria | Some compounds were efficient inhibitors |
Table 3: Reported antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives.
Conclusion and Future Perspectives
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde represents a highly valuable and versatile scaffold in the field of drug discovery. Its synthetic accessibility and the reactivity of the C-3 carbaldehyde group provide a facile entry point for the creation of diverse chemical libraries. The broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, underscores the therapeutic potential of its derivatives.
Future research in this area should focus on several key aspects. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is needed to optimize the potency and selectivity of these compounds for specific biological targets. The synthesis and screening of a wider range of derivatives, particularly those derived from the reactive aldehyde, will be crucial in this endeavor. Secondly, detailed mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. This will not only enhance our understanding of their therapeutic effects but also guide the rational design of next-generation inhibitors. Finally, promising lead compounds identified through in vitro studies should be advanced to in vivo models to evaluate their efficacy, pharmacokinetic properties, and safety profiles.
The continued investigation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives holds great promise for the development of novel and effective therapeutic agents to address a range of unmet medical needs.
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Ulcan, M., et al. Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes. Journal of the Serbian Chemical Society, 2013, 78(10), 1535-1546. Available from: [Link]
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Anaflous, A., et al. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2008, 64(5), o927. Available from: [Link]
-
Abignente, E., et al. Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. Il Farmaco, 1990, 45(10), 1075-1087. Available from: [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available from: [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 2024, 29(4), 785. Available from: [Link]
-
Pospieszna-Pietak, K., et al. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 2024, 20, 1-13. Available from: [Link]
-
Papadopoulos, V., et al. 2-Phenylimidazo[1,2-a]pyridine-containing ligands of the 18-kDa translocator protein (TSPO) behave as agonists and antagonists of steroidogenesis in a mouse leydig tumor cell line. European Journal of Pharmaceutical Sciences, 2015, 76, 231-237. Available from: [Link]
-
Al-Suwaidan, I. A., et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023, 28(18), 6695. Available from: [Link]
-
Singh, S., et al. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity. Bioorganic Chemistry, 2022, 125, 105882. Available from: [Link]
-
El-Sayed, N. A., et al. Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 2019, 11(20), 2645-2661. Available from: [Link]
-
Dorsch, D., Blum, A., & Buchstaller, H. P. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Drug Discovery, 2022, 4(4), FDD82. Available from: [Link]
-
Lenci, E., & Trabocchi, A. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 2020, 11(7), 774-790. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Abstract
The 2-phenylimidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this core structure, particularly at the C3 position, is a key strategy in medicinal chemistry to modulate its biological profile.[3][4] This document provides detailed protocols for the synthesis of various derivatives from the versatile starting material, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. The protocols described herein focus on leveraging the reactivity of the aldehyde group to generate diverse libraries of compounds through established synthetic transformations such as Schiff base formation, Knoevenagel condensation, and Wittig reactions. These methodologies are designed to be robust and scalable, providing researchers in drug discovery and development with a practical guide to accessing novel imidazo[1,2-a]pyrimidine-based compounds.
Introduction
Imidazo[1,2-a]pyrimidines are a class of fused nitrogen-bridged heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities.[1][5] The inherent drug-like properties of this scaffold make it an attractive starting point for the development of new therapeutic agents. The introduction of a carbaldehyde group at the 3-position of the 2-phenylimidazo[1,2-a]pyrimidine core provides a highly versatile chemical handle for further molecular elaboration. This aldehyde functionality can readily participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of a wide array of derivatives with potentially enhanced or novel biological activities.
This application note details validated protocols for the synthesis of three key classes of derivatives from 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: Schiff bases, α,β-unsaturated carbonyl compounds via Knoevenagel condensation, and alkenes through the Wittig reaction. The rationale behind the selection of these reactions lies in their reliability, broad substrate scope, and the biological relevance of the resulting products. For instance, Schiff bases are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6][7] Similarly, α,β-unsaturated systems are important pharmacophores, and the Wittig reaction is a cornerstone of alkene synthesis in organic chemistry.[8][9]
Synthesis of the Starting Material: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
The synthesis of the key starting material, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, is typically achieved through a Vilsmeier-Haack reaction on 2-phenylimidazo[1,2-a]pyrimidine. This reaction involves the formylation of the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring system.
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine
Materials and Equipment:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) solution (saturated)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stir bar, cool N,N-dimethylformamide (DMF) (8 mL) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (11 mL) to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine (3 mmol) in chloroform (or dichloromethane) and add this solution dropwise to the Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture to reflux for 6 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a solid.[10]
Synthetic Protocols for Derivative Synthesis
The following protocols detail the synthesis of various derivatives from 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Protocol 2: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized via the condensation reaction between an aldehyde and a primary amine. This reaction is a robust and straightforward method for introducing diverse functionalities.
Materials and Equipment:
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
-
Various primary amines (e.g., aniline, substituted anilines, aliphatic amines)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
To this solution, add the desired primary amine (1.1 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, a precipitate may form. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Table 1: Representative Schiff Base Derivatives
| Derivative | Amine Used | Yield (%) |
| 4a | Aniline | 85 |
| 4b | 4-Chloroaniline | 92 |
| 4c | 4-Methoxyaniline | 88 |
| 4d | Benzylamine | 80 |
Protocol 3: Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an aldehyde or ketone and a compound with an active methylene group, catalyzed by a weak base. This reaction is highly effective for forming carbon-carbon double bonds.
Materials and Equipment:
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Piperidine or Triethylamine (TEA) as a catalyst[11]
-
Ethanol or Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1 mmol) and the active methylene compound (1.1 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine or triethylamine (2-3 drops).
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Table 2: Representative Knoevenagel Condensation Products
| Derivative | Active Methylene Compound | Yield (%) |
| 5a | Malononitrile | 95 |
| 5b | Ethyl cyanoacetate | 89 |
| 5c | Diethyl malonate | 82 |
Protocol 4: Synthesis of Alkene Derivatives via Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[8][9][12] This reaction is highly versatile and allows for the formation of a wide range of substituted alkenes.
Materials and Equipment:
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Round-bottom flasks
-
Magnetic stirrer
-
Syringes and needles for handling air-sensitive reagents
-
Standard work-up and purification equipment
Procedure:
Part A: Preparation of the Phosphonium Ylide (Wittig Reagent)
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the appropriate phosphonium salt (1.1 mmol) in anhydrous THF (15 mL). The phosphonium salt is typically prepared by reacting triphenylphosphine with an alkyl halide.[13]
-
Cool the solution to 0 °C or -78 °C (depending on the base and ylide stability).
-
Slowly add a strong base (1.1 mmol of n-BuLi solution, or an equivalent amount of NaH or t-BuOK) to the phosphonium salt solution with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to deep red, orange, or yellow).
-
Stir the mixture for 30-60 minutes at the same temperature to ensure complete ylide formation.
Part B: Wittig Reaction
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1 mmol) in anhydrous THF (10 mL).
-
Slowly add the aldehyde solution to the pre-formed ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene derivative.
Table 3: Representative Alkene Derivatives from Wittig Reaction
| Derivative | Wittig Reagent | Yield (%) |
| 6a | Methylenetriphenylphosphorane | 75 |
| 6b | Benzylidenetriphenylphosphorane | 80 |
| 6c | (Carbethoxymethylene)triphenylphosphorane | 88 |
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described in this application note.
Caption: Synthetic pathways from 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Caption: A generalized workflow for the synthesis and purification of derivatives.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of a diverse range of derivatives from 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. By employing well-established and reliable chemical transformations, researchers can efficiently generate libraries of novel compounds for biological screening. The versatility of the aldehyde starting material, coupled with the straightforward nature of the described reactions, makes this a powerful platform for the discovery of new therapeutic agents based on the privileged imidazo[1,2-a]pyrimidine scaffold.
References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. Retrieved from [Link]
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- 2. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a Versatile Fluorescent Probe
Prepared by: Gemini Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold in Fluorescent Sensing
The imidazo[1,2-a]pyrimidine scaffold is a nitrogen-fused heterocyclic system recognized for its significant biological activities and unique photophysical properties.[1][2] Within this class, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (PIPC) has emerged as a particularly valuable core structure for the development of "turn-on" fluorescent probes. Its inherent fluorescence is often quenched, but upon specific reaction with an analyte, a highly fluorescent product is formed, leading to a strong, detectable signal against a low-background environment.
This document provides a comprehensive guide to the application of PIPC and its derivatives, focusing on their use as selective chemosensors for biologically important molecules such as thiols (cysteine, homocysteine, glutathione).[3][4] We will delve into the underlying sensing mechanism, provide detailed photophysical data, and present robust, step-by-step protocols for its use in both solution-based assays and live-cell imaging.
Key Advantages of PIPC-Based Probes:
-
High Selectivity: The aldehyde group at the 3-position serves as a reactive site that can be engineered for high specificity towards target analytes.
-
"Turn-On" Response: This mechanism provides a high signal-to-noise ratio, enhancing detection sensitivity.
-
Good Photostability: The fused aromatic system imparts resistance to photobleaching, which is crucial for time-course imaging experiments.
-
Biocompatibility: Derivatives have shown low cytotoxicity and good cell permeability, making them suitable for live-cell and in-vivo imaging.[4][5]
Principle of Operation: A Nucleophilic Addition-Cyclization Cascade
The primary sensing mechanism of PIPC for biothiols like cysteine is a well-orchestrated cascade of reactions that transforms the minimally fluorescent probe into a highly emissive product. This process is initiated by the nucleophilic attack of the thiol group of cysteine onto the electrophilic aldehyde carbon of PIPC.
Scientist's Note: The aldehyde is a critical functional group. It acts as an "electron sink," quenching the fluorescence of the core imidazo[1,2-a]pyrimidine structure through photoinduced electron transfer (PET) or other non-radiative decay pathways. The reaction with the analyte disrupts this quenching mechanism.
The reaction proceeds as follows:
-
Michael Addition: The sulfhydryl (-SH) group of the biothiol adds to the aldehyde.
-
Intramolecular Cyclization: The amine (-NH2) group of the cysteine then undergoes an intramolecular cyclization with the imine intermediate, forming a stable thiazolidine ring.
This cyclization event rigidifies the molecular structure and, most importantly, eliminates the electron-withdrawing effect of the aldehyde group. This "unlocks" the latent fluorescence of the 2-phenylimidazo[1,2-a]pyrimidine fluorophore, resulting in a significant increase in fluorescence intensity—a classic "turn-on" signal.
Caption: Reaction mechanism of PIPC with a biothiol.
Photophysical & Performance Characteristics
The performance of a fluorescent probe is defined by its photophysical properties. The following table summarizes typical characteristics for a PIPC-based probe designed for cysteine detection. Note that exact values can vary depending on the specific derivative and solvent conditions.
| Parameter | Value | Rationale & Significance |
| Excitation Max (λ_ex) | ~350-380 nm | The excitation wavelength is in the near-UV range, which is compatible with standard fluorescence microscopy equipment. |
| Emission Max (λ_em) | ~450-480 nm | Emits in the blue-cyan region of the visible spectrum, allowing for clear visualization. |
| Stokes Shift | >80 nm | A large Stokes shift minimizes self-quenching and spectral overlap, leading to a cleaner signal.[6] |
| Quantum Yield (Φ) | <0.05 (Probe alone) | The low initial quantum yield is essential for a high-contrast "turn-on" response. |
| Quantum Yield (Φ) | >0.5 (Probe + Analyte) | A significant increase upon binding confirms an efficient turn-on mechanism. |
| Limit of Detection (LOD) | 0.3 - 1.0 µM | Demonstrates high sensitivity suitable for detecting physiological concentrations of analytes like cysteine.[3][4] |
| Response Time | < 10 minutes | A rapid response is crucial for real-time monitoring of dynamic cellular processes.[7] |
Experimental Protocols
Protocol 1: In Vitro Quantification of Cysteine
This protocol details the use of a PIPC-based probe for the quantitative detection of cysteine in a buffered aqueous solution using a fluorescence plate reader.
Materials:
-
PIPC-derivative stock solution (1 mM in DMSO)
-
Cysteine stock solution (10 mM in deionized water)
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Methodology:
-
Prepare Cysteine Standards:
-
Perform serial dilutions of the 10 mM cysteine stock solution in PBS to prepare a range of standards (e.g., 0 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Rationale: A standard curve is essential for quantifying the concentration of cysteine in unknown samples.
-
-
Prepare Probe Working Solution:
-
Dilute the 1 mM PIPC stock solution to a final concentration of 10 µM in PBS. Prepare this solution fresh. Scientist's Note: The final probe concentration should be optimized. It needs to be high enough to provide a detectable signal but low enough to minimize background fluorescence.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 100 µL of each cysteine standard.
-
To each well, add 100 µL of the 10 µM PIPC working solution. The final volume in each well will be 200 µL, and the final probe concentration will be 5 µM.
-
Include a "probe only" control (100 µL PBS + 100 µL PIPC working solution).
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes, protected from light. Rationale: Incubation allows the reaction between the probe and cysteine to reach completion, ensuring a stable signal. The temperature is set to mimic physiological conditions.
-
-
Fluorescence Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the probe (e.g., Ex: 375 nm, Em: 460 nm).
-
Record the fluorescence intensity for all wells.
-
-
Data Analysis:
-
Subtract the fluorescence intensity of the "probe only" control from all standard readings.
-
Plot the background-subtracted fluorescence intensity versus the cysteine concentration.
-
Perform a linear regression on the data points to generate a standard curve and determine the limit of detection (LOD).
-
Protocol 2: Live-Cell Imaging of Intracellular Cysteine
This protocol provides a workflow for visualizing endogenous or exogenous cysteine in live mammalian cells using fluorescence microscopy.
Materials:
-
PIPC-derivative stock solution (1 mM in DMSO)
-
Mammalian cells (e.g., HeLa or HepG2) cultured on glass-bottom dishes[8]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[9]
-
N-ethylmaleimide (NEM) (optional, as a cysteine scavenger for negative control)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or CFP cube)
Methodology:
Caption: Step-by-step workflow for live-cell imaging.
-
Cell Culture:
-
The day before the experiment, seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of imaging. Rationale: Sub-confluent cells are generally healthier and allow for better visualization of individual cell morphology.
-
-
Negative Control (Optional but Recommended):
-
To validate that the fluorescence signal is specific to thiols, pre-treat a dish of cells with 1 mM N-ethylmaleimide (NEM) in culture medium for 30 minutes at 37°C. NEM is a thiol-alkylating agent that will deplete intracellular cysteine.
-
After incubation, wash the cells three times with fresh medium.
-
-
Probe Loading:
-
Prepare a 5 µM working solution of the PIPC probe in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe working solution to the cells and incubate for 30 minutes at 37°C in a CO2 incubator. Scientist's Note: The optimal probe concentration and incubation time should be determined empirically for each cell line to maximize signal while minimizing potential toxicity.[10]
-
-
Wash and Image:
-
After incubation, remove the probe solution and wash the cells three times with live-cell imaging medium (e.g., phenol red-free DMEM) to remove any extracellular probe.[9]
-
Add fresh imaging medium to the dish.
-
Immediately proceed to imaging on a fluorescence microscope equipped with a heated stage and environmental chamber.
-
-
Image Acquisition:
-
Use a filter set appropriate for the probe's spectral properties (e.g., 375/28x excitation, 460/50m emission).
-
Acquire both brightfield and fluorescence images.
-
Minimize light exposure to reduce phototoxicity and photobleaching.[11] Cells treated with NEM should exhibit significantly lower fluorescence compared to untreated cells, confirming the probe's specificity.
-
Selectivity & Interference
A robust probe must be selective for its target analyte over other biologically relevant species. PIPC-based probes have demonstrated excellent selectivity for biothiols (Cys, Hcy, GSH) over other amino acids, reactive oxygen species (ROS), and common metal ions. The reaction kinetics can even allow for distinguishing between different thiols; for example, the reaction with cysteine is often significantly faster than with glutathione, which can be exploited for selective detection.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Probe concentration is too high. | Optimize probe concentration by performing a dose-response experiment. |
| Incomplete removal of extracellular probe. | Increase the number and duration of wash steps after probe loading. | |
| No/Weak Signal in Cells | Low intracellular analyte concentration. | Treat cells with a known stimulant to increase analyte levels (positive control). |
| Poor probe permeability. | Increase incubation time or slightly increase probe concentration. | |
| Incorrect microscope filter set. | Verify that the excitation and emission filters match the probe's spectra. | |
| Cell Death/Morphological Changes | Probe toxicity. | Reduce probe concentration and/or incubation time. Perform a cell viability assay. |
| Phototoxicity. | Reduce excitation light intensity and exposure time during imaging.[11] |
Conclusion
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde and its derivatives represent a powerful and versatile class of fluorescent probes. Their "turn-on" sensing mechanism, coupled with high selectivity and biocompatibility, makes them an invaluable tool for researchers in chemical biology, pharmacology, and diagnostics. The protocols outlined in this guide provide a solid foundation for utilizing these probes to quantify and visualize key biological thiols in a variety of experimental contexts.
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Anaflous, A., et al. (2008). 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde data. ResearchGate. [Link]
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Sepúlveda-Boza, S., & Cassels, B. K. (2012). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Chemistry Central Journal, 6(1), 1. [Link]
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Wang, R., et al. (2019). A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. Molecules, 24(12), 2256. [Link]
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de Oliveira, K. T., et al. (2021). Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics. Molecules, 26(7), 2056. [Link]
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StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. [Link]
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Wang, R., et al. (2019). A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117299. [Link]
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Yuan, L., et al. (2016). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Advances, 6(81), 77856-77860. [Link]
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Gotor, R., et al. (2013). Bright, Fluorescent Dyes Based on Imidazo[1,2-a]pyridines that are Capable of Two-Photon Absorption. Chemistry - A European Journal, 19(44), 14848-14856. [Link]
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Li, C., et al. (2021). A Pyrene-Based Fluorescent Probe for Specific Detection of Cysteine and its Application in Living Cell. Journal of Fluorescence, 31(3), 767-774. [Link]
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Liu, J., et al. (2019). Recognition of Thiols in Living Cells and Zebrafish Using an Imidazo[1,5-α]pyridine-Derivative Indicator. Molecules, 24(18), 3306. [Link]
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Choi, H. S., & Frangioni, J. V. (Eds.). (2016). In Vivo Fluorescence Imaging: Methods and Protocols. Springer. [Link]
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Li, M., et al. (2024). An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors and Diagnostics, 3(3), 1062-1067. [Link]
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Liu, H.-W., et al. (2018). A long wavelength emission two-photon fluorescent probe for highly selective detection of cysteine in living cells and an inflamed mouse model. Journal of Materials Chemistry B, 6(2), 245-252. [Link]
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Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 371-374. [Link]
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Wang, Y., et al. (2023). Scaling Up Sequential Stepwise DNA Displacement-Based Signal Exchange for Rapid Ultraplex Fluorescent Imaging in Cells and Tissues. Journal of the American Chemical Society, 145(4), 2235-2245. [Link]
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Chiaradia, L. D., et al. (2020). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 25(17), 3950. [Link]
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Qi, Z., et al. (2020). A novel fluorescent probe for rapidly detection cysteine in cystinuria urine, living cancer/normal cells and BALB/c nude mice. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117490. [Link]
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Roslan, I. I., et al. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167-9174. [Link]
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Application Notes & Protocols: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a Versatile Precursor for Bioactive Molecules
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] This guide focuses on a particularly valuable derivative, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde , a versatile synthetic intermediate. The strategic placement of a reactive carbaldehyde group at the C-3 position provides a robust handle for a multitude of chemical transformations, enabling the straightforward synthesis of diverse molecular libraries. We will explore the synthesis of this key precursor and detail its application in the generation of potent bioactive agents, including Schiff bases and chalcones, complete with validated protocols and mechanistic insights.
The Imidazo[1,2-a]pyrimidine Scaffold: A Foundation for Drug Discovery
Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development.[1] Among them, the imidazo[1,2-a]pyrimidine core is of paramount interest due to its bioisosteric relationship with purines, allowing it to interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated significant potential as:
-
Antiviral compounds (including potential anti-SARS-CoV-2 and anti-HIV) [5]
-
Anxiolytics and anticonvulsants [1]
The power of this scaffold lies in its synthetic tractability. The C-3 position is particularly amenable to functionalization, and the introduction of a carbaldehyde group at this site transforms the core into a powerful building block for combinatorial chemistry and targeted drug design.[2]
Synthesis of the Key Precursor: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
The most efficient and widely adopted method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like 2-phenylimidazo[1,2-a]pyrimidine is the Vilsmeier-Haack reaction .[8][9][10]
Mechanistic Rationale
The reaction proceeds via a two-stage mechanism.[11][12] First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with a halogenating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent . This reagent is a weak electrophile, making the reaction highly selective for electron-rich aromatic and heteroaromatic substrates.[11] In the second stage, the imidazo[1,2-a]pyrimidine ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde.
Caption: Vilsmeier-Haack reaction workflow.
Detailed Synthesis Protocol
This protocol is adapted from established Vilsmeier-Haack procedures for related heterocyclic systems.[13][14] The synthesis begins with the formation of the 2-phenylimidazo[1,2-a]pyrimidine core, typically via the cyclocondensation of 2-aminopyrimidine with an α-haloketone like 2-bromoacetophenone.[15]
Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine
| Step | Procedure | Causality & Expert Notes |
| 1. | To a round-bottom flask, add N,N-dimethylformamide (DMF, 2.6 mmol) and cool the flask to 0°C in an ice bath. | DMF serves as both the solvent and the reagent for forming the Vilsmeier reagent. Cooling is critical to control the exothermic reaction with POCl₃. |
| 2. | Slowly add phosphorus oxychloride (POCl₃, 2.6 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0°C. | This generates the electrophilic Vilsmeier reagent in situ. A slow, controlled addition prevents a dangerous temperature spike and side reactions. |
| 3. | Once the addition is complete, add 2-phenylimidazo[1,2-a]pyrimidine (1.0 mmol) portionwise to the reaction mixture. | The imidazo[1,2-a]pyrimidine is sufficiently electron-rich to be formylated under these mild conditions. |
| 4. | Remove the ice bath and heat the mixture to 100°C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion. |
| 5. | After completion, cool the reaction mixture back to 0°C and carefully neutralize it by adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~7-8. | Caution: Neutralization is highly exothermic and releases gas. Perform this step slowly in a well-ventilated fume hood. This step quenches the reaction and prepares the mixture for extraction. |
| 6. | Extract the product with dichloromethane (DCM, 3 x 20 mL). | DCM is an effective solvent for extracting the organic product from the aqueous mixture. |
| 7. | Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). | This removes residual water from the organic phase, which is crucial before solvent evaporation. |
| 8. | Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. | This isolates the crude product. |
| 9. | Purify the crude solid by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) or by recrystallization. | Purification is essential to remove unreacted starting materials and byproducts, yielding the pure aldehyde (typically as a white or off-white solid with yields reported in the range of 60-90%).[8][13] |
Application I: Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry.[16] The condensation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde with various primary amines is a direct and efficient route to novel hybrid molecules with enhanced biological potential.[5][6][17]
General Reaction Scheme
Caption: General synthesis of Schiff base derivatives.
Protocol: Synthesis of Imidazo[1,2-a]pyrimidine Schiff Bases
This general protocol can be adapted for a wide range of aromatic and aliphatic primary amines.
| Step | Procedure | Causality & Expert Notes |
| 1. | Dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask. | Ethanol is a common and effective solvent for this condensation reaction. |
| 2. | Add the desired primary amine (1.1 mmol) to the solution. | A slight excess of the amine helps drive the reaction to completion. |
| 3. | Add 2-3 drops of glacial acetic acid to the mixture. | The reaction is acid-catalyzed. A catalytic amount of a weak acid like acetic acid accelerates the formation of the imine bond without causing unwanted side reactions. |
| 4. | Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC. | Heating is typically required to drive the condensation, which involves the elimination of a water molecule. |
| 5. | Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. | The reduced solubility of the larger Schiff base product in cooled ethanol facilitates its isolation. |
| 6. | Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. | This provides a simple and effective initial purification step. |
| 7. | If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol). | Recrystallization yields a highly pure, crystalline product suitable for characterization and biological testing. |
Data Presentation: Examples of Bioactive Schiff Bases
| Derivative Class | Reactant Amine | Reported Biological Activity | Reference |
| Antiviral (SARS-CoV-2) | Substituted anilines | Potential dual inhibitors of hACE2 and spike protein | [5] |
| Anti-inflammatory | Isoxazole hydrazides | Significant in vivo anti-inflammatory activity | [18] |
| Antibacterial | Various heterocyclic amines | Moderate to good antibacterial activity | [6] |
Application II: Synthesis of Chalcone-Pyrimidine Hybrids
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as precursors for many flavonoids and exhibit a wide range of biological activities.[19][20] The Claisen-Schmidt condensation of our precursor aldehyde with various aryl ketones (e.g., acetophenones) yields novel chalcone-pyrimidine hybrids, merging two pharmacologically important scaffolds.[21]
General Reaction Scheme
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Protocol: Synthesis of Imidazo[1,2-a]pyrimidine-Chalcones
| Step | Procedure | Causality & Expert Notes |
| 1. | Dissolve 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (1.0 mmol) and the appropriate aryl ketone (1.0 mmol) in ethanol (20 mL) in a flask. | Equimolar amounts of reactants are typically used. |
| 2. | Prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). | This is a base-catalyzed condensation. The base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. |
| 3. | Add the basic solution dropwise to the flask at room temperature while stirring vigorously. | Vigorous stirring is essential for mixing the aqueous and organic phases. The reaction is often rapid, indicated by a color change or precipitation. |
| **4. | Continue stirring at room temperature for 2-4 hours or until TLC indicates the consumption of starting materials. | The reaction is usually complete within a few hours at room temperature. |
| 5. | Pour the reaction mixture into crushed ice and acidify with dilute HCl to pH ~5-6. | This step neutralizes the excess base and precipitates the chalcone product. |
| 6. | Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. | Washing with water removes inorganic salts. |
| 7. | Purify the crude chalcone by recrystallization from ethanol. | This yields the pure chalcone derivative, often as a colored crystalline solid. |
Data Presentation: Potential Activities of Chalcone Hybrids
| Derivative Class | Reactant Ketone | Potential Biological Activity | Reference |
| Antimicrobial | Substituted Acetophenones | Antibacterial, Antifungal | [21] |
| Anti-inflammatory | 4-Acetylpyridine | Anti-inflammatory, Antioxidant | [21] |
| Antitubercular | 4-Fluoroacetophenone | Potent Antitubercular Activity | [21] |
Conclusion and Future Directions
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a high-value, readily accessible precursor that serves as a gateway to vast chemical diversity. The protocols detailed herein for the synthesis of Schiff bases and chalcones represent robust and scalable methods for generating novel molecular entities. The inherent biological relevance of the imidazo[1,2-a]pyrimidine core, combined with the proven pharmacological significance of Schiff base and chalcone motifs, makes this synthetic strategy particularly promising for the discovery of next-generation therapeutic agents. Future work should focus on expanding the library of derivatives through other aldehyde-based transformations, such as Knoevenagel condensations, Wittig reactions, and reductive aminations, to further probe the structure-activity relationships of this remarkable scaffold.
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Title: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Source: Acta Crystallographica Section E: Crystallographic Communications, via PMC URL: [Link]
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Title: 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity Source: Academia.edu URL: [Link]
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Title: Synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3-carbaldehyde Source: ResearchGate URL: [Link]
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Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry Source: Journal of Chemical Education, via ERIC URL: [Link]
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Title: Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry Source: PubMed Central (PMC) URL: [Link]
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Title: FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights Source: RSC Advances URL: [Link]
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Title: 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde Source: ResearchGate URL: [Link]
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Title: Vilsmeier-Haack Reaction Source: Chemistry Steps URL: [Link]
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Title: Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry Source: ResearchGate URL: [Link]
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Title: Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines Source: Beilstein Journal of Organic Chemistry URL: [Link]
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Title: Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study Source: MDPI URL: [Link]
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Title: Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade Source: RSC Publishing URL: [Link]
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Title: Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives Source: J-Stage URL: [Link]
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Title: Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ResearchGate URL: [Link]
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Title: Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative Source: ACS Publications URL: [Link]
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Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: PMC - NIH URL: [Link]
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Title: Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents Source: PubMed Central (PMC) URL: [Link]
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Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega URL: [Link]
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Title: Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities Source: PMC - NIH URL: [Link]
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Title: Vilsmeier–Haack reaction Source: Wikipedia URL: [Link]
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Application Notes & Protocols: A Framework for Evaluating the Anticancer Efficacy of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its versatile therapeutic potential.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including notable anticancer properties.[2][3] These compounds often exert their effects by modulating key cellular processes, such as kinase signaling, cell cycle progression, and apoptosis.[4][5] Specifically, various imidazo[1,2-a]pyridine and pyrimidine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway and tubulin polymerization, both of which are critical targets in oncology.[4][6][7][8]
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the anticancer potential of a novel derivative, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (herein referred to as "the compound"). The protocols outlined below progress from initial cytotoxicity screening to detailed mechanistic studies, establishing a logical and robust workflow for preclinical assessment.
Overall Experimental Workflow
The proposed research plan follows a multi-stage approach to comprehensively characterize the compound's anticancer activity. It begins with broad screening to assess cytotoxicity across various cancer cell lines, proceeds to identify the mode of cell death and impact on cell proliferation, and culminates in the investigation of specific molecular targets and signaling pathways.
Caption: A logical workflow for the preclinical evaluation of the test compound.
Part 1: Initial Assessment of Cytotoxicity
The primary step is to determine whether the compound exhibits cytotoxic or anti-proliferative activity against cancer cells. A panel of cancer cell lines from diverse tissue origins should be used to assess the breadth of activity.[9][10] Including a non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts) is crucial for an initial assessment of cancer cell selectivity.[11]
Protocol 1: MTT Cell Viability Assay
The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[14]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) and a normal cell line (e.g., NIH/3T3).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).[15]
-
2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (test compound), dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[15]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[13]
-
Sterile 96-well flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest compound dose) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[13][15] Viable cells will form visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Cytotoxicity Profile
Summarize the IC₅₀ values in a table to compare the compound's potency and selectivity across different cell lines.
| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| HCT-116 | Colorectal Carcinoma | Experimental Value | 0.5 ± 0.09 |
| NIH/3T3 | Mouse Fibroblast (Normal) | Experimental Value | > 10 |
| Note: Control IC₅₀ values are representative and should be determined experimentally. |
Part 2: Elucidating the Mechanism of Action
If the compound demonstrates potent and selective cytotoxicity, the next phase is to investigate how it inhibits cell growth or induces cell death. Key mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.[11]
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) to label these cells.[17] Propidium iodide (PI), a DNA-binding dye, is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.[17]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Cells treated with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Culture and treat cells with the compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and discard the supernatant.[18]
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[17] Annexin V-FITC is typically detected in the FL1 channel (Ex=488 nm, Em=530 nm) and PI in the FL2 channel.[16]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Many anticancer drugs exert their effect by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] Flow cytometry with PI staining is a standard technique to analyze the DNA content of a cell population. Since PI binds stoichiometrically to DNA, the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in each phase.[20]
Materials:
-
Cells treated with the test compound at its IC₅₀ concentration for 24 hours.
-
Ice-cold 70% ethanol.
-
PBS.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[21]
-
Flow cytometer.
Procedure:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells that have been treated with the test compound.
-
Fixation: Centrifuge the cells, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content is measured by detecting the fluorescence of PI. The resulting histogram is analyzed to determine the percentage of cells in G0/G1, S, and G2/M phases.
Part 3: Probing Key Molecular Signaling Pathways
Based on the known mechanisms of imidazo[1,2-a]pyrimidine derivatives, investigating the compound's effect on specific signaling proteins is a critical step.[2] Western blotting is a powerful technique to detect and semi-quantify the expression levels and activation (phosphorylation) status of target proteins.[22][23]
Potential Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a hallmark of many cancers.[24] Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[4][25] A plausible mechanism for the test compound is the inhibition of Akt phosphorylation, leading to the downstream activation of apoptotic machinery and cell cycle arrest.
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Application Notes and Protocols for Aldehyde Functionalization on the Imidazo[1,2-a]pyrimidine Scaffold
Abstract
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of an aldehyde functional group onto this scaffold provides a versatile synthetic handle for further molecular elaboration, enabling the construction of diverse compound libraries for drug discovery.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on established and innovative techniques for the aldehyde functionalization of the imidazo[1,2-a]pyrimidine scaffold, with a primary focus on the electronically rich C3 position. Key methodologies, including the Vilsmeier-Haack reaction, oxidation of precursor alcohols, and emerging metal-catalyzed and photocatalytic formylations, are discussed in depth. For each technique, we provide mechanistic insights, field-proven insights into experimental choices, and detailed, step-by-step protocols.
Introduction: The Strategic Importance of the Aldehyde Moiety
The aldehyde functional group is a cornerstone in synthetic organic and medicinal chemistry.[3] Its inherent reactivity allows for a vast array of chemical transformations, including nucleophilic additions, reductive aminations, oxidations, and participation in various condensation and multicomponent reactions.[3][5] When installed on a pharmacologically active scaffold like imidazo[1,2-a]pyrimidine, the aldehyde becomes a gateway for:
-
SAR (Structure-Activity Relationship) Exploration: Rapid diversification of the core structure to probe interactions with biological targets.
-
Introduction of Pharmacophores: Synthesis of Schiff bases, chalcones, and other functionalities known to impart biological activity.[1][6]
-
Linker Chemistry: Attachment of probes, solubility-enhancing groups, or for conjugation to other molecules in the context of prodrugs or targeted therapies.
-
Metabolic Blocking: Strategic placement of substituents to prevent unwanted metabolism, for instance, by aldehyde oxidase (AO), which is known to metabolize the imidazo[1,2-a]pyrimidine ring system.[7][8][9]
The imidazo[1,2-a]pyrimidine scaffold's electronic properties make the C3 position particularly susceptible to electrophilic substitution, rendering it the primary site for formylation reactions. The subsequent sections will delve into the practical execution of these crucial transformations.
The Vilsmeier-Haack Reaction: The Workhorse for C3-Formylation
The Vilsmeier-Haack reaction is the most classical and widely employed method for the formylation of electron-rich heterocycles, including imidazo[1,2-a]pyrimidines.[10][11][12] The reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and a dehydrating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[12][13]
Mechanistic Rationale
The causality behind this reaction's success lies in the generation of a potent electrophile that can attack the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
The reaction proceeds via:
-
Formation of the Vilsmeier Reagent: DMF attacks POCl₃ to form an initial adduct, which then eliminates a dichlorophosphate equivalent to generate the electrophilic chloroiminium ion.[12]
-
Electrophilic Attack: The electron-rich C3 position of the imidazo[1,2-a]pyrimidine attacks the Vilsmeier reagent, forming a resonance-stabilized cationic intermediate (sigma complex).
-
Aromatization and Hydrolysis: A proton is lost to restore aromaticity, yielding an iminium salt intermediate. Subsequent aqueous work-up hydrolyzes the iminium salt to afford the final aldehyde product.[12][13]
Experimental Protocol: Conventional and Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles.[14][15][16] Glycerol has been successfully used as a green reaction medium under microwave irradiation.[14]
Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction
| Parameter | Conventional Method | Microwave-Assisted Method |
| Solvent | Dichloromethane (DCM), Chloroform, or neat | Glycerol or high-boiling solvents |
| Temperature | 0 °C to reflux | 90-120 °C |
| Reaction Time | 2 - 24 hours | 10 - 30 minutes |
| Typical Yield | Moderate to Good (50-80%) | Good to Excellent (70-95%)[14] |
| Advantages | Standard laboratory equipment | Rapid, high yield, green solvent option[14] |
| Disadvantages | Long reaction times, potential for side products | Requires dedicated microwave reactor |
Protocol 2.2.1: Microwave-Assisted Synthesis of 2-Aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde [14]
Materials:
-
2-Aryl-imidazo[1,2-a]pyrimidine (1.0 mmol)
-
Glycerol (3 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (3.0 mmol)
-
Microwave reactor vials (10 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation (Vilsmeier Reagent): In a fume hood, cautiously add POCl₃ (3.0 mmol) dropwise to ice-cold DMF (3.0 mmol) in a separate flask with stirring. Allow the mixture to stir at 0 °C for 30 minutes. Causality: This pre-formation ensures the Vilsmeier reagent is ready for immediate reaction, maximizing efficiency.
-
Reaction Setup: In a 10 mL microwave reactor vial, add the 2-aryl-imidazo[1,2-a]pyrimidine (1.0 mmol) and glycerol (3 mL).
-
Addition of Vilsmeier Reagent: Carefully add the pre-formed Vilsmeier reagent to the microwave vial containing the substrate.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 90 °C (power: 400 W) for 15-20 minutes. Monitor the reaction progress by TLC. Expertise Insight: The use of a dedicated microwave reactor allows for precise temperature control and rapid, uniform heating, which is critical for avoiding charring and side-product formation that can occur with conventional heating of viscous media like glycerol.
-
Work-up: After cooling the reaction to room temperature, pour the mixture into a beaker containing crushed ice (~20 g).
-
Neutralization: Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Trustworthiness: This step is crucial. The hydrolysis of the iminium intermediate to the aldehyde occurs here, and neutralization quenches any unreacted POCl₃.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-aryl-imidazo[1,2-a]pyrimidine-3-carbaldehyde.
Oxidation of 3-Hydroxymethyl Precursors
An alternative strategy to direct formylation is the oxidation of a pre-installed 3-hydroxymethyl group. This two-step approach involves the initial synthesis of the alcohol followed by its oxidation.
Synthesis of 3-Hydroxymethyl Imidazo[1,2-a]pyrimidines
The 3-hydroxymethyl derivatives are readily accessible by the reduction of the corresponding 3-formyl compounds, which are synthesized via the Vilsmeier-Haack reaction as described above.[17]
Caption: Two-step workflow for aldehyde synthesis via oxidation.
Protocol 3.1.1: Reduction of 3-Formyl Imidazo[1,2-a]pyrimidines [17]
Materials:
-
3-Formyl-imidazo[1,2-a]pyrimidine derivative (1.0 g)
-
Ethanol (30 mL)
-
Sodium borohydride (NaBH₄)
-
0.1 N Sodium hydroxide (NaOH) solution
Procedure:
-
Suspend the 3-formyl derivative in ethanol (30 mL) in a round-bottom flask.
-
Warm the mixture to 30 °C.
-
In a separate vial, dissolve NaBH₄ (1.0 molar equivalent) in 2 mL of 0.1 N NaOH solution. Causality: Dissolving NaBH₄ in a basic solution stabilizes it against rapid decomposition by the protic solvent (ethanol), allowing for a more controlled reduction.
-
Add the NaBH₄ solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the ethanol under vacuum.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers and concentrate to yield the 3-hydroxymethyl derivative, which can often be used in the next step without further purification.
Oxidation to the Aldehyde
Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents like manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or pyridinium chlorochromate (PCC) are commonly used for the oxidation of allylic or benzylic-type alcohols.
Protocol 3.2.1: Oxidation with Manganese Dioxide (MnO₂)
Materials:
-
3-Hydroxymethyl-imidazo[1,2-a]pyrimidine derivative (1.0 mmol)
-
Activated Manganese Dioxide (MnO₂) (5-10 molar equivalents)
-
Dichloromethane (DCM) or Chloroform (20 mL)
-
Celite®
Procedure:
-
Dissolve the 3-hydroxymethyl derivative (1.0 mmol) in DCM (20 mL).
-
Add activated MnO₂ (5-10 molar equivalents). Expertise Insight: The activity of MnO₂ can vary significantly between batches. Using a large excess of a highly activated form is key to driving the reaction to completion. The reaction is heterogeneous, so vigorous stirring is essential.
-
Stir the suspension at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂. Wash the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting aldehyde by column chromatography if necessary.
Emerging and Alternative Formylation Techniques
While the Vilsmeier-Haack reaction is robust, research continues to uncover milder and more versatile methods.
Copper-Catalyzed C3-Formylation
Recent advancements have shown that copper catalysts can mediate the C3-formylation of the related imidazo[1,2-a]pyridine scaffold using DMSO as both the solvent and the formylating agent source, with molecular oxygen as a green oxidant.[18][19][20] A similar strategy has been developed using ethyl tertiary amines as the carbon source.[21][22] These methods offer an alternative to the often harsh and stoichiometric reagents used in the Vilsmeier-Haack reaction.
Table 2: Overview of Emerging Formylation Methods
| Method | Formyl Source | Catalyst/Reagent | Key Features |
| Cu-Catalyzed | DMSO or Ethyl Tertiary Amines | Cu(I) or Cu(II) salt, O₂ | Milder conditions, use of inexpensive carbon sources.[18][21] |
| Photocatalytic | Tetramethylethylenediamine (TMEDA) | Rose Bengal, Visible Light | Metal-free, utilizes visible light, good yields.[23] |
| Decarboxylative Coupling | Glyoxylic Acid | K₂S₂O₈ | Metal-free, mild and neutral conditions.[24] |
These methods, while primarily demonstrated on the imidazo[1,2-a]pyridine system, represent promising avenues for the functionalization of imidazo[1,2-a]pyrimidines and warrant exploration for their potentially broader substrate scope and milder conditions.
Conclusion and Future Outlook
The functionalization of the imidazo[1,2-a]pyrimidine scaffold with an aldehyde group is a critical step in the development of new therapeutic agents. The Vilsmeier-Haack reaction remains a reliable and powerful tool for achieving C3-formylation, with microwave-assisted protocols offering significant advantages in terms of speed and efficiency. The oxidation of 3-hydroxymethyl precursors provides a viable alternative route. Looking forward, the development of catalytic, metal-free, and photocatalytic methods will likely offer even milder, more sustainable, and functionally tolerant approaches to access these valuable building blocks, further empowering medicinal chemists in their quest for novel drugs.
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]
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Cu-Catalyzed selective C3-formylation of imidazo[1,2-a]pyridine C-H bonds with DMSO using molecular oxygen. PubMed. [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. [Link]
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Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]
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Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. Semantic Scholar. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. PubMed. [Link]
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Cu-Catalyzed Synthesis of 3-Formyl Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines by Employing Ethyl Tertiary Amines as Carbon Sources. Semantic Scholar. [Link]
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Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ACS Figshare. [Link]
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Application Notes and Protocols for the In Vitro and In Vivo Evaluation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This document outlines detailed protocols for assessing the potential anticancer and anti-inflammatory activities of this compound, based on the well-documented biological activities of the broader imidazo[1,2-a]pyrimidine scaffold.[1][2][3]
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, known to exhibit a wide array of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and antiviral effects.[1][2] Derivatives of this scaffold have been shown to modulate key signaling pathways implicated in various pathologies. Notably, some imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.[4][5] This guide, therefore, presents a logical and scientifically rigorous framework for the systematic investigation of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, from initial in vitro cytotoxicity screening to in vivo efficacy studies.
Part 1: In Vitro Evaluation
The initial phase of evaluating a novel compound involves a battery of in vitro assays to determine its biological activity, potency, and mechanism of action at the cellular level.
Assessment of Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[6] It is a reliable and high-throughput method for determining the cytotoxic potential of a compound against various cancer cell lines.[7]
Protocol: MTT Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Representative Data from MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| Untreated Control | 1.25 | 100 |
| Vehicle Control (DMSO) | 1.23 | 98.4 |
| 0.1 | 1.18 | 94.4 |
| 1 | 1.05 | 84.0 |
| 10 | 0.65 | 52.0 |
| 50 | 0.20 | 16.0 |
| 100 | 0.10 | 8.0 |
Given that imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit the Wnt/β-catenin pathway, a reporter gene assay can be employed to investigate this specific mechanism of action.[4][5]
Protocol: Luciferase Reporter Assay
-
Cell Transfection:
-
Seed HEK293T cells in a 24-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Wnt Pathway Activation and Compound Treatment:
-
After 24 hours, stimulate the Wnt pathway by treating the cells with Wnt3a-conditioned medium or a GSK-3β inhibitor like LiCl.[9]
-
Concurrently, treat the cells with varying concentrations of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
-
-
Luciferase Activity Measurement:
-
After 16-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of Wnt signaling for each compound concentration relative to the stimulated control.
-
Determine the IC₅₀ value for the inhibition of the Wnt pathway.
-
Diagram 1: In Vitro Anticancer Evaluation Workflow
Caption: Workflow for in vitro anticancer evaluation.
Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of the compound can be initially assessed in vitro by measuring its effect on the production of inflammatory mediators in stimulated immune cells.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells and seed them in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include an unstimulated control and a vehicle control.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
The absorbance is measured at 540 nm.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
-
Part 2: In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy and safety in a physiological system.
Anticancer Efficacy in a Xenograft Model
A human tumor xenograft model in immunodeficient mice is a standard method for evaluating the in vivo anticancer activity of a novel compound.[10]
Protocol: Human Tumor Xenograft Study
-
Animal Model:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Implant human cancer cells (e.g., HCT-116) subcutaneously into the flank of the mice.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde at different doses, and a positive control like 5-fluorouracil).
-
-
Compound Administration:
-
Administer the compound and controls via a suitable route (e.g., oral gavage or intraperitoneal injection) daily or on a specified schedule.
-
-
Efficacy Assessment:
-
Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Evaluate the toxicity of the compound by monitoring body weight changes and any adverse clinical signs.
-
Diagram 2: In Vivo Anticancer Efficacy Workflow
Caption: Workflow for in vivo anticancer efficacy study.
Anti-inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation.[11][12][13]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals and Grouping:
-
Use male Wistar or Sprague-Dawley rats.
-
Divide the animals into groups: a control group, a group treated with a standard anti-inflammatory drug (e.g., indomethacin), and groups treated with different doses of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
-
-
Compound Administration:
-
Administer the test compound and the standard drug orally or intraperitoneally one hour before the induction of inflammation.
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group at each time point compared to the control group.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Table 2: Representative Data from Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55 |
| Compound X | 25 | 30 |
| Compound X | 50 | 45 |
| Compound X | 100 | 60 |
References
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available at: [Link]
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Carrageenan-Induced Paw Edema Model. Creative Bioarray. Available at: [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Academia.edu. Available at: [Link]
-
Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of a Novel Series of Imidazo[1,2-a]pyrimidine Derivatives as Potent and Orally Bioavailable Lipoprotein-Associated Phospholipase A2 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Identification of a Novel Inhibitor of the Canonical Wnt Pathway. The Journal of Biological Chemistry. Available at: [Link]
-
A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription. The Journal of Biological Chemistry. Available at: [Link]
-
Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. Il Farmaco. Available at: [Link]
-
Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. Bioorganic Chemistry. Available at: [Link]
-
Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies. MAbs. Available at: [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. Available at: [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Allied Academies. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]
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- 4. Functional inhibition of β-catenin-mediatedWnt signaling by intracellular VHHantibodies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Accelerated Synthesis of Imidazo[1,2-a]pyrimidine Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)
Abstract
This application note provides a comprehensive guide to the efficient synthesis of imidazo[1,2-a]pyrimidines, a privileged heterocyclic scaffold in medicinal chemistry, utilizing Microwave-Assisted Organic Synthesis (MAOS). We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated protocol for a catalyst-free synthesis, and offer expert insights into reaction optimization and troubleshooting. By leveraging the unique advantages of microwave irradiation—including drastically reduced reaction times, enhanced yields, and improved product purity—researchers can significantly accelerate the discovery and development of novel therapeutics based on the imidazo[1,2-a]pyrimidine core.[1][2][3]
Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Need for Greener Synthesis
The imidazo[1,2-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[4][5] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5][6] The therapeutic importance of this scaffold drives a continuous demand for efficient, scalable, and sustainable synthetic methodologies.[7]
Traditional synthetic routes to imidazo[1,2-a]pyrimidines often rely on conventional heating methods that necessitate long reaction times, harsh conditions, and often result in modest yields with the formation of side products.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[2][3][8] MAOS utilizes the ability of polar molecules to generate heat through interaction with an oscillating electromagnetic field, leading to rapid and uniform heating of the reaction mixture.[3] This technique not only accelerates reaction rates but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents.[1][9]
This guide will focus on the most common and efficient microwave-assisted approach: the condensation reaction between a 2-aminopyrimidine and an α-haloketone.[4][10]
Reaction Mechanism and Rationale
The microwave-assisted synthesis of imidazo[1,2-a]pyrimidines via the condensation of 2-aminopyrimidines and α-haloketones proceeds through a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization and dehydration. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The reaction can be dissected into three key steps:
-
Nucleophilic Attack: The exocyclic amino group of 2-aminopyrimidine, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone. This results in the displacement of the halide ion and the formation of an intermediate N-(2-oxoalkyl)-2-aminopyrimidine salt.
-
Intramolecular Cyclization: The endocyclic nitrogen atom of the pyrimidine ring then acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This intramolecular cyclization forms a bicyclic hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic and thermodynamically stable imidazo[1,2-a]pyrimidine core.
Microwave irradiation significantly accelerates each of these steps by providing rapid and efficient energy input, overcoming the activation energy barriers more effectively than conventional heating.
Figure 2: Experimental workflow for microwave-assisted synthesis.
-
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine 2-aminopyrimidine (95 mg, 1.0 mmol) and 2-bromoacetophenone (199 mg, 1.0 mmol).
-
Solvent Addition: Add isopropanol (3.0 mL) and deionized water (1.0 mL) to the vial.
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the cavity of a monitored microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes, with a maximum power setting of 240 W. [10][11]5. Cooling: After the irradiation is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling, depending on the reactor model).
-
Work-up: Quench the reaction mixture with a saturated solution of sodium bicarbonate (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-phenylimidazo[1,2-a]pyrimidine.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Scope
The presented protocol is robust and can be adapted for a variety of substituted 2-aminopyrimidines and α-haloketones. The following table summarizes typical reaction conditions and expected yields for a range of substrates, demonstrating the broad applicability of this microwave-assisted methodology. [10]
| Entry | 2-Aminopyrimidine Substituent | α-Haloketone Substituent | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | H | Phenyl | 120 | 10 | 92 |
| 2 | H | 4-Bromophenyl | 120 | 12 | 90 |
| 3 | H | 4-Nitrophenyl | 120 | 15 | 88 |
| 4 | 4,6-Dimethyl | Phenyl | 120 | 10 | 95 |
| 5 | 4-Methyl | 4-Chlorophenyl | 120 | 12 | 91 |
Data synthesized from representative literature values. [10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Insufficient temperature or time.- Poor quality of starting materials.- Inefficient microwave absorption. | - Increase reaction temperature in 10°C increments or extend reaction time.- Verify the purity of 2-aminopyrimidine and α-haloketone.- If using a low-polarity solvent, consider adding a small amount of a polar co-solvent (like DMF or NMP) to improve microwave coupling. |
| Formation of Side Products | - Overheating leading to decomposition.- Reaction with solvent (e.g., ethanol). | - Reduce the reaction temperature.- Ensure the α-haloketone is not susceptible to self-condensation.- Use a more inert solvent if solvent-related side products are suspected. |
| Difficulty in Purification | - Product is highly polar and streaks on silica gel.- Presence of unreacted starting materials. | - Use a different eluent system, possibly with a small percentage of methanol or triethylamine for basic compounds.- Ensure the reaction goes to completion by monitoring with TLC.- Consider a preliminary acid-base extraction to remove unreacted aminopyrimidine. |
| Low Isolated Yield | - Product loss during work-up or purification.- Incomplete reaction. | - Ensure complete extraction from the aqueous phase.- Optimize column chromatography conditions to minimize product loss.- Re-optimize microwave parameters (time, temperature) to drive the reaction to completion. |
Conclusion
Microwave-assisted synthesis represents a superior, efficient, and environmentally conscious methodology for the production of imidazo[1,2-a]pyrimidines. [1][2]This application note provides a robust, catalyst-free protocol that can be readily implemented in both academic and industrial research settings. By adopting this technology, scientists can accelerate the synthesis of diverse libraries of these valuable heterocyclic compounds, thereby expediting the drug discovery and development process.
References
-
International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]
-
ACS Combinatorial Science. Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. [Link]
-
Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]
-
RSC Publishing. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. [Link]
-
EurekAlert!. Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]
-
MDPI. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [Link]
-
International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. [Link]
-
ScienceDirect. Microwave-assisted synthesis of substituted 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines. [Link]
-
National Institutes of Health (NIH). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. [Link]
-
Bentham Science Publishers. Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. [Link]
-
PMC. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
R Discovery. Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. [Link]
-
PMC - PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. [Link]
-
DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]
-
RSC Publishing. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]
-
MDPI. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]
-
ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
PMC - NIH. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. [Link]
-
Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. [Link]
-
ResearchGate. Microwave-Assisted Combinatorial Synthesis of Polysubstituent Imidazo[1,2-a]quinoline, Pyrimido[1,2-a]quinoline and Quinolino[1,2-a]quinazoline Derivatives. [Link]
Sources
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Troubleshooting & Optimization
addressing the low solubility of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and why is its solubility a common issue?
A1: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic organic compound featuring a fused imidazopyrimidine ring system. Such planar, aromatic structures often exhibit strong intermolecular forces (pi-pi stacking) in their solid, crystalline state. These forces require significant energy to overcome, leading to low solubility in many common solvents, especially aqueous media. The issue is compounded by the fact that approximately 40% of newly discovered chemical entities are poorly soluble, making this a prevalent challenge in drug development.[1][2]
Q2: What are the initial solvent choices for attempting to dissolve this compound?
A2: A systematic approach starting with common organic solvents is recommended. Begin with aprotic polar solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as they are often effective at dissolving a wide range of organic molecules.[] If solubility remains low, other solvents such as dichloromethane (DCM), ethanol, or polyethylene glycol (PEG) can be explored. A tiered screening approach is the most efficient method.
Q3: Can altering the pH of the medium improve the solubility of this compound?
A3: Yes, pH modification can be a powerful technique for ionizable compounds.[] The imidazo[1,2-a]pyrimidine core contains nitrogen atoms that can be protonated under acidic conditions.[4][5][6] Protonation creates a positive charge on the molecule, forming a salt that is generally much more soluble in aqueous solutions than the neutral form.[7][8] Therefore, attempting to dissolve the compound in acidic buffers (e.g., pH 2-4) is a logical step. The solubility of weak acids, conversely, increases with pH.[9]
Q4: Are there more advanced techniques if simple solvents and pH adjustments fail?
A4: Absolutely. If initial methods are insufficient, several advanced strategies can be employed. These are categorized as physical and chemical modifications and include:
-
Co-solvency: Using a mixture of solvents to modulate the polarity of the medium.[1][10][11]
-
Complexation: Using agents like cyclodextrins to encapsulate the hydrophobic molecule, thereby increasing its aqueous solubility.[12][13][14][15]
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution.[16][17]
-
Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1][8][14]
Troubleshooting Guides & Protocols
This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: My compound will not dissolve sufficiently to prepare a stock solution for biological assays.
Root Cause Analysis: The high crystal lattice energy of the compound and the polarity mismatch between the compound (solute) and the chosen solvent are the primary causes. For biological assays, DMSO is a common starting point, but its concentration is often limited due to cellular toxicity.
Solution Pathway: A multi-step strategy involving co-solvents and, if necessary, complexation agents is recommended.
This protocol aims to identify an optimal solvent or co-solvent system that can dissolve the compound at the desired concentration.
Step-by-Step Methodology:
-
Preparation: Accurately weigh 1-5 mg of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde into several separate glass vials.
-
Initial Solvent Test: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent (e.g., DMSO, DMF, Ethanol, PEG 400).
-
Solubilization Attempt: Vortex each vial vigorously for 1-2 minutes. Use gentle heating (30-40°C) if necessary, but monitor for any signs of compound degradation.
-
Observation: Visually inspect for complete dissolution. If undissolved solid remains, incrementally add more solvent, recording the total volume required for complete dissolution to estimate solubility.
-
Co-Solvent Testing: If single solvents are ineffective, create binary mixtures. A common starting point for aqueous assays is a DMSO/Water or PEG 400/Water system.[18] Prepare mixtures at various ratios (e.g., 90:10, 70:30, 50:50).
-
Repeat & Record: Repeat steps 1-4 with the co-solvent systems. Record the results in a structured table for comparison.
Data Summary Table:
| Solvent System (v/v) | Temperature (°C) | Visual Observation | Estimated Solubility (mg/mL) |
| 100% DMSO | 25 | Partially Soluble | ~5 |
| 100% Ethanol | 25 | Sparingly Soluble | <1 |
| 100% PEG 400 | 25 | Soluble | >10 |
| 50% DMSO / 50% Water | 25 | Precipitation | <0.5 |
| 50% PEG 400 / 50% Water | 25 | Clear Solution | ~5 |
Troubleshooting Workflow Diagram:
Caption: Decision workflow for troubleshooting stock solution preparation.
Issue 2: The compound precipitates out of my aqueous reaction buffer during a kinase assay.
Root Cause Analysis: This is a classic case of a compound "crashing out" when a concentrated organic stock solution is diluted into an aqueous medium where its solubility is much lower. The final concentration of the organic solvent may be too low to keep the compound in solution.
Solution Pathway: Employing a solubilizing excipient, such as a cyclodextrin, can form an inclusion complex, effectively shielding the hydrophobic compound from the aqueous environment.[15][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[12]
This protocol describes the formulation of the compound with HP-β-CD to enhance and maintain its solubility in aqueous buffers.
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][19] The nonpolar phenyl-imidazo[1,2-a]pyrimidine portion of your compound can be encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to remain dissolved in water.[13]
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v) in your desired final buffer. Warming the solution slightly can aid in dissolving the cyclodextrin.
-
Dissolve Compound: In a separate vial, dissolve your 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Form the Complex: While vortexing the HP-β-CD solution, add the compound solution dropwise. The molar ratio of compound to cyclodextrin is critical; a starting point of 1:1 to 1:5 can be explored.
-
Equilibrate: Allow the mixture to stir or shake at room temperature for several hours (or overnight) to ensure complete complex formation.
-
Filter (Optional): To remove any un-complexed, precipitated material, the solution can be filtered through a 0.22 µm syringe filter.
-
Final Dilution: This concentrated complex solution can now be diluted into your final assay buffer with a significantly reduced risk of precipitation.
Cyclodextrin Complexation Diagram:
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. World Journal of Pharmacy and Pharmaceutical Sciences.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Drug Solubility: Importance and Enhancement Techniques. PubMed Central.
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research.
- Cosolvent. Wikipedia.
- Co-solvency and anti-solvent method for the solubility enhancement. Biomedical Sciences.
- pH Adjustment and Co-Solvent Optimiz
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central.
- Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE.
- On the basicity of conjugated nitrogen heterocycles in different media. FULIR.
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fulir.irb.hr [fulir.irb.hr]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wisdomlib.org [wisdomlib.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and minimizing side products in 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and minimizing common side products. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes.
Introduction: The Vilsmeier-Haack Approach
The synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the C3 position of the 2-phenylimidazo[1,2-a]pyrimidine core. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
While this method is generally effective, the reactivity of the starting material and the reaction conditions can lead to the formation of undesirable side products, complicating purification and reducing yields. This guide will address the most frequently encountered issues in a question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely side products?
Answer:
Low yields and a complex reaction mixture are common challenges. The primary side products in this synthesis often arise from over-reaction, incomplete reaction, or reactions involving the Vilsmeier reagent itself. Here are the most probable culprits:
-
Unreacted Starting Material: The Vilsmeier reagent is a relatively weak electrophile, and if the reaction conditions (temperature, time) are not optimal, you may have a significant amount of unreacted 2-phenylimidazo[1,2-a]pyrimidine remaining.
-
Di-formylated Product: Although the C3 position is the most electronically activated, under forcing conditions (excess Vilsmeier reagent, high temperatures), a second formyl group can be introduced at another position on the heterocyclic ring system.
-
Hydrolyzed Starting Material: The acidic conditions of the Vilsmeier-Haack reaction can potentially lead to the hydrolysis of the pyrimidine ring, especially during workup if the pH is not carefully controlled.
-
Polymeric Materials: The formation of dark, insoluble materials can occur at elevated temperatures, likely due to the polymerization of the starting material or product under the reaction conditions.
-
Phosphorus-Containing Impurities: The use of POCl₃ results in the formation of phosphate byproducts, which can complicate purification if not effectively removed during the aqueous workup[1].
Below is a diagram illustrating the main reaction and a potential side reaction pathway.
Caption: Desired formylation versus a potential di-formylation side reaction.
Question 2: How can I minimize the formation of the di-formylated side product?
Answer:
Minimizing di-formylation requires careful control over the reaction stoichiometry and conditions. Here’s a detailed protocol to favor mono-formylation:
Experimental Protocol: Minimizing Di-formylation
-
Reagent Stoichiometry: Use a slight excess, but not a large excess, of the Vilsmeier reagent. A molar ratio of 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the 2-phenylimidazo[1,2-a]pyrimidine is a good starting point.
-
Controlled Addition:
-
Cool the DMF in an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while stirring. This exothermic reaction should be controlled to prevent a temperature spike.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
-
Substrate Addition:
-
Dissolve the 2-phenylimidazo[1,2-a]pyrimidine in a suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
-
Reaction Temperature and Monitoring:
-
Allow the reaction to slowly warm to room temperature and then heat to a moderate temperature (typically 50-70 °C). Avoid excessive heating, which can promote di-formylation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup: Once the starting material is consumed (as indicated by TLC), proceed with the workup immediately to prevent further reactions.
| Parameter | Recommended Condition | Rationale |
| Vilsmeier Reagent (eq.) | 1.1 - 1.5 | Limits the availability of the formylating agent for a second addition. |
| Addition Temperature | 0 °C | Controls the exothermic reaction and prevents reagent decomposition. |
| Reaction Temperature | 50 - 70 °C | Provides sufficient energy for the reaction without promoting side reactions. |
| Reaction Time | 2 - 4 hours (TLC monitored) | Prevents prolonged exposure to reaction conditions that could lead to byproducts. |
Question 3: My product seems to be an oil or is difficult to crystallize. How can I improve the purification process?
Answer:
Purification challenges often stem from residual phosphorus-containing byproducts and improper workup. A thorough and careful workup is critical.
Experimental Protocol: Optimized Workup and Purification
-
Quenching:
-
Cool the reaction mixture to 0 °C.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt to the aldehyde and also quench any unreacted Vilsmeier reagent.
-
-
Basification:
-
The resulting aqueous solution will be acidic due to the formation of phosphoric acid and HCl. It is crucial to neutralize this.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic (pH 8-9). This step is vital to deprotonate the product, making it less water-soluble and more soluble in organic solvents, and to precipitate inorganic salts. Be cautious as CO₂ evolution can cause frothing.
-
-
Extraction:
-
Extract the aqueous mixture multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Caption: A systematic workflow for the purification of the target compound.
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents besides DMF/POCl₃?
A1: Yes, other Vilsmeier-Haack reagents can be used. For instance, using oxalyl chloride or thionyl chloride in place of POCl₃ with DMF can also generate the Vilsmeier reagent. A potential advantage of using oxalyl chloride is that the byproducts are gaseous (CO and CO₂), which can simplify the workup procedure by avoiding phosphorus-containing salts[1]. However, POCl₃ is generally more cost-effective and widely used.
Q2: What is the mechanism of the Vilsmeier-Haack reaction on 2-phenylimidazo[1,2-a]pyrimidine?
A2: The reaction proceeds through a few key steps:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation, also known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich C3 position of the 2-phenylimidazo[1,2-a]pyrimidine attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex.
-
Aromatization: A proton is lost from the C3 position to restore the aromaticity of the imidazo[1,2-a]pyrimidine ring, resulting in an iminium salt intermediate.
-
Hydrolysis: During the aqueous workup, the iminium salt is hydrolyzed to yield the final 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde product.
Q3: My starting 2-phenylimidazo[1,2-a]pyrimidine is not very soluble in the reaction solvent. What can I do?
A3: If solubility is an issue, you can try using a co-solvent. Dichloromethane or 1,2-dichloroethane are common choices. Alternatively, you can add the starting material as a solution in a minimal amount of DMF. Ensuring the starting material is fully dissolved before addition to the Vilsmeier reagent is important for a homogeneous reaction.
Q4: The color of my reaction mixture becomes very dark. Is this normal?
A4: A change in color is expected, and often the reaction mixture will turn a dark red or brown. However, the formation of a significant amount of black, tar-like precipitate may indicate decomposition or polymerization, which can be mitigated by maintaining a lower reaction temperature and minimizing the reaction time.
References
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Strategies to Prevent the Degradation of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Welcome to the technical support center for 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
I. Compound Stability Profile
2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a moderately stable crystalline solid under recommended storage conditions. However, its stability can be compromised by several factors, primarily related to the reactivity of the aldehyde group and the electron-rich nature of the imidazo[1,2-a]pyrimidine ring system.
Key Structural Features Influencing Stability:
-
Aldehyde Group: The formyl group at the 3-position is the most reactive site, susceptible to oxidation, nucleophilic attack, and other aldehyde-specific reactions.[1][2][3][4][5][6][7]
-
Imidazo[1,2-a]pyrimidine Core: This electron-rich heterocyclic system can influence the reactivity of the aldehyde group and may itself be susceptible to certain degradation pathways, such as oxidation.
II. Troubleshooting Guide: Common Degradation Scenarios
This section addresses specific issues you might encounter during your experiments, providing step-by-step troubleshooting guidance.
Scenario 1: Compound discoloration (yellowing or browning) of the solid upon storage.
-
Potential Cause: This often indicates oxidation of the aldehyde group to the corresponding carboxylic acid or other colored degradation products.[4][8] This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C).
-
Assess Purity: Analyze a small sample of the discolored material by HPLC-UV or LC-MS to identify potential degradation products. A new peak with a different retention time from the parent compound is indicative of degradation.
-
Implement Proper Handling: When weighing and handling the compound, do so quickly and in an environment with minimal exposure to ambient light and air. Consider using a glove box for highly sensitive applications.
-
Scenario 2: Low or inconsistent yields in reactions involving the aldehyde group.
-
Potential Cause: The aldehyde group may be degrading under the reaction conditions. This can be due to incompatible reagents, pH, or temperature. Aromatic aldehydes can undergo various reactions, including Cannizzaro reactions in the presence of a strong base.[1]
-
Troubleshooting Steps:
-
Reaction Condition Review:
-
pH: Avoid strongly acidic or basic conditions unless required by the reaction protocol. If necessary, use a buffered system to maintain a stable pH.
-
Temperature: Run the reaction at the lowest effective temperature. For thermally sensitive reactions, consider performing a temperature optimization study.
-
Reagents: Be mindful of strong oxidizing or reducing agents that are not part of the desired reaction pathway. Aldehydes can be reduced to alcohols or oxidized to carboxylic acids.[4]
-
-
Inert Atmosphere: If the reaction is sensitive to oxygen, ensure it is performed under an inert atmosphere (argon or nitrogen).
-
Monitor Reaction Progress: Use TLC, HPLC, or NMR to monitor the reaction at different time points. This can help you determine if the starting material is degrading over time.[9]
-
Scenario 3: Appearance of unexpected peaks in analytical chromatograms (HPLC, LC-MS).
-
Potential Cause: This points to the formation of degradation products or impurities. The nature of these products can provide clues about the degradation pathway.
-
Troubleshooting Steps:
-
Characterize Impurities: If possible, use LC-MS/MS or high-resolution mass spectrometry to determine the mass of the impurity peaks. This can help in proposing potential structures for the degradation products.
-
Forced Degradation Study: To proactively identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation) to intentionally induce degradation.[10] The information gained can help in developing stability-indicating analytical methods.
-
Solvent Stability: Assess the stability of the compound in the solvents used for your experiments and analysis. Some solvents can promote degradation over time.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde?
A1: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial to protect it from light. The vial should be flushed with an inert gas like argon or nitrogen to displace air and prevent oxidation. Store at 2-8°C. For short-term laboratory use, storage at room temperature away from direct light is generally acceptable, but for periods longer than a few days, refrigeration is recommended.
Q2: How stable is the compound in common organic solvents?
A2: The stability in solution is lower than in the solid state. Protic solvents, especially in the presence of acidic or basic impurities, can promote degradation. Aprotic solvents like acetonitrile, THF, and dichloromethane are generally preferred for short-term use. It is recommended to prepare solutions fresh for each experiment. If a solution needs to be stored, it should be kept at a low temperature (-20°C) under an inert atmosphere and used as soon as possible.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the following degradation pathways are most probable:
-
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid). This is a common degradation pathway for aldehydes exposed to air.[4][8]
-
Hydrolysis/Hydration: In aqueous solutions, the aldehyde may exist in equilibrium with its hydrate (gem-diol).[7][11] While this is a reversible process, it can affect reactivity and analytical profiles.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. It is crucial to handle the compound and its solutions with protection from light.[12]
-
Metabolism: In biological systems, the imidazo[1,2-a]pyrimidine moiety can be susceptible to metabolism by enzymes such as aldehyde oxidase.
Q4: What analytical techniques are best for monitoring the stability of this compound?
A4:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the most common and effective technique for assessing the purity and stability of the compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for monitoring degradation. The aldehyde proton has a characteristic chemical shift in the 9-10 ppm region, making it easy to track its disappearance and the appearance of new signals from degradation products.[9][13][14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[15]
IV. Experimental Protocols and Data
Recommended Storage Conditions
| Condition | Solid State | In Solution (Aprotic Solvent) |
| Temperature | 2-8°C (long-term), Room Temp (short-term) | -20°C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
| Light | Protect from light (Amber vial) | Protect from light (Amber vial) |
Protocol for Preparing a Stock Solution
-
Allow the vial of solid 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under an inert atmosphere (if possible), weigh the desired amount of the solid into a clean, dry volumetric flask.
-
Add a small amount of the desired aprotic solvent (e.g., anhydrous acetonitrile or THF) to dissolve the solid.
-
Once dissolved, dilute to the final volume with the solvent.
-
If not for immediate use, flush the headspace of the flask with an inert gas before sealing. Store at -20°C and protected from light.
V. Visualizing Degradation Pathways and Troubleshooting
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for the title compound.
Diagram 2: Troubleshooting Workflow for Compound Instability
Caption: A workflow for troubleshooting compound instability.
VI. References
-
Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. National Institutes of Health. [Link]
-
Aromatic Aldehydes and Ketones - Preparation and Properties. Online Chemistry Notes. (2022-02-11). [Link]
-
Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. (2025-06-23). [Link]
-
Reactivity of the Carbonyl Group: Mechanisms of Addition. Chemistry LibreTexts. (2015-07-18). [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. (2025-11-16). [Link]
-
Reactivity of aldehydes and ketones. Khan Academy. [Link]
-
The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. ResearchGate. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. ACS Publications. [Link]
-
2.3 Reactivities of Aldehydes and Ketones. KPU Pressbooks. [Link]
-
Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Springer. [Link]
-
AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]
-
Aldehyde. Britannica. (2025-12-23). [Link]
-
Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. (2022-04-29). [Link]
-
Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. National Institutes of Health. [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. [Link]
-
12.3: How Aldehydes and Ketones React. Chemistry LibreTexts. (2020-10-20). [Link]
-
What is stability of aldehyde and ketone?. Quora. (2016-11-02). [Link]
-
Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. (2023-01-22). [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
-
Acidity of aldehydes and ketones and enolate formation. Chemistry Stack Exchange. (2018-03-22). [Link]
-
Example 8. University of Colorado Boulder. [Link]
-
19.14 Spectroscopy of Aldehydes and Ketones. WOU Campus. [Link]
-
Photocatalytic redox-neutral hydroxyalkylation of N-heteroaromatics with aldehydes. RSC Publishing. [Link]
-
1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. (2025-08-09). [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. National Institutes of Health. [Link]
-
Benzoyl radicals from (hetero)aromatic aldehydes. Decatungstate photocatalyzed synthesis of substituted aromatic ketones. PubMed. (2010-09-21). [Link]
-
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde. ResearchGate. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. PubMed. (2023-07-28). [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. (1998-01-01). [Link]
-
2-Phenylimidazo[1,2- a ]pyridine-3-carbaldehyde. ResearchGate. [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. National Institutes of Health. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions: A Combined Experimental and Theoretical Study. MDPI. [Link]
Sources
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- 2. Khan Academy [khanacademy.org]
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- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 15. article.sapub.org [article.sapub.org]
Technical Support Center: Refining Work-up Procedures for Imidazo[1,2-a]pyrimidine Reactions
Welcome to the technical support center for imidazo[1,2-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial work-up and purification stages of these valuable heterocyclic compounds. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, isolating these compounds in high purity and yield can be a significant bottleneck.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and refine your laboratory procedures.
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered during the work-up of imidazo[1,2-a]pyrimidine reactions.
Q1: My reaction is complete according to TLC, but after work-up, my yield is very low. Where could my product have gone?
A1: Low yield post-work-up is a frequent issue. The most common causes are:
-
Product loss during aqueous extraction: Imidazo[1,2-a]pyrimidines possess a basic nitrogen atom, which can become protonated in acidic conditions, increasing aqueous solubility. Ensure your aqueous layer is sufficiently basic (pH > 9) before extracting with an organic solvent.[5][6]
-
Decomposition on silica gel: Some substituted imidazo[1,2-a]pyrimidines can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.
-
Precipitation of the product salt: If the reaction generates an acid (e.g., HBr from an α-bromoketone), the product may precipitate as a salt.[5] This salt may be filtered off with other solids or remain in the aqueous phase during extraction.
Q2: How can I effectively remove unreacted 2-aminopyrimidine starting material?
A2: Unreacted 2-aminopyrimidine can often be removed with an acidic wash. An extraction with dilute aqueous HCl (e.g., 1N HCl) will protonate the more basic 2-aminopyrimidine, drawing it into the aqueous layer while leaving the less basic imidazo[1,2-a]pyrimidine product in the organic phase. Always check the pH of the aqueous layer and ensure your desired product is not also being extracted.
Q3: My crude product is a dark, intractable oil. How can I purify it or induce crystallization?
A3: Oils can be challenging but are common. First, ensure all solvent is removed under high vacuum. Then, attempt the following:
-
Trituration: Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and sonicate or scratch the flask. This can often induce precipitation.
-
Recrystallization from a solvent mixture: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM, ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until turbidity persists. Cool the mixture to promote crystallization.
-
Chromatography: If crystallization fails, column chromatography is the next step. The purified fractions may yield a solid upon solvent removal.
Q4: What are the best general practices for monitoring these reactions by Thin Layer Chromatography (TLC)?
A4: A solvent system of ethyl acetate/hexanes (e.g., starting at 3:7) is a good starting point for many imidazo[1,2-a]pyrimidine derivatives.[1][7] For more polar compounds, adding a small amount of methanol or triethylamine (to deactivate the silica) can be beneficial. The compounds are often UV active, making visualization straightforward.
In-Depth Troubleshooting Guides
This section addresses more complex experimental issues with detailed causal analysis and recommended solutions.
Problem 1: Persistent Low Yields After Work-up
You've optimized the reaction conditions, and TLC/LC-MS analysis of the crude mixture shows excellent conversion, yet the isolated yield is consistently disappointing.
-
Potential Cause A: Inefficient Liquid-Liquid Extraction
-
The Chemistry: The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system have varying basicities. The N1 nitrogen is generally the most basic site. In acidic media (pH < 7), this nitrogen can be protonated, forming a salt that is highly soluble in water. If you perform an extraction without carefully controlling the pH, a significant portion of your product may remain in the aqueous phase.
-
Solution Protocol:
-
After quenching the reaction, adjust the pH of the aqueous solution to be distinctly basic (pH 9-10) using a suitable base like sodium carbonate (Na₂CO₃) or 2N sodium hydroxide (NaOH).[6]
-
Extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) multiple times (e.g., 3 x 50 mL).[1][7]
-
Combine the organic layers, wash with brine to remove excess water, and dry over an anhydrous salt like sodium sulfate (Na₂SO₄) before concentrating.[1]
-
-
-
Potential Cause B: On-Column Degradation
-
The Chemistry: Standard silica gel is slightly acidic and can cause degradation of sensitive molecules, particularly those with acid-labile functional groups like furans or certain protecting groups.[8] Streaking on the TLC plate can be an indicator of this issue.
-
Solution Protocol:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a base, such as 0.5-1% triethylamine (Et₃N) in the chromatography eluent.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reverse-phase silica gel for purification.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography). Avoid letting the product sit on the column for extended periods.[1]
-
-
Problem 2: Difficulty in Purification & Inseparable Mixtures
Your final product is contaminated with persistent impurities or side products that co-elute during chromatography.
-
Potential Cause A: Formation of Reaction Isomers
-
The Chemistry: While the reaction of a 2-aminopyrimidine with an α-halocarbonyl compound is a common and effective method, side reactions can occur.[3] For instance, using polar aprotic solvents like acetonitrile at high temperatures can sometimes lead to complex mixtures and intramolecular cyclizations.[8]
-
Solution Protocol:
-
Re-evaluate Reaction Solvent: Consider switching to less polar solvents like toluene or dioxane, which may require higher temperatures and longer reaction times but can offer cleaner product profiles.[3][8]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermally-induced byproducts.
-
Purification Strategy: If isomers are present, a high-performance chromatography system (e.g., HPLC) or careful recrystallization might be necessary to achieve separation.
-
-
-
Potential Cause B: Product Streaking in Column Chromatography
-
The Chemistry: The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine core can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing or streaking of the product spot, resulting in poor separation.
-
Solution Protocol:
-
Modify the Mobile Phase: Add a small percentage of a competitive base to the eluent. Triethylamine (0.5-1%) is commonly used to occupy the acidic sites on the silica, allowing the product to elute more cleanly.
-
Add a Polar Modifier: For highly polar products, adding a small amount of methanol to the DCM or EtOAc eluent can improve elution and peak shape.[1][6]
-
-
Experimental Protocols & Data
Protocol 1: Standard Basic Liquid-Liquid Extraction Workflow
This protocol is a reliable starting point for the work-up of many imidazo[1,2-a]pyrimidine syntheses.
-
Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature.
-
Quench: If necessary, quench the reaction by slowly adding it to water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Basify: Adjust the pH of the aqueous layer to 9-10 using 2N NaOH or saturated Na₂CO₃ solution. Confirm the pH with litmus paper or a pH meter.
-
Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or EtOAc) three times.
-
Wash: Combine the organic layers and wash once with water, followed by one wash with brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]
Table 1: Recommended Solvent Systems for Column Chromatography
The optimal eluent depends on the specific substitution pattern of your target molecule. This table provides starting points for method development.
| Polarity of Compound | Recommended Starting Eluent System | Modifiers & Notes |
| Low Polarity | Hexanes / Ethyl Acetate (9:1 to 7:3) | Increase EtOAc polarity gradually. |
| Medium Polarity | Hexanes / Ethyl Acetate (1:1 to 3:7) | A common and effective range for many derivatives.[1] |
| High Polarity | Dichloromethane / Methanol (99:1 to 95:5) | Add 0.5-1% triethylamine (Et₃N) to prevent streaking.[6] |
| Very High Polarity | Ethyl Acetate / Methanol (9:1) | Consider reverse-phase chromatography if tailing is severe.[1] |
References
- BenchChem. (n.d.). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
- Güngör, T., Atalay, H. N., & Ay, M. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- El-Sayed, H. A., et al. (n.d.). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central.
- Katritzky, A. R., et al. (n.d.). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine.
- BenchChem. (n.d.). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
- Güngör, T., Atalay, H. N., & Ay, M. (n.d.). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. NIH.
- MDPI. (n.d.).
- Kushwaha, N. D. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- Armstrong, R. W., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters, 38(7), 1113-1116.
- Chernyshev, V. M., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PubMed Central.
- MDPI. (n.d.).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the laboratory bench to larger-scale production. We will delve into common challenges, provide in-depth troubleshooting, and offer scientifically grounded solutions to ensure a safe, efficient, and reproducible process.
The Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyrimidine is a robust method for introducing the critical carbaldehyde functionality at the C3 position. However, scaling this reaction introduces significant challenges related to reaction kinetics, thermal management, and product purification. This guide is structured to address these issues head-on, providing practical advice rooted in chemical principles.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific issues that may arise during the scale-up of the Vilsmeier-Haack formylation of 2-phenylimidazo[1,2-a]pyrimidine.
Issue 1: Poor or Inconsistent Yield at Larger Scales
Question: My lab-scale synthesis (1-5 g) of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde consistently provides a good yield (70-80%). However, upon scaling to 100 g, the yield has dropped significantly and is inconsistent. What are the likely causes and how can I rectify this?
Answer: This is a classic scale-up challenge. The drop in yield can often be attributed to a combination of factors related to mass and heat transfer, as well as reagent stability.
-
Probable Cause A: Inefficient Vilsmeier Reagent Formation and Localized Hotspots. The reaction between dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent is highly exothermic.[1][2] On a small scale, heat dissipates quickly. On a larger scale, inefficient stirring and slower heat removal can lead to localized hotspots. These hotspots can degrade the thermally sensitive Vilsmeier reagent, reducing its effective concentration.
-
Solution: Implement controlled, slow addition of POCl₃ to the DMF at a low temperature (0-5 °C) with vigorous and efficient overhead stirring. Ensure your reactor is equipped with a cooling jacket and a temperature probe to monitor the internal temperature accurately. For very large scales, consider a "reverse addition" method where POCl₃ is added to a mixture of the substrate and DMF. This consumes the Vilsmeier reagent as it forms, preventing its accumulation and potential for a runaway reaction.[1]
-
-
Probable Cause B: Moisture Contamination. The Vilsmeier reagent is extremely sensitive to moisture.[3] Larger quantities of reagents and solvents increase the probability of introducing water, which will quench the reagent.
-
Solution: Use anhydrous grade DMF and ensure all glassware and reactors are thoroughly dried and purged with an inert atmosphere (e.g., nitrogen or argon) before use.
-
-
Probable Cause C: Incomplete Reaction. Inadequate mixing on a larger scale can lead to a heterogeneous reaction mixture, preventing all of the 2-phenylimidazo[1,2-a]pyrimidine from coming into contact with the Vilsmeier reagent.
-
Solution: Ensure the stirring is sufficient to maintain a homogenous suspension of the starting material. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC until the starting material is fully consumed.
-
Issue 2: Formation of a Dark, Tarry Substance Instead of a Crystalline Product
Question: During the workup of my scaled-up reaction, I'm observing the formation of a dark, intractable tar instead of the expected solid product. What is causing this and how can I prevent it?
Answer: The formation of tarry byproducts is often a sign of substrate or product degradation under the harsh reaction conditions, which are exacerbated at scale.
-
Probable Cause A: Temperature Excursions. As mentioned, poor temperature control can lead to side reactions. The imidazo[1,2-a]pyrimidine core, while relatively electron-rich, can be susceptible to polymerization or degradation under strongly acidic conditions at elevated temperatures.[3]
-
Solution: Strict temperature control is paramount. Maintain the reaction temperature below the recommended limits for both the Vilsmeier reagent formation and the subsequent formylation step. A gradual warm-up after the initial addition may be necessary, but this should be carefully monitored.
-
-
Probable Cause B: Vigorous and Uncontrolled Quenching. The hydrolysis of the reaction intermediate during workup is also exothermic.[4] Pouring the reaction mixture too quickly into an aqueous solution without adequate cooling and stirring can cause localized heating and pH spikes, leading to product degradation.
-
Solution: Perform the quench by slowly adding the reaction mixture to a well-stirred, ice-cold aqueous solution of a mild base like sodium carbonate or sodium acetate.[5] This ensures efficient hydrolysis and precipitation of the product while controlling the temperature.
-
Issue 3: Difficulties in Product Isolation and Purification
Question: At a larger scale, I'm finding it difficult to isolate a pure product. The crude material is oily or contains persistent impurities that are challenging to remove by recrystallization or column chromatography.
Answer: Purification challenges at scale often stem from the workup procedure and the presence of phosphorus-based byproducts.
-
Probable Cause A: Residual Phosphorus Byproducts. The aqueous workup of a Vilsmeier-Haack reaction using POCl₃ generates phosphoric acid and its salts. If not completely removed, these can interfere with crystallization and contaminate the product.
-
Solution: Ensure the pH of the aqueous solution after quenching is neutral or slightly basic to fully precipitate the product and keep the phosphorus salts dissolved in the aqueous layer. Thoroughly wash the isolated crude product with water to remove any entrapped salts.
-
-
Probable Cause B: Choice of Crystallization Solvent. A solvent system that works well for small-scale recrystallization may not be optimal for larger quantities due to differences in cooling rates and saturation points.
-
Solution: Perform a systematic solvent screen for recrystallization at the desired scale. Consider mixed solvent systems to fine-tune the solubility and achieve optimal crystal growth.
-
-
Alternative Reagent Consideration: For cleaner reactions and simpler workups, consider using an alternative activating agent for DMF, such as oxalyl chloride. The byproducts of this reaction (CO, CO₂, HCl) are gaseous and are easily removed, which can lead to a purer crude product and simplify the purification process.[6] However, it's important to note that oxalyl chloride and its byproducts are also toxic and require careful handling.[6]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A1: The primary safety concerns are the highly exothermic nature of the reaction between DMF and POCl₃, which poses a risk of a thermal runaway, and the hazardous nature of the reagents themselves.[1][2] POCl₃ is corrosive and reacts violently with water.[4] Always conduct the reaction in a well-ventilated area or fume hood, and wear appropriate personal protective equipment (PPE). For larger scales, a thorough process safety review is essential to ensure adequate cooling capacity and emergency procedures are in place.
Q2: Can I use a solvent other than DMF?
A2: While DMF acts as both a reagent and a solvent in the classical Vilsmeier-Haack reaction, other anhydrous polar aprotic solvents like acetonitrile can be used.[7] However, this will necessitate the use of a different formylating agent or a pre-formed Vilsmeier reagent. The choice of solvent can be critical for the synthesis of imidazo[1,2-a]pyrimidines.[6]
Q3: How can I monitor the reaction progress effectively at a larger scale?
A3: For larger-scale reactions, taking representative samples for analysis can be challenging. In-situ monitoring techniques such as ReactIR can be invaluable for tracking the formation and consumption of key species in real-time without the need for sampling.[7] This allows for precise determination of the reaction endpoint and can help prevent the formation of byproducts due to unnecessarily long reaction times.
Q4: Is column chromatography a viable purification method for large quantities of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde?
A4: While feasible, large-scale column chromatography can be expensive and time-consuming. It is generally preferable to develop a robust crystallization method for purification. A well-designed workup and crystallization protocol should yield a product of sufficient purity for most applications.
Scalable Experimental Protocol
This protocol is designed for the synthesis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde on a multi-gram scale, incorporating safety and scalability considerations.
Reagents and Equipment:
-
2-Phenylimidazo[1,2-a]pyrimidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
A jacketed reactor equipped with an overhead stirrer, temperature probe, and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Ar).
Procedure:
-
Vilsmeier Reagent Formation:
-
Charge the reactor with anhydrous DMF (2.6 equivalents).
-
Begin vigorous stirring and cool the DMF to 0-5 °C using the cooling jacket.
-
Slowly add POCl₃ (2.6 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition rate should be carefully controlled to manage the exotherm.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
-
Formylation Reaction:
-
To the pre-formed Vilsmeier reagent, add 2-phenylimidazo[1,2-a]pyrimidine (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90-100 °C for 1-2 hours.[8][9]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a well-stirred mixture of crushed ice and saturated aqueous Na₂CO₃ solution.
-
Slowly and carefully pour the reaction mixture into the ice/Na₂CO₃ solution. Monitor the pH to ensure it remains neutral to slightly basic.
-
Stir the resulting suspension for 30-60 minutes to ensure complete precipitation of the product.
-
Filter the solid product and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Visualization of Key Processes
Vilsmeier-Haack Reaction Mechanism
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Aldehyde Oxidase Metabolism of Imidazo[1,2-a]pyrimidines
Welcome to the technical support center for managing the metabolism of imidazo[1,2-a]pyrimidine scaffolds. This guide is designed for drug discovery and development scientists who are encountering challenges with metabolic instability driven by aldehyde oxidase (AO). As medicinal chemistry strategies increasingly aim to reduce cytochrome P450 (CYP450) metabolism, a concomitant rise in AO-mediated clearance has been observed, making a proactive understanding of this enzyme critical.[1][2]
The imidazo[1,2-a]pyrimidine core is a valuable scaffold in medicinal chemistry, but it is often susceptible to rapid metabolism by AO, which can compromise drug exposure and lead to clinical failures.[3][4][5] This resource provides in-depth troubleshooting workflows, strategic guidance, and detailed experimental protocols to help you diagnose, understand, and mitigate AO-related metabolic liabilities.
Part 1: Troubleshooting Guide
This section is structured in a problem/solution format to address common experimental hurdles.
Issue 1: My compound is stable in human liver microsomes (HLM) but shows high clearance in human hepatocytes or S9 fractions. How do I confirm AO is the culprit?
This is a classic observation suggesting the involvement of a non-CYP, cytosolic enzyme.[6][7] Since AO is a soluble enzyme located in the cytosol, its activity is captured in hepatocytes and S9 fractions but is absent from microsomal preparations.[6]
The following workflow provides a systematic approach to pinpointing AO as the metabolic enzyme.
Caption: Key strategies for mitigating AO-mediated metabolism.
Key Strategies:
-
Block the Reactive Site: This is the most common and effective approach. Introducing substituents at the primary site of metabolism (SOM) can sterically hinder the enzyme's access. [3][4][8] * C7-Substitution: Adding small alkyl or halo groups at the C7 position has proven effective at blocking metabolism.
-
C5-Substitution: Similarly, substitution at C5 can reduce or eliminate AO-mediated oxidation.
-
-
Alter Electronic Properties: AO preferentially attacks electron-deficient (electrophilic) carbons. [1]Adding electron-donating groups (EDGs) to the pyrimidine ring can decrease its susceptibility to nucleophilic attack by the enzyme.
-
Scaffold Hopping: In some cases, the entire imidazo[1,2-a]pyrimidine scaffold may need to be replaced with a bioisostere that is less prone to AO metabolism. [3][4] Table: Impact of Substitutions on AO-Mediated Clearance (Data is illustrative, based on principles from cited literature)
| Position | Substituent | Relative CLint (AO) | Rationale |
| Unsubstituted | -H | High | Unblocked access to C5/C7 positions. |
| C7 | -CH3 | Low | Steric blockade of the primary metabolic site. |
| C7 | -Cl | Low | Steric and electronic effects reduce reactivity. |
| C5 | -F | Moderate | Small size of fluorine may provide incomplete steric shielding. |
| C2 | -Phenyl | High | Substitution distant from C5/C7; little to no effect on AO metabolism. |
Q2: Can deuteration be used to slow AO metabolism?
Yes, but its effectiveness depends on the mechanism. The reaction catalyzed by AO involves the cleavage of a C-H bond. Replacing this hydrogen with a deuterium (C-D bond) can slow the reaction rate due to the kinetic isotope effect (KIE). This strategy is most effective if C-H bond cleavage is the rate-limiting step of the metabolic process. Deuteration can be a useful tool, particularly in lead optimization, to fine-tune a compound's metabolic profile without significantly altering its steric or electronic properties.
Part 3: Frequently Asked Questions (FAQs)
Q: Which preclinical species is the best model for human AO metabolism?
This is a significant challenge in drug development because AO activity shows profound species differences. [9][10]* Good Correlation: Cynomolgus and Rhesus monkeys generally show the most similar AO activity to humans.
-
Poor Correlation: Rodents (rats, mice) often have different AO complements and activity levels. [11][12]* No Activity: Dogs are known to lack hepatic AO activity, making them an unsuitable model for predicting AO-driven clearance in humans. [6][7] Q: My lead compound is a potent AO substrate. Is the project doomed?
Not necessarily. Many factors determine if AO liability is acceptable, including the therapeutic indication, dosing regimen, and the therapeutic window. An early understanding of AO metabolism allows for a risk assessment and data-driven decisions. [10][13]If the clearance is moderate and can be managed, or if medicinal chemistry efforts can sufficiently reduce it, the project can still move forward. The recommendation is an early consideration of AO-mediated metabolism, not an automatic avoidance of AO structural flags. [10]
Q: Besides hydralazine, are there other recommended AO inhibitors for in vitro work?
Hydralazine is widely used, but it's important to be aware of its characteristics. It acts as a mechanism-based inhibitor. [7]Phthalazine, a metabolite of hydralazine, is also an AO inhibitor. [14][15]Using specific inhibitors helps to confirm that the metabolism is catalyzed by AO and not another molybdenum-containing enzyme like xanthine oxidase (XO). [11]
References
-
Pryde, D. C., et al. (2010). Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery. Available at: [Link]
-
Sanoh, S., et al. (2019). Aldehyde Oxidase-Dependent Species Difference in Hepatic Metabolism of Fasudil to Hydroxyfasudil. Xenobiotica. Available at: [Link]
-
Linton, M. A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]
-
Hutzler, J. M., et al. (2012). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Strelevitz, T. J., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Drug Metabolism and Disposition. Available at: [Link]
-
Obach, R. S. (2013). Aldehyde Oxidase: Why In Vitro Absolute Activity Doesn't Matter. XenoTech Webinar. Available at: [Link]
-
Dalvie, D., et al. (2012). A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Rong, J., et al. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Strelevitz, T. J., et al. (2012). Systematic Structure Modifications of Imidazon[9][16]aphthyridines To Mitigate Aldehyde Oxidase Mediated Metabolism. Journal of Medicinal Chemistry. Available at: [Link]
-
Dick, R. A., & Kalgutkar, A. S. (2023). Mechanistic Investigation of the Time-Dependent Aldehyde Oxidase Inhibitor Hydralazine. Drug Metabolism and Disposition. Available at: [Link]
-
Kitamura, S., et al. (2000). Aldehyde oxidase-dependent marked species difference in hepatic metabolism of the sedative-hypnotic, zaleplon, between monkeys and rats. Drug Metabolism and Disposition. Available at: [Link]
Sources
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- 2. Aldehyde oxidase and its importance in novel drug discovery: present and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into catalyst selection and troubleshooting, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to navigate common challenges and optimize your synthetic strategies.
Section 1: Catalyst Selection Framework - Frequently Asked Questions
The synthesis of the imidazo[1,2-a]pyrimidine scaffold, a privileged core in medicinal chemistry, can be achieved through various routes.[1] The most traditional and widely adopted method is the condensation reaction between a 2-aminopyrimidine and an α-haloketone, a variant of the Tschitschibabin reaction.[2][3] However, modern methodologies, including multicomponent reactions (MCRs) and oxidative cyclizations, have expanded the synthetic toolbox.[4] Catalyst selection is paramount and is dictated by the chosen synthetic route, substrate scope, and desired reaction conditions (e.g., speed, yield, and environmental impact).
Q1: What are the primary catalytic systems for imidazo[1,2-a]pyrimidine synthesis?
Catalytic systems can be broadly categorized into metal-based, metal-free, and catalyst-free approaches, often enhanced by alternative energy sources.
-
Metal-Based Catalysts: Transition metals are widely used, particularly for multicomponent and cross-coupling reactions. Common examples include:
-
Copper (Cu): Copper iodide (CuI) and copper(II) acetylacetonate (Cu(acac)2) are effective for A³ (aldehyde-amine-alkyne) coupling reactions to form the scaffold.[5][6][7] A Cu(II)-ascorbate system has been used in aqueous micellar media for a green domino A³-coupling approach.[8]
-
Palladium (Pd): Palladium chloride (PdCl₂) has shown high efficacy in intramolecular cross-dehydrogenative coupling reactions, leading to fused imidazo[1,2-a]pyrimidines.[9]
-
Gold (Au): Supported gold nanoparticles have been employed as efficient and recyclable catalysts under green conditions.[10]
-
Nanocatalysts: Advanced systems like the magnetic nanocatalyst NiFe₂O₄@MCM-41@IL/Pt(II) are used for microwave-assisted A³ coupling, offering high efficiency and easy recovery.[11][12]
-
-
Metal-Free Catalysts: These are often preferred for their lower cost, reduced toxicity, and simpler purification.
-
Brønsted Acids: Reagents like p-toluenesulfonic acid (p-TsOH), melamine trisulfonic acid, and sulfamic acid are effective, particularly in multicomponent reactions.[13][14][15]
-
Solid Acids: Neutral alumina (Al₂O₃) and silica-sulfuric acid serve as heterogeneous catalysts that are easily separated from the reaction mixture.[2][16]
-
Iodine (I₂): Molecular iodine can promote oxidative C-N bond formation under mild conditions.[5][17]
-
Ionic Liquids: Brønsted acidic ionic liquids can act as efficient and recyclable catalysts under solvent-free conditions.[18]
-
-
Catalyst-Free Systems: Many modern protocols forgo a traditional catalyst altogether, often relying on alternative energy sources to drive the reaction.
-
Microwave (MW) Irradiation: This is a key technology that dramatically reduces reaction times from hours to minutes and often improves yields. It is frequently used in catalyst-free settings or with minimal catalytic amounts.[17][19][20]
-
Ultrasound: Sonication provides mechanical energy to promote reactions, sometimes under catalyst-free and mild conditions.[5]
-
Q2: When should I choose a metal-based catalyst over a metal-free one?
The decision hinges on the specific transformation, desired atom economy, and tolerance for metal contamination in the final product.
-
Choose a Metal-Based Catalyst When:
-
Performing complex multicomponent reactions like the A³ coupling, where metals like copper or platinum are highly effective at activating alkynes and facilitating the necessary bond formations.[8][11]
-
Executing cross-dehydrogenative coupling reactions, where palladium catalysts have demonstrated superior performance in achieving high yields.[9]
-
High catalyst recyclability is critical. Magnetic nanocatalysts, for instance, can be easily recovered and reused for multiple cycles without significant loss of activity.[12][21]
-
-
Choose a Metal-Free Catalyst When:
-
The final product is intended for pharmaceutical applications where trace metal contamination is a major concern, simplifying purification.[18]
-
Cost and environmental impact are primary considerations. Metal-free catalysts are generally cheaper and more environmentally benign.[13][22]
-
The synthesis involves a straightforward condensation or cyclization that can be promoted by a simple acid or base. For example, basic alumina is effective for solvent-free condensations under microwave irradiation.[23]
-
Catalyst Selection Decision Workflow
This diagram outlines a logical pathway for selecting an appropriate catalytic system.
Caption: Decision tree for catalyst selection in imidazo[1,2-a]pyrimidine synthesis.
Q3: What are the advantages of using microwave irradiation or ultrasound?
Both are non-conventional energy sources that offer significant benefits over traditional heating.
-
Microwave (MW) Irradiation: This technique uses microwave energy to heat the reaction mixture directly and uniformly. Its main advantages are:
-
Drastic Reduction in Reaction Time: Reactions that take hours under conventional heating can often be completed in minutes.[17]
-
Improved Yields and Purity: Uniform heating can minimize the formation of side products, leading to cleaner reactions and higher yields.[14][19]
-
Enabling Catalyst-Free Reactions: The high energy input can often overcome the activation energy barrier without the need for a catalyst, aligning with green chemistry principles.[2][17]
-
-
Ultrasound: This method uses high-frequency sound waves to induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can:
-
Enhance Reaction Rates: The physical effects of cavitation can increase mass transfer and accelerate reaction kinetics.
-
Facilitate Reactions Under Mild Conditions: It allows for efficient synthesis at lower bulk temperatures and without harsh reagents.[5]
-
Q4: How does the choice of solvent impact catalyst performance and reaction outcome?
Solvent selection is a critical parameter that can dictate the success or failure of a reaction.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These are common but must be used with caution. Acetonitrile, for instance, has been reported to lead to the formation of complex and inseparable mixtures in some imidazo[1,2-a]pyrimidine syntheses due to side reactions.[24]
-
Non-Polar Solvents (e.g., Toluene, Dioxane): These can be effective for minimizing side reactions but may require higher temperatures and longer reaction times to achieve good conversion.[24]
-
Green Solvents (e.g., Water, Ethanol, Water-IPA): The use of environmentally benign solvents is a growing trend. Water, often with a surfactant like SDS, can be an excellent medium for copper-catalyzed reactions.[8] A mixture of water and isopropanol (IPA) has been successfully used for catalyst-free, microwave-assisted syntheses.[17] Ethanol is another excellent choice for reactions catalyzed by acids like p-TsOH.[14]
-
Solvent-Free Conditions: Eliminating the solvent entirely is the ultimate green approach. This is often coupled with microwave irradiation or the use of solid-supported catalysts (e.g., neutral alumina) and can lead to high yields and simple work-up procedures.[2][13][23]
Section 2: Troubleshooting Common Experimental Issues
Even with a well-chosen catalyst, experimental challenges can arise. This section addresses specific problems in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction is not yielding the expected product. What are the first things to check?
A: Start with the fundamentals:
-
Purity of Starting Materials: Impurities in your 2-aminopyrimidine or α-haloketone (or other reactants) are a common cause of low yields and side reactions.[24] Verify their purity by NMR or melting point and purify if necessary.
-
Catalyst Activity: If using a catalyst, ensure it is active. Solid acid catalysts like alumina can adsorb moisture from the air, reducing their efficacy.[23] Metal catalysts may have oxidized. Consider using a fresh batch or a different catalyst.
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). For less reactive substrates, extended reaction times or higher temperatures may be necessary.[24] For microwave-assisted reactions, ensure the target temperature is being reached and maintained.
-
Atmosphere: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent degradation of reagents or intermediates and improve the yield.[24]
Problem 2: Formation of Side Products/Complex Mixtures
Q: I'm observing multiple spots on my TLC, indicating a complex mixture. What are the likely side reactions and how can I suppress them?
A: The formation of multiple products often points to issues with reaction conditions or solvent choice.
-
Re-evaluate Your Solvent: As noted, polar aprotic solvents like acetonitrile can promote unwanted intramolecular cyclizations or other side reactions.[24] Consider switching to a less polar solvent like toluene or a green solvent like ethanol or water-IPA.
-
Optimize Temperature: Excessive heat can lead to decomposition or undesired side reactions. Try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is too slow, side reactions may compete with the desired pathway; in this case, a moderate increase in temperature or a switch to microwave heating might be beneficial.
-
Check Stoichiometry and Catalyst Loading: In base-catalyzed reactions, the amount of base can be critical.[3] Too much or too little can affect the reaction rate and selectivity. Carefully optimize the catalyst loading, starting with reported literature values.
Problem 3: Poor Reproducibility
Q: My results are inconsistent between batches. What factors should I investigate?
A: Poor reproducibility is often caused by subtle, uncontrolled variables.
-
Moisture Control: Water can be a reactant, a catalyst, or an inhibitor depending on the specific mechanism. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is known to be moisture-sensitive.
-
Reagent Quality and Source: Use reagents from the same batch if possible. The quality and impurity profile of commercial starting materials can vary significantly between suppliers and even between lots from the same supplier.
-
Inert Atmosphere Consistency: If using an inert atmosphere, ensure the procedure for degassing the solvent and purging the reaction vessel is consistent for every run.
-
Heating Method: Ensure consistent heating. A hot plate's surface temperature can vary, leading to inconsistent reaction temperatures. An oil bath or a heating mantle with a temperature controller provides more uniform and reproducible heating. For microwave reactors, ensure consistent positioning of the vial and accurate temperature monitoring.
Experimental Troubleshooting Workflow
This diagram illustrates a systematic approach to diagnosing and solving common experimental problems.
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Validation & Comparative
The Rise of Imidazo[1,2-a]pyrimidines: A Comparative Analysis of a New Generation of Kinase Inhibitors
The landscape of targeted cancer therapy has been revolutionized by the advent of kinase inhibitors. These small molecules have transformed the prognosis for various malignancies by targeting the very engines of cancer cell proliferation and survival. However, the emergence of drug resistance remains a significant clinical challenge, necessitating a continuous search for novel scaffolds and next-generation inhibitors. Among the promising new classes of compounds, the imidazo[1,2-a]pyrimidine core has garnered substantial interest. This guide provides a comparative analysis of a representative 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative against established kinase inhibitors, offering insights into its potential advantages and the experimental methodologies underpinning its evaluation.
The Challenge of Kinase Inhibitor Resistance in Oncology
Protein kinases, by virtue of their central role in signal transduction, are critical targets for therapeutic intervention.[1][2] The success of first-generation kinase inhibitors like imatinib, which targets the Bcr-Abl fusion protein in chronic myeloid leukemia (CML), is a testament to the power of this approach.[1][3] However, the initial success of these therapies is often tempered by the development of resistance, frequently driven by secondary mutations in the target kinase.[4] This has fueled the development of multi-kinase inhibitors and subsequent generations of more selective and potent compounds.[5][6]
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile template for the development of potent and selective ligands for a variety of biological targets, including kinases.[7] Derivatives of this heterocyclic system have been shown to inhibit a range of kinases, including c-KIT, PI3K/mTOR, Syk, and Aurora kinases, demonstrating their broad therapeutic potential.[4][8][9][10]
For the purpose of this comparative analysis, we will focus on a representative compound from the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine series, which has shown promise as a potent inhibitor of c-KIT, particularly against resistance mutations.[4] We will designate this compound as IMP-X for clarity.
Comparative Kinase Profiling: IMP-X versus Established Inhibitors
A crucial step in the characterization of any new kinase inhibitor is to determine its potency and selectivity against a panel of kinases. This is typically achieved through in vitro kinase inhibition assays. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase's activity by 50%.[3]
Below is a comparative table of hypothetical, yet representative, IC50 values for IMP-X against key kinases, benchmarked against the well-established multi-kinase inhibitors, Imatinib and Sunitinib.
| Kinase Target | IMP-X (nM) | Imatinib (nM) | Sunitinib (nM) |
| c-KIT (Wild-Type) | 5 | 100 | 10 |
| c-KIT (V654A mutant) | 15 | >1000 | 50 |
| PDGFRα | 20 | 100 | 5 |
| VEGFR2 | 500 | >10000 | 2 |
| Abl | >1000 | 25 | 250 |
| Syk | 800 | >10000 | >10000 |
Note: The IC50 values for IMP-X are illustrative and based on the reported high potency of this class of compounds. Actual values would be determined experimentally.
From this data, we can draw several key insights:
-
Potency against Wild-Type c-KIT: Both IMP-X and Sunitinib demonstrate high potency against wild-type c-KIT, surpassing that of Imatinib.
-
Overcoming Resistance: A significant potential advantage of IMP-X is its potent inhibition of the imatinib-resistant c-KIT V654A mutation.[4] This highlights the ability of novel scaffolds to address acquired resistance mechanisms.
-
Selectivity Profile: While Sunitinib is a potent multi-kinase inhibitor targeting c-KIT, PDGFRα, and VEGFR2, IMP-X appears to have a more selective profile, with significantly less activity against VEGFR2. This could translate to a different side-effect profile in a clinical setting.
-
Distinct Target Spectrum: Unlike Imatinib, which is a potent Abl inhibitor, IMP-X shows minimal activity against this kinase, further differentiating its mechanism of action.
Cellular Activity: Translating Kinase Inhibition to Anti-Proliferative Effects
While in vitro kinase assays are essential for determining direct target engagement, it is equally important to assess the inhibitor's effect in a cellular context. Cell-based assays, such as the MTT or CellTiter-Glo assays, measure the metabolic activity of cells and are commonly used to determine the anti-proliferative effects of a compound.
| Cell Line | Primary Oncogenic Driver | IMP-X (IC50, nM) | Imatinib (IC50, nM) | Sunitinib (IC50, nM) |
| GIST-T1 | c-KIT (Exon 11 deletion) | 20 | 150 | 30 |
| GIST-882 | c-KIT (K642E) | 50 | >2000 | 80 |
| K562 | Bcr-Abl | >5000 | 50 | 500 |
| HUVEC | - (Normal Endothelial Cells) | >10000 | >10000 | 15 |
Note: These IC50 values are representative and for illustrative purposes.
The cellular data corroborates the biochemical findings. IMP-X demonstrates potent anti-proliferative activity in GIST cell lines harboring c-KIT mutations, including those resistant to Imatinib. Its lack of activity in the Bcr-Abl driven K562 cell line is consistent with its kinase selectivity profile. The high IC50 value of Sunitinib in HUVEC cells, which are sensitive to VEGFR2 inhibition, reflects its potent anti-angiogenic activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to characterize kinase inhibitors.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., IMP-X) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution containing the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the test compound dilution.
-
Add 5 µL of the kinase/antibody/tracer mix to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram of Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.
Objective: To determine the anti-proliferative effect of an inhibitor on a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the test compound.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathway Context: The c-KIT Signaling Cascade
To understand the downstream consequences of c-KIT inhibition, it is helpful to visualize its signaling pathway. c-KIT is a receptor tyrosine kinase that, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pro-survival and proliferative pathways, including the PI3K/AKT and RAS/MAPK pathways.
Diagram of the c-KIT Signaling Pathway
Caption: Simplified c-KIT signaling pathway and the point of inhibition by IMP-X.
Conclusion and Future Directions
The imidazo[1,2-a]pyrimidine scaffold represents a promising platform for the development of novel kinase inhibitors. The representative compound, IMP-X, demonstrates the potential of this class to overcome clinical challenges such as acquired resistance to existing therapies. Its distinct selectivity profile compared to established multi-kinase inhibitors suggests the possibility of a more favorable therapeutic window.
Further preclinical development of imidazo[1,2-a]pyrimidine-based kinase inhibitors will require comprehensive in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles. The ultimate goal is to translate the promising in vitro and cellular data into tangible clinical benefits for patients with cancer and other kinase-driven diseases.
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Al-Karadsheh, M., et al. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. PMC, NIH. [Link]
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An, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
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Goel, R., et al. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances. [Link]
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Tanaka, N., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]
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Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2- a ]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Drugs.com. (n.d.). List of Multikinase inhibitors. Drugs.com. [Link]
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Labiotech.eu. (2025). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
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Wu, P., et al. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences. [Link]
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Roskoski, R. Jr. (2018). Properties of FDA-approved small molecule protein kinase inhibitors: A 2018 update. Pharmacological Research. [Link]
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Confirming the Biological Targets of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: A Comparative Guide to Methodologies and Potential Pathways
The 2-phenylimidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2] The structural resemblance of this heterocyclic system to endogenous purines suggests a broad potential for interaction with a variety of biological macromolecules.[3] This guide provides a comprehensive overview of the experimental methodologies required to confirm the specific biological targets of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a representative member of this class. We will explore established techniques for target deconvolution and validation, compare their advantages and limitations, and discuss potential signaling pathways this molecule may modulate based on evidence from closely related analogs.
The Imperative of Target Validation in Drug Discovery
Phenotypic screening, where compounds are tested for their effects on cellular or organismal behavior, is a powerful approach for discovering novel bioactive molecules. However, a critical bottleneck in translating these discoveries into viable therapeutics is the identification of the specific molecular target(s) responsible for the observed phenotype. This process, known as target deconvolution, is essential for understanding a compound's mechanism of action, predicting potential off-target effects, and guiding lead optimization.[4] For a molecule like 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, which likely interacts with multiple cellular components, a systematic and multi-pronged approach to target identification is paramount.
A Comparative Overview of Target Deconvolution Strategies
Several robust methodologies exist for identifying the cellular binding partners of a small molecule. The choice of technique often depends on the properties of the small molecule, the nature of the expected target, and the available resources. Below, we compare some of the most effective approaches.
| Methodology | Principle | Advantages | Limitations |
| Affinity Chromatography | The small molecule is immobilized on a solid support and used to "fish" for interacting proteins from a cell lysate. | Relatively straightforward, can identify novel and unexpected targets. | Requires chemical modification of the small molecule, which may alter its binding properties. Non-specific binding can be an issue. |
| Protein Microarrays | A labeled version of the small molecule is screened against a library of purified proteins immobilized on a slide. | High-throughput, allows for the screening of thousands of potential targets simultaneously. | Only identifies interactions with the specific proteins on the array. The immobilized proteins may not be in their native conformation. |
| Expression Cloning (e.g., Phage Display) | A library of potential target proteins is expressed on the surface of bacteriophages, which are then screened for binding to the immobilized small molecule. | Can identify targets from a large and diverse protein library. | Can be technically challenging and time-consuming. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of proteins in response to ligand binding in intact cells or cell lysates. | Does not require modification of the small molecule. Can confirm target engagement in a cellular context. | Not suitable for all targets, particularly membrane proteins. |
| Genetic Screening (e.g., CRISPR-based) | Genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the small molecule, thereby implicating their protein products as potential targets or pathway members. | Unbiased, genome-wide approach. Can elucidate complex mechanisms of action. | Indirect method that requires further validation. Can be resource-intensive. |
Experimental Workflows for Target Confirmation
A logical and sequential experimental workflow is crucial for the successful identification and validation of a drug target. The following diagram illustrates a typical workflow:
Caption: A generalized workflow for small molecule target identification and validation.
Step-by-Step Protocol: Affinity Chromatography-Mass Spectrometry
This protocol outlines a standard procedure for identifying protein targets of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde using affinity chromatography coupled with mass spectrometry.
-
Synthesis of an Affinity Probe:
-
Synthesize an analog of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde that incorporates a linker arm with a reactive group (e.g., a primary amine or a carboxyl group) for immobilization. The position of the linker should be chosen carefully to minimize disruption of the pharmacophore.
-
-
Immobilization of the Affinity Probe:
-
Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads, via the reactive group on the linker.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest (e.g., a cancer cell line where the compound shows anti-proliferative activity).
-
Lyse the cells in a non-denaturing buffer to maintain protein integrity.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the clarified cell lysate with the affinity beads.
-
Include a control incubation with beads that have been treated with a mock immobilization reaction (without the affinity probe) to identify non-specific binders.
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound proteins from the affinity beads using a competitive ligand (e.g., an excess of the free 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde) or by changing the buffer conditions (e.g., altering pH or ionic strength).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
Potential Biological Targets and Signaling Pathways
While the direct targets of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde are yet to be definitively identified, research on analogous compounds provides valuable clues.
Anticancer Activity
Derivatives of the closely related 2-phenylimidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer activity. For instance, some analogs have been shown to inhibit cytochrome P450 family 1 (CYP1) enzymes , which are involved in the metabolism of xenobiotics and have been linked to cancer development.[1] Other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of topoisomerase IIα , an enzyme crucial for DNA replication and a well-established target for cancer chemotherapy.[5]
The following diagram illustrates a potential mechanism of action for a 2-phenylimidazo[1,2-a]pyrimidine derivative targeting topoisomerase IIα.
Caption: Potential mechanism of anticancer activity via topoisomerase IIα inhibition.
Anti-inflammatory Effects
The imidazo[1,2-a]pyrimidine core is also associated with anti-inflammatory properties.[2] The anti-inflammatory actions of many heterocyclic compounds are mediated through the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) , which are involved in prostaglandin synthesis.[6] Interestingly, some 2-phenylimidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects independently of COX inhibition, suggesting alternative mechanisms of action.[7] A recent study on a novel imidazo[1,2-a]pyridine derivative demonstrated that it exerts anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway .[8]
Other Potential Targets
Computational studies have suggested that 2-phenylimidazo[1,2-a]pyrimidine derivatives could act as dual inhibitors of human angiotensin-converting enzyme 2 (hACE2) and the SARS-CoV-2 spike protein , potentially blocking viral entry into host cells.[4] Furthermore, analogs of 2-phenylimidazo[1,2-a]pyridine have been identified as ligands for the 18-kDa translocator protein (TSPO) , which is involved in steroidogenesis.[9]
Conclusion
Confirming the biological targets of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. This guide has provided a comparative overview of key target deconvolution methodologies and outlined a practical experimental workflow. While the precise targets of this specific molecule remain to be definitively established, the diverse biological activities of the broader imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine families suggest a rich field for investigation. Future research employing the systematic approaches described herein will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
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2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. (n.d.). Academia.edu. Retrieved January 21, 2026, from [Link]
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Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Molecular Structure, 1277, 134853. [Link]
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Anderson, R. J., et al. (2023). Investigation of 2-phenylimidazo[1,2-a]quinolines as potential antiproliferative agents. Future Medicinal Chemistry, 15(3), 229-239. [Link]
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El-Abaissy, M., et al. (2022). Mesoporous Silica Modified with 2-Phenylimidazo[1,2-a] pyridine-3-carbaldehyde as an Effective Adsorbent for Cu(II) from Aqueous Solutions. Molecules, 27(19), 6296. [Link]
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A Comprehensive Guide to Cross-Reactivity Assessment of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Derivatives
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of methodologies for assessing the cross-reactivity of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives, a class of compounds with significant therapeutic potential. By integrating computational and experimental approaches, this guide offers a robust framework for identifying and mitigating off-target effects, thereby accelerating the journey from discovery to clinical application.
The Imperative of Cross-Reactivity Profiling
The biological activity of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde and its analogs is attributed to their interaction with specific molecular targets. However, due to structural similarities with endogenous molecules or other drug classes, these compounds may also bind to unintended targets, leading to off-target effects and potential toxicity. A thorough cross-reactivity assessment is therefore not merely a regulatory requirement but a critical step in understanding a compound's true mechanism of action and ensuring its safety and efficacy.[1][2]
This guide will delineate a tiered approach to cross-reactivity assessment, commencing with in silico predictions to identify potential off-targets, followed by a comprehensive in vitro screening cascade, and culminating in ex vivo tissue cross-reactivity studies for lead candidates.
Tier 1: In Silico Off-Target Prediction
Before embarking on extensive and resource-intensive experimental screening, computational methods can provide valuable insights into the potential off-target profile of a compound series.[3][4] These approaches leverage vast databases of known drug-target interactions and protein structures to predict potential binding partners for novel molecules.
Causality Behind Experimental Choices:
Starting with in silico assessment is a cost-effective strategy to prioritize experimental efforts. By identifying a broad range of potential off-targets early on, researchers can design more focused and relevant in vitro screening panels. This predictive step helps in the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize for selectivity.[3][4]
Key In Silico Methodologies:
-
Ligand-Based Approaches: These methods, such as chemical similarity searching and pharmacophore modeling, compare the structural and electronic features of the query compound to libraries of molecules with known biological activities.
-
Structure-Based Approaches: When the three-dimensional structure of a potential off-target is known, molecular docking simulations can predict the binding affinity and mode of interaction of the test compound.
-
Machine Learning and AI: Advanced algorithms trained on large datasets of drug-target interactions can predict potential off-targets with increasing accuracy.[5]
The following diagram illustrates a typical in silico workflow for off-target prediction:
Caption: In Silico Workflow for Off-Target Prediction.
Tier 2: In Vitro Broad Panel Screening
Based on the in silico predictions and the known pharmacology of the imidazo[1,2-a]pyrimidine scaffold, a broad panel of in vitro assays should be employed to experimentally assess cross-reactivity. This tier aims to identify off-target interactions across major protein families and those implicated in common adverse drug reactions.
Causality Behind Experimental Choices:
Broad panel screening provides a comprehensive overview of a compound's selectivity at an early stage. This is crucial for making informed decisions about which compounds to advance and for identifying potential safety concerns before significant resources are invested.[2][6]
Recommended In Vitro Screening Panels:
| Assay Panel | Description | Rationale |
| Kinase Panel | Screening against a large panel of kinases (e.g., >400) is highly recommended, as the ATP-binding site targeted by many kinase inhibitors can be promiscuous.[7][8][9] | The imidazo[1,2-a]pyrimidine core is a known scaffold for kinase inhibitors. |
| Safety Pharmacology Panel | This panel typically includes assays for targets associated with adverse drug reactions, such as GPCRs, ion channels (including hERG), and transporters.[10][11] | Early identification of potential cardiovascular, central nervous system, or other organ system toxicities is critical for regulatory submission. |
| Nuclear Receptor Panel | Assesses binding to and activation of nuclear receptors, which can lead to endocrine disruption and other toxicities. | To rule out unintended hormonal effects. |
| CYP450 Inhibition Panel | Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[2] | Essential for understanding the metabolic profile and potential for clinical interactions. |
Experimental Protocol: Competitive Binding Assay
A common method for high-throughput screening is the competitive binding assay. This assay measures the ability of a test compound to displace a known, labeled ligand from its target protein.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the labeled ligand (e.g., fluorescently or radiolabeled) at a concentration appropriate for the assay.
-
Prepare the target protein (e.g., purified enzyme, receptor membrane preparation) in a suitable assay buffer.
-
-
Assay Plate Preparation:
-
In a microtiter plate, add the assay buffer.
-
Add a serial dilution of the test compound to the wells. Include a positive control (unlabeled known ligand) and a negative control (vehicle).
-
-
Incubation:
-
Add the labeled ligand to all wells at a fixed concentration (typically at or below its Kd).
-
Add the target protein to all wells to initiate the binding reaction.
-
Incubate the plate for a predetermined time at a specific temperature to allow the binding to reach equilibrium.
-
-
Detection:
-
Measure the amount of bound labeled ligand using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).
-
The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[12]
-
Tier 3: Cell-Based Functional Assays
For any significant off-target "hits" identified in the broad panel screening, it is crucial to confirm their functional relevance in a cellular context. Cell-based assays can determine whether the binding of a compound to an off-target protein translates into a functional effect, such as agonism, antagonism, or enzyme inhibition.[13]
Causality Behind Experimental Choices:
Biochemical assays, while excellent for initial screening, do not always reflect the complexity of a cellular environment. Cell-based assays provide more physiologically relevant data by assessing a compound's activity in the presence of cell membranes, intracellular signaling pathways, and potential metabolic processes.
Examples of Cell-Based Assays:
-
Reporter Gene Assays: Used to measure the activation or inhibition of a specific signaling pathway.
-
Calcium Flux Assays: For assessing the activity of GPCRs and ion channels.
-
Cell Proliferation/Cytotoxicity Assays: To determine if off-target effects lead to unwanted effects on cell viability.
-
High-Content Imaging: Allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects.
The following diagram illustrates the tiered approach to in vitro cross-reactivity assessment:
Caption: Tiered In Vitro Cross-Reactivity Workflow.
Tier 4: Ex Vivo Tissue Cross-Reactivity (TCR) Studies
For lead compounds that demonstrate a promising selectivity profile in the in vitro assays, tissue cross-reactivity studies are a critical final step before advancing to in vivo toxicology studies and clinical trials. TCR studies are designed to identify any unforeseen binding of the test compound to proteins in a wide range of human tissues.[14][15][16][17]
Causality Behind Experimental Choices:
TCR studies provide the most direct evidence of a compound's potential for off-target binding in the complex environment of human tissues. These studies are a key component of the preclinical safety package required by regulatory agencies for Investigational New Drug (IND) applications.[14][16]
Experimental Protocol: Immunohistochemistry (IHC) for TCR
Step-by-Step Methodology:
-
Tissue Panel Selection: A comprehensive panel of normal human tissues (typically 30-40 different tissues) is selected. Tissues should be snap-frozen to preserve antigen integrity.
-
Test Article Preparation: The 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivative is typically labeled (e.g., with biotin or a fluorescent tag) to facilitate detection. A non-labeled version may also be used with an appropriate secondary detection system.
-
IHC Protocol Development and Validation:
-
The optimal concentration of the labeled test article and the staining conditions are determined using positive and negative control tissues.
-
The specificity of the staining is confirmed by competition with an excess of the unlabeled test article.
-
-
GLP-Compliant Study:
-
The validated IHC protocol is used to stain sections from the full panel of human tissues.
-
Tissues from multiple donors are often included to account for biological variability.
-
A negative control (e.g., an isotype control for antibody-based therapeutics, or a structurally unrelated compound for small molecules) is run in parallel.
-
-
Pathologist Evaluation:
-
A board-certified pathologist examines all stained tissue sections.
-
The intensity and localization of any staining are documented.
-
The pathologist provides an interpretation of whether any observed staining is likely to be specific and of potential toxicological significance.
-
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate comparison between different derivatives and with reference compounds.
Example Data Summary Table:
| Compound ID | Primary Target IC50 (nM) | Off-Target Kinase X IC50 (nM) | hERG IC50 (µM) | CYP3A4 IC50 (µM) |
| Derivative 1 | 10 | >10,000 | >50 | 15 |
| Derivative 2 | 15 | 500 | 25 | >50 |
| Reference Cpd | 5 | 1,000 | 10 | 5 |
Conclusion
A systematic and tiered approach to cross-reactivity assessment is essential for the successful development of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde derivatives as therapeutic agents. By combining in silico prediction with a comprehensive suite of in vitro and ex vivo experimental methodologies, researchers can build a robust selectivity profile for their lead candidates. This not only de-risks the drug development process by identifying potential liabilities early but also provides a deeper understanding of the compound's mechanism of action, ultimately leading to safer and more effective medicines.
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A Comparative Guide to the Efficacy of Substituted Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. This is due to its structural similarity to purines, allowing it to interact with a wide range of biological targets. This guide provides a comparative analysis of the efficacy of various substituted imidazo[1,2-a]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental methodologies used to evaluate their performance.
The Versatile Imidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine ring system is a fused bicyclic heteroaromatic compound. Its rigid structure and the presence of multiple nitrogen atoms provide key hydrogen bonding capabilities, making it an excellent pharmacophore for designing inhibitors of various enzymes and receptors. The efficacy of these compounds can be finely tuned by introducing different substituents at various positions of the pyrimidine and imidazole rings.
Anticancer Efficacy: Targeting Key Signaling Pathways
Substituted imidazo[1,2-a]pyrimidines have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[1] Kinases are crucial regulators of cell signaling pathways, and their aberrant activity is a hallmark of many cancers.[2]
Inhibition of PI3K/mTOR and c-Met Signaling
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3][4] Similarly, the c-Met receptor tyrosine kinase pathway, when abnormally activated, drives tumor growth and metastasis.[5] Several imidazo[1,2-a]pyrimidine and the closely related imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of these pathways.
A noteworthy example is the development of selective PI3K/mTOR dual inhibitors. One study identified compound 15a , an imidazo[1,2-a]pyridine derivative, which demonstrated potent inhibition of both PI3K and mTOR.[3] This dual inhibition is advantageous as it can circumvent resistance mechanisms that arise from the feedback loops in the PI3K/Akt/mTOR pathway.
In the context of c-Met inhibition, bioisosteric replacement of the nitrogen at the 8-position of the imidazo[1,2-a]pyrimidine core with a C-F bond in an imidazo[1,2-a]pyridine scaffold led to the identification of potent inhibitors.[5] Compound 22e from this series showed an impressive IC50 of 3.9 nM against c-Met kinase.[5]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Scintillation Proximity Assay)
This assay is a common method to screen for and characterize kinase inhibitors.
-
Reaction Setup: A reaction mixture is prepared containing the kinase (e.g., PI3Kα), a biotinylated substrate (e.g., PIP2), and ATP (radiolabeled with ³³P).
-
Compound Addition: The test compounds (substituted imidazo[1,2-a]pyrimidines) are added at varying concentrations.
-
Incubation: The reaction is incubated to allow for the phosphorylation of the substrate by the kinase.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated substrate. When a radiolabeled phosphate group is transferred to the substrate, the bead is brought into close proximity with the scintillant, producing a light signal that is detected by a microplate reader.
-
Data Analysis: The intensity of the light signal is proportional to the kinase activity. The IC50 value (the concentration of the inhibitor required to reduce kinase activity by 50%) is then calculated.
Causality: This method is chosen for its high sensitivity and suitability for high-throughput screening. The use of a radiolabeled substrate provides a direct measure of enzyme activity.
Wnt/β-catenin Signaling Inhibition
The Wnt/β-catenin signaling pathway is another critical pathway in embryonic development and its aberrant activation is linked to various cancers, particularly colorectal cancer.[6] A series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines were synthesized and evaluated for their ability to inhibit this pathway. The most active compounds were found to downregulate the expression of Wnt target genes like c-myc and cyclin D1, key drivers of cell proliferation.[6]
Workflow for Evaluating Wnt/β-catenin Pathway Inhibitors
Caption: Workflow for the identification and validation of imidazo[1,2-a]pyrimidine-based Wnt/β-catenin signaling inhibitors.
Antimicrobial Efficacy: A Broad Spectrum of Activity
Imidazo[1,2-a]pyrimidines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[7][8][9]
Structure-Activity Relationship in Antimicrobial Derivatives
The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents. For instance, a study on a series of imidazo[1,2-a]pyrimidines revealed that the substituents on the phenyl ring at the C-2 position and substituents at the C-7 position significantly influence the antibacterial activity.[10] Another study highlighted that a 5-n-octylaminoimidazo[1,2-a]pyrimidine showed significant activity against all microorganisms tested.[9]
In a comprehensive study, a series of imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against 13 different microorganisms.[7] The results indicated that many of the synthesized compounds exhibited good antimicrobial activity. In silico ADME and toxicity predictions for these compounds were also favorable, suggesting good drug-likeness and pharmacokinetic profiles.[7]
Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| Derivative A | 16 | 32 | 64 | [7] |
| Derivative B | 8 | 16 | 32 | [7] |
| 5-n-octylaminoimidazo[1,2-a]pyrimidine | Significant Activity | Significant Activity | Significant Activity | [9] |
Note: This table is a representative example based on findings in the literature. Actual values can vary based on the specific derivatives and testing conditions.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Observation: The wells are visually inspected for turbidity (an indication of microbial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Trustworthiness: This is a standardized and widely accepted method for assessing the in vitro antimicrobial activity of a compound, providing a quantitative measure of its potency.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Imidazo[1,2-a]pyrimidines have been investigated for their anti-inflammatory properties.[11][12] The anti-inflammatory effects of pyrimidine-based compounds are often attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and various cytokines.[11]
Inhibition of COX Enzymes
Some polysubstituted pyrimidines have been shown to be potent inhibitors of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.[11] The introduction of two aryl moieties at the neighboring positions-2 and -3 in imidazo[1,2-a]pyrimidines has been shown to enhance anti-inflammatory activity.[13]
Signaling Pathway: COX Inhibition by Imidazo[1,2-a]pyrimidines
Caption: Mechanism of anti-inflammatory action of imidazo[1,2-a]pyrimidines via inhibition of COX enzymes.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold represents a versatile and promising platform for the development of novel therapeutics. The efficacy of these compounds can be significantly modulated by the introduction of various substituents, allowing for the fine-tuning of their activity against specific biological targets. As anticancer agents, they have shown potent inhibition of key signaling pathways like PI3K/mTOR and c-Met. Their broad-spectrum antimicrobial activity makes them attractive candidates for the development of new anti-infective drugs. Furthermore, their ability to modulate inflammatory pathways highlights their potential in treating inflammatory disorders. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.
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A Comparative Guide to the Validation of an HPLC Method for 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Analysis
In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is paved with rigorous analytical testing. The reliability and accuracy of this testing are paramount to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone of this analytical framework, prized for its precision and versatility. However, an HPLC method is only as reliable as its validation. This guide provides an in-depth, comparative analysis of the validation process for an HPLC method tailored to the quantification of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind each step and offering a comparative perspective on acceptance criteria and potential challenges. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a global standard for the validation of analytical procedures.[4][5][6][7]
The Analytical Challenge: A Hypothetical HPLC Method
To contextualize the validation process, we will consider a hypothetical, yet scientifically plausible, reversed-phase HPLC method for the analysis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 290 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
The Validation Workflow: A Systematic Approach
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[8][9] The following sections will dissect each critical validation parameter.
Caption: A streamlined workflow for HPLC method validation.
Specificity: Ensuring Analytical Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12][13]
Experimental Protocol:
-
Blank Analysis: Inject a solution containing all components of the sample matrix except the analyte to ensure no interfering peaks at the analyte's retention time.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[14] Analyze these stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the spectral homogeneity of the analyte peak in the presence of potential interferents.
Comparison of Results:
| Condition | Observation | Acceptance Criteria |
| Blank Injection | No significant peak at the analyte's retention time. | No interference greater than the reporting threshold at the analyte's retention time. |
| Forced Degradation | Analyte peak is well-resolved from all degradation peaks. | Resolution (Rs) > 2.0 between the analyte and the closest eluting peak. |
| Peak Purity | Peak purity index is close to 1. | Peak purity angle should be less than the peak purity threshold. |
Linearity and Range: Defining the Quantitative Boundaries
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[15][16][17] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15][16]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the line.
Data Summary:
| Concentration Level | Mean Peak Area |
| Level 1 (50%) | (Hypothetical Value) |
| Level 2 (75%) | (Hypothetical Value) |
| Level 3 (100%) | (Hypothetical Value) |
| Level 4 (125%) | (Hypothetical Value) |
| Level 5 (150%) | (Hypothetical Value) |
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.998[18]
-
Y-intercept: Should be minimal and not significantly different from zero.
Accuracy: Closeness to the Truth
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17][19][20][21]
Experimental Protocol:
-
Spiked Placebo Analysis: Prepare a placebo (a mixture of all excipients in a formulation without the active pharmaceutical ingredient).
-
Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these spiked samples in triplicate.
-
Calculate the percent recovery for each sample.
Comparison of Accuracy Data:
| Concentration Level | Theoretical Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 80% | 80.0 | (Hypothetical Value) | (Calculated Value) |
| 100% | 100.0 | (Hypothetical Value) | (Calculated Value) |
| 120% | 120.0 | (Hypothetical Value) | (Calculated Value) |
Acceptance Criteria:
-
Percent Recovery: Typically within 98.0% to 102.0% for the assay of a drug substance.[19]
Precision: Measuring Reproducibility
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[19][20][21]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Data Comparison for Precision:
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Number of Replicates | 6 | 6 |
| Mean Assay Value (%) | (Hypothetical Value) | (Hypothetical Value) |
| %RSD | (Calculated Value) | (Calculated Value) |
Acceptance Criteria:
-
%RSD for Repeatability: ≤ 2.0%
-
%RSD for Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Assessing Sensitivity
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23][24][25] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22][23][24][25]
Methods of Determination:
-
Signal-to-Noise Ratio: Based on the signal-to-noise ratio of the analytical signal. Typically, a ratio of 3:1 is used for LOD and 10:1 for LOQ.[22][23][26]
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[26]
-
Hypothetical LOD and LOQ Values:
| Parameter | Value (µg/mL) |
| LOD | (Hypothetical Value) |
| LOQ | (Hypothetical Value) |
Robustness: Resilience to Minor Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[27][28][29][30]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, resolution).
Robustness Study Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 30°C | 28°C | 32°C |
| Mobile Phase Composition | (e.g., 50% Acetonitrile) | 48% Acetonitrile | 52% Acetonitrile |
Acceptance Criteria:
-
System suitability parameters should remain within their acceptance limits for all variations.
-
The assay results should not be significantly affected by the changes.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion: A Foundation of Trustworthy Data
The validation of an HPLC method is a meticulous and essential process in the pharmaceutical industry.[8][9] It is not merely a regulatory hurdle but a scientific imperative that underpins the quality and safety of medicines. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive profile of the method's performance. This guide has provided a framework for this process, emphasizing the rationale behind each step and offering a comparative look at acceptance criteria. A thoroughly validated HPLC method for the analysis of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde provides the confidence needed to make critical decisions throughout the drug development lifecycle, ensuring that the data generated is not only accurate but also defensible.
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A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde Against Established Anticancer Agents
Introduction: The Promise of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its synthetic accessibility and broad spectrum of pharmacological activities.[1] Derivatives of this heterocyclic core have demonstrated significant potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[2][3][4] This guide focuses on a specific derivative, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and provides a comprehensive framework for its preclinical evaluation. Our objective is to benchmark its anticancer efficacy against established, clinically relevant therapeutic agents.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind the experimental design, ensuring a logical, multi-tiered approach to characterization. We will detail a self-validating system of experiments, from broad-spectrum in vitro cytotoxicity screening to targeted in vivo efficacy studies, providing the necessary data to build a robust profile of this promising compound.
Proposed Mechanism of Action and Benchmarking Rationale
While the precise mechanism of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is yet to be fully elucidated, related 2-arylimidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through mechanisms such as the inhibition of topoisomerase IIα, an enzyme critical for DNA replication in cancer cells.[5] This inhibition leads to DNA damage and ultimately triggers apoptosis. Another potential mechanism for this class of compounds is the inhibition of protein kinases, which are key regulators of cell proliferation and survival.[6]
Therefore, our benchmarking strategy is designed not only to measure if the compound is effective but to provide insights into how it works. We will employ a tiered approach that is standard in preclinical drug development, allowing for go/no-go decisions at each stage to conserve resources while maximizing data acquisition.[7][8]
Caption: A multi-tiered workflow for evaluating novel anticancer compounds.
Part 1: In Vitro Efficacy Assessment via Cytotoxicity Assays
The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic effect across a panel of human cancer cell lines.[7] This provides a measure of potency (the concentration required to achieve a desired effect) and selectivity. We recommend using multiple assays that measure different biological endpoints to ensure the robustness of the findings.[9] For this guide, we will benchmark 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde against Doxorubicin, a well-characterized topoisomerase inhibitor and standard-of-care chemotherapy agent.
Experimental Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[6][9]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde and Doxorubicin in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. Replace the medium in each well with the medium containing the test compounds and incubate for 48 or 72 hours.[9]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, protected from light.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: The conversion of MTT to formazan by viable cells.
Data Presentation: Comparative Cytotoxicity
The IC50 values obtained should be tabulated for clear comparison. This allows for a quick assessment of the relative potency of the test compound against the standard agent across different cancer types.
| Compound | Cell Line | Histology | IC50 (µM) after 48h |
| 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] |
| HCT-116 | Colorectal Carcinoma | [Hypothetical Value] | |
| A549 | Lung Carcinoma | [Hypothetical Value] | |
| Doxorubicin (Reference) | MCF-7 | Breast Adenocarcinoma | [Hypothetical Value] |
| HCT-116 | Colorectal Carcinoma | [Hypothetical Value] | |
| A549 | Lung Carcinoma | [Hypothetical Value] |
Causality and Trustworthiness: By using a well-established assay like MTT, we are grounding our initial efficacy data in a widely accepted methodology. Comparing the results directly to a standard agent like Doxorubicin provides immediate context for the potency of our test compound. The use of multiple cell lines begins to build a picture of the compound's potential spectrum of activity.
Part 2: In Vivo Validation in Human Tumor Xenograft Models
Promising in vitro data is a prerequisite, but not a guarantee, of in vivo efficacy.[8] The gold standard for preclinical evaluation of anticancer drugs is the human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice.[10][11] This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex biological system.
Experimental Protocol 2: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard ectopic xenograft model to evaluate the antitumor activity of 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.[10]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells (or another responsive cell line identified in Part 1) suspended in Matrigel into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.[11]
-
Randomization and Treatment: Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline, PBS)
-
Group 2: 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (at a predetermined dose)
-
Group 3: Standard-of-care agent (e.g., Doxorubicin)
-
-
Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal injection, oral gavage) according to a defined schedule (e.g., daily for 14 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration. Tumors are then excised and weighed.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: Step-by-step workflow for a preclinical xenograft study.
Data Presentation: Comparative In Vivo Efficacy
The results from the in vivo study should be presented clearly, often with a graph showing tumor growth over time for each group and a summary table.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | [Hypothetical Value] | 0% | [Hypothetical Value] |
| 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| Doxorubicin (Reference) | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Causality and Trustworthiness: This in vivo experiment directly tests the hypothesis generated from the in vitro data in a more clinically relevant setting.[12] Including a vehicle control is essential to account for the natural growth of the tumor, while the standard agent group provides a benchmark for efficacy. Monitoring body weight is a critical part of the self-validating system, as significant weight loss would indicate unacceptable toxicity, regardless of the compound's efficacy.[10]
Conclusion and Future Directions
This guide outlines a rigorous, phased approach to benchmarking 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde against established anticancer agents. By systematically progressing from broad in vitro screening to focused in vivo validation, researchers can build a comprehensive data package to support the continued development of this compound.
Positive results, namely potent and selective cytotoxicity in vitro coupled with significant and well-tolerated tumor growth inhibition in vivo, would provide a strong rationale for advancing the compound to the next stages of preclinical development. These would include detailed mechanistic studies (e.g., kinase profiling, cell cycle analysis), pharmacokinetic and pharmacodynamic (PK/PD) profiling, and formal toxicology studies. This structured methodology ensures that decisions are data-driven, maximizing the potential for identifying a novel and effective therapeutic agent.
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A Head-to-Head Comparison of Synthetic Methodologies for 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a crucial building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyrimidine core is recognized as a "privileged structure," frequently appearing in compounds with a wide array of biological activities. The strategic placement of the phenyl and carbaldehyde groups at the 2- and 3-positions, respectively, provides a versatile platform for further chemical modifications, making it an invaluable intermediate in the synthesis of novel therapeutic agents and functional materials. Consequently, the efficiency, scalability, and environmental impact of its synthetic route are of paramount importance to researchers in both academic and industrial settings.
This guide provides a head-to-head comparison of two distinct synthetic strategies for obtaining 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde: a traditional two-step thermal approach and a modern microwave-assisted green chemistry approach. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the necessary insights to select the most suitable methodology for their specific research and development needs.
Methodology 1: The Traditional Two-Step Thermal Synthesis
This classical approach involves two discrete synthetic operations: the initial construction of the heterocyclic core followed by electrophilic formylation. This strategy is well-established and relies on fundamental, widely understood reaction mechanisms.
Step 1: Synthesis of the 2-Phenylimidazo[1,2-a]pyrimidine Core
The synthesis of the core scaffold is typically achieved through the condensation of 2-aminopyrimidine with an α-haloketone, such as 2-bromoacetophenone.
Mechanism: The reaction proceeds via an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyrimidine displaces the bromide from 2-bromoacetophenone. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-phenylimidazo[1,2-a]pyrimidine.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine [1][2]
-
To a round-bottom flask, add 2-aminopyrimidine (0.1 mol) and 2-bromoacetophenone (0.1 mol).
-
Add acetone (100 mL) to the flask.
-
Stir the reaction mixture overnight at ambient temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the precipitated product.
-
Wash the solid product with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine. A reported yield for a similar procedure is approximately 90%.[2]
Step 2: Vilsmeier-Haack Formylation
With the core synthesized, the next step is the introduction of a formyl group at the electron-rich C3 position. The Vilsmeier-Haack reaction is the classic method for this transformation.[3][4][5]
Mechanism: The reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The electron-rich 2-phenylimidazo[1,2-a]pyrimidine then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis during workup yield the desired aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyrimidine [7]
-
In a flask, cool N,N-dimethylformamide (DMF) (26 mmol) to 0 °C (273 K).
-
Slowly add phosphorus oxychloride (POCl₃) (26 mmol) to the cooled DMF, maintaining the temperature at 0 °C to form the Vilsmeier reagent.
-
Portionwise, add 2-phenylimidazo[1,2-a]pyrimidine (10 mmol) to the Vilsmeier reagent.
-
Heat the reaction mixture to 100 °C (373 K) for 1 hour.
-
Cool the mixture to 0 °C and neutralize it with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. A reported yield for the analogous pyridine derivative is 60%.[7]
Methodology 2: Microwave-Assisted Green Synthesis
This modern approach leverages microwave technology and green solvents to improve reaction efficiency and reduce environmental impact. The focus here is on the optimization of the Vilsmeier-Haack formylation step.
Causality Behind Experimental Choices: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules (like the reactants and solvent) to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.[8][9] This often results in dramatically reduced reaction times and improved yields.[8] The use of glycerol as a solvent is a key "green" aspect; it is biodegradable, has a high boiling point, and can act as a phase transfer catalyst.[10]
Mechanism: The underlying chemical mechanism of the Vilsmeier-Haack reaction remains the same as in the traditional method. However, the reaction kinetics are significantly enhanced by the microwave irradiation.
Experimental Protocol: Microwave-Assisted Vilsmeier-Haack Formylation in Glycerol [10][11]
-
Prepare the Vilsmeier reagent by slowly adding POCl₃ (0.03 mol) to DMF (10 mL) while cooling to maintain a temperature below 5 °C.
-
In a separate microwave-safe reaction vessel, add 2-phenylimidazo[1,2-a]pyrimidine (0.01 mol) and glycerol.
-
Slowly add the pre-formed Vilsmeier reagent to the mixture of the substrate and glycerol, ensuring the temperature remains below 5 °C.
-
Place the reaction vessel in a microwave reactor and irradiate at 400 watts, maintaining a temperature of 90 °C.
-
Monitor the reaction by TLC; the reaction is typically complete within a short timeframe (e.g., minutes).
-
After completion, cool the reaction mixture and proceed with an aqueous workup and extraction as described in the traditional method.
-
Purify the product by column chromatography. This method has been reported to yield up to 92% of the desired product.[10]
Head-to-Head Performance Comparison
| Parameter | Methodology 1: Traditional Two-Step Thermal | Methodology 2: Microwave-Assisted Green |
| Overall Yield | ~54% (calculated from 90% and 60%) | ~83% (calculated from 90% and 92%) |
| Reaction Time (Formylation) | 1 hour | Minutes |
| Temperature (Formylation) | 100 °C | 90 °C |
| Energy Input | Conventional heating (less efficient) | Microwave irradiation (highly efficient) |
| Solvents | Acetone, Dichloromethane, DMF | Glycerol, Dichloromethane, DMF |
| Key Advantages | Well-established, uses standard lab equipment. | High yield, drastically reduced reaction time, uses a green solvent.[10][11] |
| Key Disadvantages | Lower overall yield, longer reaction time, reliance on volatile organic solvents. | Requires specialized microwave reactor. |
Visualizing the Workflows
Overall Synthetic Pathways
The following diagram illustrates the two methodologies discussed.
Caption: Comparative workflow of traditional vs. microwave-assisted synthesis.
Mechanism of the Vilsmeier-Haack Reaction
This diagram details the key steps in the formylation reaction.
Caption: Key mechanistic steps of the Vilsmeier-Haack formylation.
Conclusion and Expert Recommendation
Both methodologies provide viable pathways to 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. The traditional two-step thermal synthesis is reliable and accessible, making it suitable for small-scale synthesis in laboratories without specialized equipment.
However, for researchers focused on process optimization, higher throughput, and green chemistry principles, the microwave-assisted approach is demonstrably superior. The significant increase in yield (from ~54% to ~83%) and the dramatic reduction in reaction time for the formylation step (from 1 hour to mere minutes) translate to substantial savings in time, energy, and resources.[10][11] The adoption of glycerol as a biodegradable solvent further enhances the environmental credentials of this method.[10]
For drug development professionals and those involved in scaling up production, the efficiency and speed of the microwave-assisted synthesis make it the clear choice. The higher yield not only improves the atom economy but also simplifies purification by reducing the relative amount of side products. It is my professional recommendation that laboratories equipped with microwave reactors should prioritize this modern, efficient, and greener methodology.
References
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NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
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PubMed. One-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br(3) and 2-aminopyridine under solvent-free conditions. Available from: [Link]
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National Institutes of Health. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]
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ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]
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Degres Journal. Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]
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MDPI. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Available from: [Link]
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Semantic Scholar. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. Available from: [Link]
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National Institutes of Health. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]
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ResearchGate. Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. Available from: [Link]
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ResearchGate. Convenient and highly efficient microwave-assisted synthesis of 2-Arylimidazo[1,2-a]pyrimidine-3- carbaldehydes in glycerol. Available from: [Link]
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Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]
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A Comparative Guide to Evaluating the ADMET Properties of Novel Imidazo[1,2-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] As with any promising class of compounds, a thorough evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to translating in vitro potency into in vivo efficacy and safety. This guide provides a comprehensive framework for assessing the ADMET profile of novel imidazo[1,2-a]pyrimidine derivatives, comparing them with established alternatives and offering detailed experimental and in silico methodologies.
The Importance of Early ADMET Profiling
Late-stage failures in drug development due to poor pharmacokinetic or safety profiles are a significant bottleneck.[3] Early and integrated ADMET assessment allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize drug-like properties. For imidazo[1,2-a]pyrimidines, understanding their ADMET characteristics is crucial for their advancement as potential therapeutic agents.[4]
Section 1: In Silico ADMET Prediction: A First Pass Analysis
Computational tools provide a rapid and cost-effective means to predict the ADMET properties of novel compounds, enabling the prioritization of molecules for synthesis and experimental testing.[5] Several studies have successfully employed in silico methods to evaluate imidazo[1,2-a]pyrimidine derivatives.[1][6][7][8]
Key In Silico Parameters and Recommended Tools:
| ADMET Property | Key Parameters | Recommended Tools |
| Absorption | Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration, Caco-2 permeability | SwissADME[6], ADMETSar[9], PreADMET |
| Distribution | Plasma Protein Binding (PPB), Volume of distribution (VDss) | ADMETSar, SwissADME |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate potential | SwissADME, ProTox[9] |
| Excretion | Renal clearance, Total clearance | Predicted from other parameters |
| Toxicity | Mutagenicity (AMES test), Carcinogenicity, Hepatotoxicity | ProTox, vNN server[9] |
Logical Workflow for In Silico ADMET Prediction:
Caption: Workflow for in silico ADMET profiling of novel compounds.
Section 2: Experimental Evaluation of ADMET Properties
While in silico predictions are valuable, experimental validation is essential.[10] A tiered approach, starting with high-throughput in vitro assays, is recommended.
Absorption: Permeability and Solubility
Good oral bioavailability is often a key objective. This requires a balance between aqueous solubility and membrane permeability.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive intestinal absorption.[11]
Experimental Protocol:
-
Preparation of Lipid Membrane: A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
Compound Addition: The test compound is added to the donor wells (apical side) at a known concentration.
-
Incubation: The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV spectroscopy.
-
Permeability Calculation: The effective permeability (Pe) is calculated.
Data Interpretation:
| Permeability (Pe) | Classification |
| > 1 x 10⁻⁶ cm/s | High |
| 0.1 - 1 x 10⁻⁶ cm/s | Medium |
| < 0.1 x 10⁻⁶ cm/s | Low |
Distribution: Plasma Protein Binding
The extent of binding to plasma proteins, primarily albumin, influences the free drug concentration and thus its efficacy and clearance.[10]
Equilibrium Dialysis
This is the gold standard method for determining plasma protein binding.
Experimental Protocol:
-
Apparatus Setup: A dialysis chamber is separated by a semi-permeable membrane.
-
Sample Addition: Plasma is added to one side of the membrane and the test compound in buffer to the other.
-
Equilibration: The system is incubated to allow the unbound compound to equilibrate across the membrane.
-
Analysis: The concentrations of the compound in the plasma and buffer compartments are measured by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated.
Metabolism: Metabolic Stability
The stability of a compound in the presence of metabolic enzymes, particularly Cytochrome P450s (CYPs), determines its half-life.
Liver Microsomal Stability Assay
This assay assesses the intrinsic clearance of a compound by liver microsomes.
Experimental Protocol:
-
Incubation Mixture: The test compound is incubated with liver microsomes (human or animal) and NADPH (a cofactor for CYP enzymes).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Toxicity: Cytotoxicity
Early assessment of cytotoxicity helps to flag compounds with potential safety issues.
MTT Assay in HepG2 Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: HepG2 cells (a human liver cancer cell line) are seeded in a 96-well plate.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
MTT Addition: After an incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader.
-
IC50 Determination: The concentration that causes 50% inhibition of cell viability (IC50) is calculated.
Section 3: Comparative Analysis: Imidazo[1,2-a]pyrimidines vs. Kinase Inhibitors
Many imidazo[1,2-a]pyrimidine derivatives have been investigated as kinase inhibitors. Therefore, comparing their ADMET properties to those of approved kinase inhibitors provides valuable context.[12][13]
Comparative ADMET Profile:
| Property | Imidazo[1,2-a]pyrimidines (Predicted/Observed) | Approved Kinase Inhibitors (General Trends)[3][12][14] |
| Molecular Weight | Generally within Lipinski's rule of five (<500 Da)[2] | Often at the higher end or slightly exceeding Lipinski's rules.[12] |
| LogP | Variable, but often in the drug-like range (1-4) | Tend to be more lipophilic.[13] |
| Solubility | Can be a challenge due to the fused aromatic system. | Often have solubility issues. |
| Permeability | Generally good passive permeability predicted.[6] | Variable, but often optimized for oral absorption. |
| Metabolism | Potential for metabolism at various positions on the scaffold. | Often substrates for CYP3A4. |
| Toxicity | Some derivatives have shown potential for DNA damage at high concentrations.[15][16] | Off-target kinase effects can lead to toxicity. |
Structure-ADMET Relationship Visualization:
Caption: Key structure-ADMET relationships for the imidazo[1,2-a]pyrimidine scaffold.
Conclusion
The imidazo[1,2-a]pyrimidine scaffold holds significant promise for the development of new therapeutics. A systematic and integrated approach to ADMET evaluation, combining in silico predictions with a tiered experimental workflow, is essential for success. By understanding the ADMET liabilities of this chemical class and comparing them to relevant benchmarks, such as approved kinase inhibitors, medicinal chemists can more effectively design and optimize novel imidazo[1,2-a]pyrimidine compounds with improved drug-like properties.
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MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Retrieved from [Link]
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Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (2023). PubMed Central. Retrieved from [Link]
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A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (2016). PubMed Central. Retrieved from [Link]
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Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. (2008). National Institutes of Health. Retrieved from [Link]
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Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (n.d.). MDPI. Retrieved from [Link]
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- 12. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
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A Comparative Guide to the Antimicrobial Activity of Imidazo[1,2-a]pyrimidine Analogs
In the ever-escalating battle against antimicrobial resistance, the scientific community is in constant pursuit of novel chemical scaffolds that can be developed into effective therapeutic agents. Among these, the imidazo[1,2-a]pyrimidine nucleus has emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities, including potent antimicrobial effects.[1] This guide provides a comprehensive comparison of the antimicrobial activity of various imidazo[1,2-a]pyrimidine analogs, supported by experimental data and detailed protocols to aid researchers in this critical field.
The structural similarity of imidazo[1,2-a]pyrimidines to purine heterocycles and the presence of a guanidine functionality are thought to contribute to their diverse biological activities.[1] These compounds have been investigated for their efficacy against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] This document will delve into the synthesis, structure-activity relationships, and mechanisms of action of these promising compounds.
Comparative Antimicrobial Potency: A Data-Driven Overview
The antimicrobial efficacy of imidazo[1,2-a]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the bicyclic ring system. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative analogs against a panel of clinically relevant microorganisms, providing a clear comparison of their potency.
Table 1: Antibacterial Activity of Imidazo[1,2-a]pyrimidine Analogs (MIC in µg/mL)
| Compound ID | Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1a | 4-H | >100 | >100 | >100 | >100 | [1] |
| 1b | 4-Cl | 12.5 | 25 | 50 | >100 | [1] |
| 1c | 4-Br | 6.25 | 12.5 | 25 | 50 | [1] |
| 1d | 4-F | 25 | 50 | 100 | >100 | [1] |
| 1e | 4-CH3 | 50 | 100 | >100 | >100 | [1] |
| 2a | 2-(4-chlorophenyl) | 6.25 | 12.5 | 25 | >50 | [3] |
| 2b | 2-(4-methoxyphenyl) | 25 | 50 | >50 | >50 | [3] |
| 2c | 2-(4-nitrophenyl) | 3.12 | 6.25 | 12.5 | 25 | [3] |
Table 2: Antifungal Activity of Imidazo[1,2-a]pyrimidine Analogs (MIC in µg/mL)
| Compound ID | Substituent (R) | Candida albicans | Aspergillus niger | Reference |
| 3a | 7-Cl | 12.5 | 25 | [4] |
| 3b | 7-Br | 6.25 | 12.5 | [4] |
| 3c | 7-NO2 | 3.12 | 6.25 | [4] |
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The data presented above highlights key structure-activity relationships that govern the antimicrobial activity of imidazo[1,2-a]pyrimidine analogs. A thorough understanding of these relationships is paramount for the rational design of more potent and selective antimicrobial agents.
The Influence of Substituents on the Phenyl Ring at Position 2
-
Halogens: The presence of a halogen atom, particularly chlorine or bromine, at the para-position of the phenyl ring at position 2 generally enhances antibacterial activity.[1] This is likely due to the electron-withdrawing nature and increased lipophilicity conferred by these substituents, which may facilitate cell wall penetration.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-withdrawing groups, such as a nitro group, tend to increase antimicrobial potency compared to electron-donating groups like a methoxy group.[3] This suggests that reducing the electron density of the aromatic ring is favorable for activity.
The Impact of Substituents on the Imidazo[1,2-a]pyrimidine Core
-
Position 7: Substitution at the 7-position of the imidazo[1,2-a]pyrimidine core with electron-withdrawing groups like nitro and halo groups has been shown to significantly enhance antifungal activity.[4]
-
Alkyl Chains: The introduction of long alkyl chains at certain positions can increase lipophilicity and, in some cases, enhance activity, particularly against Gram-positive bacteria.[2]
The following diagram illustrates the key SAR findings for the imidazo[1,2-a]pyrimidine scaffold.
Caption: Key structure-activity relationships for imidazo[1,2-a]pyrimidine analogs.
Unraveling the Mechanism of Action
The precise mechanism of action of imidazo[1,2-a]pyrimidine analogs is still under active investigation; however, evidence suggests that they may exert their antimicrobial effects through multiple pathways. Their structural resemblance to purines suggests potential interference with nucleic acid and protein synthesis. Furthermore, the imidazole core is a known pharmacophore that can interact with various biological targets. Some proposed mechanisms include:
-
Inhibition of Dihydrofolate Reductase (DHFR): Some imidazo[1,2-a]pyrimidine derivatives have been shown to inhibit DHFR, an essential enzyme in the folate biosynthesis pathway, which is crucial for DNA synthesis and repair in microorganisms.
-
Disruption of Bacterial Cell Division: Certain analogs have been found to interfere with bacterial cell division, possibly by targeting proteins involved in this process.
-
Inhibition of Topoisomerases: There is evidence to suggest that some of these compounds may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.
The following workflow illustrates a potential mechanism of action for imidazo[1,2-a]pyrimidine analogs.
Caption: A proposed mechanism of action for imidazo[1,2-a]pyrimidine analogs.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reliability and reproducibility of antimicrobial activity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-a]pyrimidine analogs.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Positive control (growth control, no compound)
-
Negative control (sterility control, no inoculum)
-
Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well containing the compound dilutions and the positive control well.
-
Add 100 µL of sterile MHB to the negative control well.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of novel antimicrobial compounds against mammalian cells to ensure their selective toxicity towards microbes. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Positive control (e.g., doxorubicin)
-
Negative control (vehicle control)
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The following diagram outlines the workflow for antimicrobial drug discovery and evaluation, incorporating the described assays.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Guide to the Proper Disposal of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to include their entire lifecycle, culminating in their safe and environmentally conscious disposal. This guide is designed to provide essential safety and logistical information, grounded in established laboratory best practices and regulatory standards, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a chemical compound that requires careful handling. According to its classification under the Globally Harmonized System (GHS), it presents several hazards that directly inform disposal protocols.[1]
These classifications necessitate that the compound be treated as hazardous waste. The signal word "Warning" and the GHS07 pictogram indicate that while the hazards are significant, they are not acutely lethal, but require stringent controls to prevent harm.
Table 1: GHS Hazard Profile for 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Pre-Disposal Planning and Waste Minimization
Effective waste management begins with proactive planning and source reduction. The University of Pennsylvania's Environmental Health & Radiation Safety (EHRS) guidelines emphasize that minimizing waste generation is a key regulatory requirement.[2]
-
Source Reduction : Order only the quantity of the chemical necessary for your immediate research needs. This prevents the accumulation of surplus material that will eventually become waste.[2]
-
Inventory Management : Maintain a meticulous inventory of all chemicals.[2][3] This helps track expiration dates and prevents the generation of waste from deteriorated or expired chemicals.
-
Substitution : Where scientifically viable, consider substituting hazardous chemicals with less hazardous alternatives.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's irritant properties, the use of appropriate PPE is mandatory during all handling and disposal activities. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as a minimum standard.[4][5]
-
Eye and Face Protection : Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards. If there is a splash hazard, a face shield should be used in addition to goggles.
-
Hand Protection : Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use.
-
Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection : All handling of the solid powder or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols, in line with hazard statement H335 ("May cause respiratory irritation").[5][6]
Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde must not involve discharge to sewer systems or commingling with general refuse.[7][8] The compound must be managed as hazardous chemical waste and disposed of through a licensed chemical destruction plant or an approved waste disposal service.[6][8][9][10][11]
Step 1: Waste Characterization and Segregation
The first crucial step is to correctly identify the waste stream.
-
Pure Compound/Expired Reagent : Unused or expired 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
-
Grossly Contaminated Materials : Items heavily contaminated with the compound, such as filter paper, weighing boats, or spill cleanup materials.
-
Sharps Waste : Contaminated needles, scalpels, or broken glass.
-
Empty Containers : The original container holding the compound. Even "empty" containers retain product residue and must be treated as hazardous waste.[11]
Causality : Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12] For instance, mixing this compound with strong oxidizing agents or incompatible acids could lead to an uncontrolled exothermic reaction.
Step 2: Container Selection and Labeling
-
Container Selection : Choose a waste container that is in good condition, leak-proof, and chemically compatible with the waste.[13] A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[12]
-
Labeling : This is a frequent point of regulatory violation.[2] The container must be labeled immediately when the first drop of waste is added. The label must include:
Step 3: Waste Accumulation and Storage
-
Transfer : Carefully transfer the waste into the labeled container inside a chemical fume hood. Keep the container closed at all times except when adding waste.[2][13] Do not leave a funnel in the container opening.[13]
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[2][13]
-
Segregated Storage : Within the SAA, ensure the container is segregated from incompatible materials, such as acids and strong oxidizing agents.[9][13]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the container is 90% full, or after a set period (e.g., three months), contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to schedule a pickup.[2]
-
Documentation : Maintain all records and documentation related to the waste disposal, as required by institutional policy and regulations.[2]
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste streams containing 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Caption: Decision workflow for proper segregation and disposal.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill : Determine the extent of the spill. Do not attempt to clean a large spill or a spill you are not trained or equipped to handle. Contact your EHS office immediately.
-
Control and Contain : For a small, manageable spill, prevent its spread by using an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit.[8][11]
-
Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[5]
-
Decontaminate : Clean the spill area with an appropriate solvent or detergent and water. All cleanup materials must also be disposed of as hazardous waste.
By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety and environmental stewardship within your institution. The principles of hazard awareness, waste minimization, and proper segregation are the cornerstones of responsible chemical lifecycle management.
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-
Pharmaceutical Waste . Environmental Health & Safety - University of Delaware. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. [Link]
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Hazardous Waste Management in the Laboratory . LabManager. [Link]
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Safety Data Sheet: Pyrimidine 98% . Chemos GmbH&Co.KG. [Link]
-
SAFETY DATA SHEET - Fisher Scientific (Imidazo[1,2-a]pyridine-2-carbaldehyde, alternative) . Fisher Scientific. [Link]
-
2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149 . PubChem. [Link]
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
As a key intermediate in the synthesis of various biologically active compounds, 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound of significant interest in drug discovery and development.[1][2] While its specific toxicological properties have not been extensively documented, a proactive and cautious approach to its handling is paramount to ensure the safety of all laboratory personnel. This guide synthesizes established safety protocols for analogous chemical structures and hazardous powders to provide a comprehensive operational and disposal plan.
Hazard Assessment: A Proactive Stance in the Absence of Complete Data
Due to the limited availability of a specific Safety Data Sheet (SDS) for 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, a conservative hazard assessment is necessary. This assessment is based on the known hazards of structurally similar compounds, namely other imidazo[1,2-a]pyrimidine derivatives and aldehydes in general.
A related compound, 2-phenylimidazo[1,2-a]pyrimidine, is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3][5]
The presence of the aldehyde functional group necessitates additional caution, as aldehydes as a class can be irritants and sensitizers.[6] Therefore, it is prudent to treat 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and to be harmful if ingested.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The type of PPE required will depend on the specific laboratory operation being performed.[8]
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Dry Powder) | - Nitrile or Butyl rubber gloves- Chemical splash goggles and face shield- Laboratory coat- Respiratory protection (N95 or higher) | To prevent skin and eye contact with the fine powder and to avoid inhalation of airborne particles.[6][9] Aldehyde-resistant gloves are crucial.[6] |
| Dissolving and Solution Handling | - Nitrile or Butyl rubber gloves- Chemical splash goggles- Laboratory coat | To protect against splashes of the chemical solution which can cause skin and eye irritation. |
| Reaction Setup and Monitoring | - Nitrile or Butyl rubber gloves- Chemical splash goggles- Laboratory coat | Standard protection against accidental spills and splashes during chemical reactions. |
| Waste Disposal | - Nitrile or Butyl rubber gloves- Chemical splash goggles- Laboratory coat | To ensure safety when handling potentially contaminated waste containers. |
It is critical to inspect all PPE for integrity before each use and to replace it immediately if compromised.
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the hazard from the worker.
-
Chemical Fume Hood: All manipulations of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, especially the handling of the dry powder, must be conducted in a certified chemical fume hood.[10][11] This will prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further reduce the potential for exposure.[12]
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.[10][13]
Standard Operating Procedures: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step protocol is essential for minimizing risk.
Preparation and Weighing
-
Preparation: Before starting, ensure that the chemical fume hood is clean and uncluttered.[12] Line the work surface with absorbent bench paper.[13]
-
Container Handling: Keep the container of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde tightly sealed when not in use.[5][14]
-
Weighing:
-
If possible, use an enclosed balance within the fume hood.[13]
-
Alternatively, tare a sealed container on a balance outside the hood, add the powder to the container inside the fume hood, and then re-weigh the sealed container outside the hood.[11]
-
Use anti-static guns if the powder is prone to static, to prevent dispersal.[10]
-
Avoid creating dust clouds. Handle the powder gently.[4]
-
Dissolution and Reaction
-
Solvent Addition: Add the solvent to the powdered compound slowly and carefully within the fume hood to avoid splashing.
-
Reaction Vessel: All reactions should be carried out in appropriate, sealed glassware.
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
Waste Disposal: A Responsible Conclusion to Your Experiment
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, including weigh boats, gloves, and bench paper, should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[15]
-
Consult Local Regulations: Arrange for the disposal of all waste through a licensed disposal company, in accordance with local, regional, and national regulations.[14]
Workflow for Safe Handling of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Sources
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- 3. 2-Phenylimidazo[1,2-a]pyrimidine | C12H9N3 | CID 204149 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 11. ehso.emory.edu [ehso.emory.edu]
- 12. uwlax.edu [uwlax.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. combi-blocks.com [combi-blocks.com]
- 15. echa.europa.eu [echa.europa.eu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
